molecular formula C9H15AlO9 B044824 Aluminum lactate CAS No. 18917-91-4

Aluminum lactate

Cat. No.: B044824
CAS No.: 18917-91-4
M. Wt: 294.19 g/mol
InChI Key: VXYADVIJALMOEQ-LGISMKCISA-K
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Description

Aluminum lactate is an important coordination compound where aluminum ions are chelated by lactate anions, offering a unique combination of a trivalent metal cation with a biocompatible organic ligand. Its primary research value lies in its role as a precursor for the sol-gel synthesis of high-purity alumina (Al₂O₃) and other mixed-metal oxide materials, where it facilitates homogeneous mixing at the molecular level for enhanced material properties. In biochemical and cosmetic science, it is extensively studied for its astringent and antiperspirant properties, acting through the formation of temporary plugs in sweat ducts by precipitating with glycoproteins. Furthermore, its biocompatibility and slow degradation profile make it a compound of interest in developing novel biomaterials, drug delivery systems, and as a cross-linking agent for polymers. Researchers also utilize this compound in studies related to aluminum speciation in the environment and its interactions in biological systems. This reagent provides a soluble and bioavailable source of aluminum for controlled laboratory investigations.

Properties

CAS No.

18917-91-4

Molecular Formula

C9H15AlO9

Molecular Weight

294.19 g/mol

IUPAC Name

bis[[(2S)-2-hydroxypropanoyl]oxy]alumanyl (2S)-2-hydroxypropanoate

InChI

InChI=1S/3C3H6O3.Al/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3/t3*2-;/m000./s1

InChI Key

VXYADVIJALMOEQ-LGISMKCISA-K

SMILES

CC(C(=O)O[Al](OC(=O)C(C)O)OC(=O)C(C)O)O

Isomeric SMILES

C[C@@H](C(=O)O[Al](OC(=O)[C@H](C)O)OC(=O)[C@H](C)O)O

Canonical SMILES

CC(C(=O)O[Al](OC(=O)C(C)O)OC(=O)C(C)O)O

Other CAS No.

18917-91-4

physical_description

Liquid;  Liquid, Other Solid

Pictograms

Irritant

Synonyms

Aluminum Lactate;  Aluminum Tris(α-hydroxypropionate);  2-Hydroxypropanoic Acid;  Lohtragon AL 250;  Takiceram;  Aluminum Tris[2-(hydroxy-κO)propanoato-κO];  Aluminum Tris(2-hydroxypropanoato-O1,O2);  L-Lactic Acid Alumnium Salt

Origin of Product

United States

Foundational & Exploratory

Aluminum Lactate (CAS Number: 18917-91-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum lactate (B86563) (CAS: 18917-91-4), the aluminum salt of lactic acid, is a compound with a range of applications spanning from cosmetics and textiles to potential roles in biomedical research. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis methodologies, and biological activities, with a particular focus on its toxicological profile and potential implications for drug development. While its use as a topical astringent and antiseptic is established, research into its cellular effects, particularly concerning neurotoxicity, highlights the need for a thorough understanding of its mechanisms of action. This document synthesizes available data to offer a comprehensive resource for professionals working with this compound.

Chemical and Physical Properties

Aluminum lactate is a white, odorless, crystalline powder. It is soluble in water and has a slightly sour and astringent taste.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 18917-91-4[1]
Molecular Formula C₉H₁₅AlO₉[1]
Molecular Weight 294.19 g/mol [1]
Appearance White crystalline powder[1]
Odor Odorless or slightly characteristic[2]
Solubility in Water Soluble (> 100 g/L)[3][4]
pH (1% solution) Approximately 3.0 - 4.0[1][2]
Melting Point >300 °C

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common industrial method involves the direct reaction of metallic aluminum with lactic acid in the presence of a mineral acid catalyst.

Experimental Protocol: Synthesis from Metallic Aluminum and Lactic Acid

This protocol is based on the methodology described in Japanese Patent JPS6160631A.

Materials:

  • Metallic aluminum (powder or small granules)

  • Lactic acid

  • Mineral acid catalyst (e.g., sulfuric acid, hydrochloric acid, or nitric acid)

  • Deionized water

  • Reaction vessel with a stirrer and heating capabilities

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine metallic aluminum and lactic acid. A typical molar ratio is approximately 1 mole of aluminum to 3 moles of lactic acid.

  • Catalyst Addition: Add a catalytic amount of a mineral acid (e.g., sulfuric acid).

  • Reaction Conditions: Heat the mixture to 100-105 °C with continuous stirring. The reaction time will vary depending on the scale and specific conditions but is generally carried out until the aluminum has completely reacted.

  • Product Isolation: The resulting product will be an aqueous solution of this compound, which may contain some precipitate.

  • Purification:

    • If necessary, concentrate the solution by evaporating a portion of the water.

    • Cool the solution to induce further precipitation of this compound.

    • Filter the precipitated this compound from the mother liquor. The catalyst will remain in the filtrate.

  • Drying: Dry the isolated this compound powder in a drying oven at an appropriate temperature to remove residual water.

Logical Workflow for this compound Synthesis

G Workflow for this compound Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Metallic_Aluminum Metallic Aluminum Reaction Reaction at 100-105°C Metallic_Aluminum->Reaction Lactic_Acid Lactic Acid Lactic_Acid->Reaction Catalyst Mineral Acid Catalyst Catalyst->Reaction Concentration Concentration (Optional) Reaction->Concentration Precipitation Precipitation Concentration->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Byproduct Mother Liquor (with catalyst) Filtration->Byproduct Product This compound Powder Drying->Product

Caption: Workflow for the synthesis of this compound.

Biological Activity and Toxicology

The biological effects of this compound are of significant interest, particularly its neurotoxic potential. The lactate moiety can influence the bioavailability and cellular uptake of aluminum.

Acute and Systemic Toxicity

This compound exhibits moderate acute oral toxicity.

Table 2: Toxicological Data for this compound

ParameterSpeciesRouteValueReference(s)
LD₅₀ RatOral> 2000 mg/kg[5]
TDL₀ MouseOral6,270 mg/kg[2]
Embryo/Neurotoxicity RatOral100, 200, 300 mg/kg[2]
Effects on the Nervous System
  • Neuroblastoma Cell Studies: Research on murine neuroblastoma cells has shown that this compound, at concentrations below 5 mM, can inhibit protein and DNA synthesis, as evidenced by a decrease in the incorporation of ¹⁴C-leucine and ³H-thymidine, respectively.[3][6] These effects are accompanied by morphological changes, including the extension of neurites and alterations in the staining of neurofilaments.[3][6] These findings suggest that this compound has both cytostatic and neuritogenic properties.[3][6]

  • Blood-Brain Barrier (BBB) Permeability: Studies in rats have investigated the effect of this compound on the permeability of the blood-brain barrier. One study found that, unlike other aluminum compounds, this compound did not significantly increase the permeability of the BBB to [¹⁴C]sucrose. However, another study indicated that intraperitoneal injection of this compound did lead to a reversible increase in BBB permeability to [¹⁴C]sucrose at 2 and 4 hours post-injection, with permeability returning to normal by 24 hours. Chronic exposure in mice to this compound in drinking water did not appear to significantly affect the barrier function of the cerebral cortex microvessels.

Experimental Protocols (Conceptual Overview)

Due to the unavailability of full-text articles, detailed, replicable protocols for the following experiments cannot be provided. However, a conceptual overview of the methodologies is presented.

  • Protein and DNA Synthesis Assay in Neuroblastoma Cells:

    • Cell Culture: Murine neuroblastoma cells are cultured in a suitable medium.

    • Treatment: Cells are exposed to varying concentrations of this compound (e.g., < 5 mM) for a defined period.

    • Radiolabeling: ¹⁴C-leucine (for protein synthesis) or ³H-thymidine (for DNA synthesis) is added to the culture medium.

    • Incorporation: After an incubation period, the cells are harvested, and the amount of incorporated radiolabel into proteins or DNA is measured using a scintillation counter.

    • Analysis: The results are expressed as a percentage of the control (untreated cells).

  • Blood-Brain Barrier Permeability Study in Rats:

    • Animal Model: Male rats are used as the animal model.

    • Administration: this compound is administered, typically via intraperitoneal injection.

    • Tracer Injection: A tracer molecule, such as [¹⁴C]sucrose, is injected intravenously at a specific time point after this compound administration.

    • Sample Collection: After a set circulation time, blood and brain tissue samples are collected.

    • Analysis: The radioactivity in the plasma and brain homogenates is measured. The brain-to-plasma radioactivity ratio is calculated to determine the permeability of the BBB.

Experimental Workflow for Neurotoxicity Assessment

G Workflow for In Vitro Neurotoxicity Assessment cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Neuroblastoma Cell Culture Treatment Treatment with this compound Cell_Culture->Treatment Viability Cell Viability Assay Treatment->Viability Synthesis Protein & DNA Synthesis Assays (¹⁴C-leucine / ³H-thymidine) Treatment->Synthesis Morphology Morphological Analysis (e.g., Neurite Outgrowth) Treatment->Morphology Cytoskeleton Cytoskeletal Staining (e.g., Neurofilaments) Treatment->Cytoskeleton Data Quantitative Data Collection Viability->Data Synthesis->Data Morphology->Data Cytoskeleton->Data Comparison Comparison to Control Data->Comparison Conclusion Conclusion on Neurotoxic Effects Comparison->Conclusion

Caption: Conceptual workflow for in vitro neurotoxicity studies.

Potential Signaling Pathways

While specific signaling pathways for this compound are not well-elucidated, the observed effects of aluminum on neuronal cells suggest potential interactions with key cellular processes. Aluminum has been shown to affect the phosphorylation of neurofilament subunits, which can lead to their aggregation. This suggests an interference with kinase and/or phosphatase activities that regulate the cytoskeleton.

The lactate component itself can act as a signaling molecule, although it is important to note that the following pathways are associated with lactate in general and have not been directly confirmed for this compound. Lactate can influence inflammatory responses and cellular metabolism through pathways involving hypoxia-inducible factor-1 alpha (HIF-1α) and mTOR.

Potential Aluminum-Induced Neurofilament Disruption Pathway

G Hypothesized Aluminum-Induced Neurofilament Disruption Al_Lactate This compound Kinase_Phosphatase Altered Kinase/Phosphatase Activity Al_Lactate->Kinase_Phosphatase Hyperphosphorylation Neurofilament Hyperphosphorylation Kinase_Phosphatase->Hyperphosphorylation Aggregation Neurofilament Aggregation Hyperphosphorylation->Aggregation Transport_Deficit Axonal Transport Deficit Aggregation->Transport_Deficit Neurotoxicity Neuronal Dysfunction / Neurotoxicity Transport_Deficit->Neurotoxicity

Caption: Hypothesized pathway of aluminum-induced neurotoxicity.

Applications in Drug Development and Research

The applications of this compound in drug development are still largely exploratory.

  • Topical Formulations: Due to its astringent and antiseptic properties, it is used in some topical preparations for skin conditions.

  • Vaccine Adjuvants: While aluminum salts like aluminum hydroxide (B78521) and aluminum phosphate (B84403) are common vaccine adjuvants, the specific use of this compound in this capacity is not well-documented in publicly available literature. The general mechanism of aluminum adjuvants involves creating a "depot" effect at the injection site, which allows for a slow release of the antigen and enhances the immune response.

  • Research Tool: this compound serves as a water-soluble source of aluminum for in vitro and in vivo studies investigating the biological effects and toxicity of aluminum.

Conclusion

This compound (CAS: 18917-91-4) is a compound with well-defined chemical and physical properties. While it has established uses in various industries, its biological activities, particularly its effects on the nervous system, warrant careful consideration for researchers and drug development professionals. The available data indicates a potential for neurotoxicity, including the inhibition of essential cellular processes like protein and DNA synthesis, and the disruption of the neuronal cytoskeleton. Further research is needed to fully elucidate the specific signaling pathways involved and to explore its potential applications and limitations in drug formulation and delivery. The synthesis of this compound is achievable through established chemical methods, providing a basis for its availability for research and development purposes.

References

Solubility of Aluminum Lactate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of aluminum lactate (B86563) in aqueous and organic media. Due to a notable scarcity of precise quantitative solubility data in publicly accessible literature, this document emphasizes the experimental methodologies required to determine these values. The information presented herein is intended to equip researchers with the foundational knowledge to assess the solubility of aluminum lactate for applications in pharmaceutical and chemical research.

Solubility Profile of this compound

This compound (Al(C₃H₅O₃)₃), the aluminum salt of lactic acid, is generally characterized as a white, crystalline powder.[1] Its solubility is a critical parameter for its use in various formulations, including cosmetics, pharmaceuticals, and as a precursor in chemical synthesis.[1][2]

Aqueous Solubility

This compound is widely reported to be soluble in water.[1][2][3][4] Some sources describe it as "very soluble in cold water".[5][6][7][8] One manufacturer specifies the solubility at 20°C to be in the range of 10 to 100 g/L.[9] Another specialty chemical supplier offers an aqueous solution with a concentration of approximately 30%, indicating a high degree of solubility.[10] The pH of a 1% aqueous solution is approximately 4, and for a 100 g/L solution, the pH is in the range of 3.0 to 4.0 at 25°C.[8][9]

Organic Solvent Solubility

Quantitative Solubility Data

The following table summarizes the available quantitative and semi-quantitative solubility data for this compound. The lack of extensive data highlights a significant knowledge gap and underscores the need for empirical determination.

SolventTemperature (°C)Solubility (g/L)pH of SolutionSource(s)
Water2010 - 100~4 (for 1% solution)[9]
Water25Not Specified3.0 - 4.0 (for 100 g/L solution)[8]
WaterNot Specified~300 (as a 30% aqueous solution)Not Specified[10]
AlcoholNot SpecifiedInsolubleNot Applicable[11]
EtherNot SpecifiedInsolubleNot Applicable[11]
Mineral SpiritsNot SpecifiedSolubleNot Applicable[11]
Hot OilNot SpecifiedSolubleNot Applicable[11]
GlycolNot SpecifiedSolubleNot Applicable[11]
Chlorinated HydrocarbonsNot SpecifiedSolubleNot Applicable[11]

*Note: The qualitative data from this single source should be treated with caution as it also contradicts the widely reported aqueous solubility.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for the determination of the solubility of this compound in a given solvent. This protocol is a synthesis of standard laboratory methods for solubility measurement.

Materials and Equipment
  • This compound (high purity)

  • Solvent of interest (e.g., deionized water, ethanol, methanol)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., spectrophotometer, HPLC, LC-MS)

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation & Result start Start weigh Weigh excess This compound start->weigh add_solvent Add known volume of solvent weigh->add_solvent equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48 hours) add_solvent->equilibrate settle Allow solid to settle equilibrate->settle filter Filter supernatant (syringe filter) settle->filter dilute Dilute sample for analysis filter->dilute analyze Quantify lactate concentration (e.g., Spectrophotometry, HPLC) dilute->analyze calculate Calculate solubility (g/L or mol/L) analyze->calculate end End calculate->end

Caption: A flowchart illustrating the key steps for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a flask or vial). The presence of undissolved solid is essential to ensure saturation.

    • Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

  • Equilibration:

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.

    • Periodically check for the continued presence of undissolved solid.

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.45 µm) into a clean, dry container. This step is critical to remove any suspended solid particles.

    • Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the chosen analytical method.

Quantification of Dissolved this compound

The concentration of this compound in the diluted, filtered sample can be determined by quantifying either the aluminum ion or the lactate ion. Quantification of the lactate anion is often more straightforward.

3.4.1 Enzymatic-Spectrophotometric Method for Lactate Quantification

This method is based on the enzymatic oxidation of lactate to pyruvate, which is coupled to the reduction of NAD⁺ to NADH. The resulting NADH can be quantified by its absorbance at 340 nm.

  • Reagents:

  • Procedure:

    • Prepare a series of standard lactate solutions of known concentrations.

    • Prepare a reaction mixture containing the glycine buffer, NAD⁺, and LDH.

    • To separate tubes, add a small volume of the reaction mixture. Add either the standard solutions, the diluted sample, or a blank (solvent) to the respective tubes.

    • Incubate the tubes at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the reaction to complete.

    • Measure the absorbance of each solution at 340 nm using a spectrophotometer.

    • Create a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

    • Determine the lactate concentration in the sample by interpolating its absorbance on the calibration curve.

3.4.2 Alternative Method: High-Performance Liquid Chromatography (HPLC)

For more complex matrices or for orthogonal validation, HPLC can be used.

  • Instrumentation and Columns:

    • An HPLC system equipped with a UV or refractive index (RI) detector.

    • A suitable column for organic acid analysis (e.g., a reverse-phase C18 column or a specific ion-exchange column).

  • Mobile Phase:

    • A typical mobile phase for lactate analysis on a C18 column would be an acidic aqueous buffer (e.g., dilute phosphoric acid or phosphate (B84403) buffer at a low pH).

  • Procedure:

    • Prepare a calibration curve using standard solutions of this compound.

    • Inject the diluted sample and the standards onto the HPLC system.

    • Identify the lactate peak based on its retention time compared to the standards.

    • Quantify the lactate concentration based on the peak area and the calibration curve.

Calculation of Solubility
  • Calculate the concentration of lactate in the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.

  • Convert the concentration of lactate to the concentration of this compound using their stoichiometric relationship (3 moles of lactate per 1 mole of this compound) and the molecular weight of this compound (294.19 g/mol ).

  • Express the final solubility in the desired units, such as g/L or mol/L.

Conclusion

While this compound is established as being soluble in water, there is a clear deficiency in the availability of precise, quantitative solubility data across a range of temperatures and in various organic solvents. This guide provides a robust experimental framework for researchers to systematically determine the solubility of this compound. The detailed protocols for sample preparation and analytical quantification are designed to yield reliable and reproducible data, which is essential for the effective formulation and application of this compound in scientific and industrial settings.

References

In-Depth Technical Guide: The Thermal Decomposition of Aluminum Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum lactate (B86563), a salt formed between aluminum and lactic acid, undergoes a multi-stage thermal decomposition process upon heating. This process is of significant interest in various fields, including materials science for the synthesis of alumina (B75360) (Al₂O₃) with controlled properties and in pharmaceutical sciences where aluminum-containing compounds are utilized. This technical guide provides a comprehensive overview of the thermal decomposition of aluminum lactate, detailing the decomposition pathway, intermediate and final products, and the associated thermal events. All quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are summarized, and detailed experimental protocols for key analytical techniques are provided.

Thermal Decomposition Pathway

The thermal decomposition of this compound, Al[CH₃CH(OH)COO]₃, proceeds through a series of distinct stages, ultimately yielding crystalline α-alumina. The process is characterized by the initial removal of residual moisture, followed by the decomposition of the organic lactate moiety and the subsequent transformation of the resulting amorphous alumina into its various crystalline polymorphs.

The decomposition of the organic skeleton is a complex process involving combustion, particularly in an oxidizing atmosphere, leading to the evolution of gaseous products such as carbon dioxide and water vapor. The solid residue, initially an amorphous form of alumina, undergoes a series of temperature-induced phase transitions.

The generally accepted transformation sequence for the alumina residue is:

Amorphous Al₂O₃ → γ-Al₂O₃ → δ-Al₂O₃ → θ-Al₂O₃ → α-Al₂O₃

Each of these transformations is associated with specific temperature ranges and changes in the material's structural and physical properties.

Quantitative Thermal Analysis Data

The thermal decomposition of this compound has been characterized using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following tables summarize the key quantitative data obtained from these analyses, providing insights into the temperature ranges of decomposition events, associated mass losses, and enthalpy changes.

Table 1: Thermogravimetric Analysis (TGA) Data for the Thermal Decomposition of this compound

Decomposition StageTemperature Range (°C)Mass Loss (%)Description
1. DehydrationAmbient - 150VariableRemoval of adsorbed and interstitial water.
2. Decomposition of Lactate250 - 450~65-75Decomposition of the organic lactate groups.
3. Alumina Phase Transitions> 800MinimalNegligible mass loss associated with crystalline phase changes.

Table 2: Differential Scanning Calorimetry (DSC) Data for the Thermal Decomposition of this compound

Thermal EventPeak Temperature (°C)Enthalpy Change (ΔH)Description
Endotherm~100 - 150EndothermicDehydration.
Exotherm~300 - 450ExothermicCombustion of the organic lactate component.
Exotherm~800 - 900ExothermicCrystallization of amorphous alumina to γ-Al₂O₃.
Exotherm> 1000ExothermicPhase transitions from γ-Al₂O₃ to α-Al₂O₃.

Experimental Protocols

Reproducible and accurate characterization of the thermal decomposition of this compound relies on well-defined experimental procedures. This section details the methodologies for the key analytical techniques used.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature and mass change associated with the decomposition of this compound and to quantify the associated heat flow.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into an alumina or platinum crucible.

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen or air at a flow rate of 50-100 mL/min. An inert atmosphere (nitrogen) is used to study the pyrolysis, while an oxidizing atmosphere (air) is used to study the combustion processes.

    • Heating Rate: A linear heating rate of 10 °C/min is typically employed. Slower heating rates can provide better resolution of thermal events.

    • Temperature Program: Heat the sample from ambient temperature to 1200 °C.

  • Data Analysis:

    • From the TGA curve, determine the onset and end temperatures of each mass loss step and calculate the percentage mass loss.

    • From the DSC curve, identify the peak temperatures of endothermic and exothermic events. Integrate the peaks to determine the enthalpy change (ΔH) for each event.

X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid residues obtained at different stages of the thermal decomposition.

Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source.

Methodology:

  • Sample Preparation:

    • Heat this compound samples in a furnace to various temperatures corresponding to the different decomposition stages identified by TGA/DSC (e.g., 200 °C, 500 °C, 900 °C, 1200 °C).

    • Hold the sample at the desired temperature for a sufficient time (e.g., 2 hours) to ensure complete transformation.

    • Grind the resulting solid residue into a fine powder.

    • Mount the powder on a sample holder.

  • Instrument Setup:

    • X-ray Source: Cu Kα (λ = 1.5406 Å).

    • Voltage and Current: 40 kV and 40 mA.

    • Scan Range (2θ): 10° to 80°.

    • Step Size: 0.02°.

    • Scan Speed: 2°/min.

  • Data Analysis:

    • Identify the crystalline phases present in the sample by comparing the experimental XRD pattern with standard diffraction patterns from a database (e.g., the International Centre for Diffraction Data - ICDD).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the solid residues at different decomposition temperatures and to monitor the disappearance of the lactate group and the formation of alumina.

Instrumentation: A Fourier-transform infrared spectrometer.

Methodology:

  • Sample Preparation:

    • Prepare solid residues by heating this compound at different temperatures as described for XRD analysis.

    • Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with approximately 200 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Instrument Setup:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to different functional groups. For example, the disappearance of C-H, C=O, and O-H stretching and bending vibrations associated with the lactate group and the appearance of broad Al-O stretching vibrations characteristic of alumina.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_ThermalAnalysis Thermal Analysis cluster_ResiduePrep Residue Preparation cluster_Characterization Residue Characterization cluster_DataAnalysis Data Analysis & Interpretation Start This compound Powder Grind Grind to Fine Powder Start->Grind TGA_DSC TGA/DSC Analysis (10°C/min, N2/Air) Grind->TGA_DSC Heat_200 Heat to 200°C Grind->Heat_200 Heat_500 Heat to 500°C Grind->Heat_500 Heat_900 Heat to 900°C Grind->Heat_900 Heat_1200 Heat to 1200°C Grind->Heat_1200 Analyze_TGA Analyze TGA/DSC Data (Mass Loss, Enthalpy) TGA_DSC->Analyze_TGA XRD XRD Analysis Heat_200->XRD FTIR FTIR Analysis Heat_200->FTIR Heat_500->XRD Heat_500->FTIR Heat_900->XRD Heat_900->FTIR Heat_1200->XRD Heat_1200->FTIR Analyze_XRD Identify Crystalline Phases XRD->Analyze_XRD Analyze_FTIR Identify Functional Groups FTIR->Analyze_FTIR Conclusion Comprehensive Report Analyze_TGA->Conclusion Analyze_XRD->Conclusion Analyze_FTIR->Conclusion

Caption: Experimental workflow for the analysis of this compound thermal decomposition.

Thermal Decomposition Pathway of this compound

DecompositionPathway cluster_Initial Initial State cluster_Decomposition Decomposition cluster_PhaseTransitions Phase Transitions AlLactate Al(C₃H₅O₃)₃ (this compound) Amorphous Amorphous Al₂O₃ + Gaseous Products (CO₂, H₂O) AlLactate->Amorphous ~250-450°C Gamma γ-Al₂O₃ Amorphous->Gamma ~800-900°C Delta δ-Al₂O₃ Gamma->Delta ~900-1000°C Theta θ-Al₂O₃ Delta->Theta ~1000-1100°C Alpha α-Al₂O₃ (Corundum) Theta->Alpha >1100°C

Caption: Thermal decomposition pathway of this compound to α-alumina.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that can be effectively characterized by a combination of thermal analysis and spectroscopic techniques. The initial decomposition of the organic component yields amorphous alumina, which subsequently undergoes a series of phase transitions to form the thermodynamically stable α-alumina. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound and related materials, enabling consistent and reproducible analysis and facilitating the tailored synthesis of alumina with specific properties.

"aluminum lactate molecular weight and formula"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the chemical properties of aluminum lactate (B86563), a compound with applications ranging from cosmetics to pharmaceuticals.

Core Chemical Properties

Aluminum lactate is the aluminum salt of lactic acid.[1][2][3] It is typically a white powder.[2][3] The compound is formed from one aluminum ion and three lactate ions.

Data Presentation: Chemical Formula and Molecular Weight

For clarity and quick reference, the fundamental quantitative data for this compound is summarized in the table below.

PropertyValueCitations
Molecular FormulaC₉H₁₅AlO₉[4][5][6]
Alternate FormulaAl(C₃H₅O₃)₃[1]
Molecular Weight294.19 g/mol [4][5][7]
IUPAC Namebis(2-hydroxypropanoyloxy)alumanyl 2-hydroxypropanoate[4]
SynonymsAluminum trilactate, Tris(2-hydroxypropanoato)aluminum[1][4]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a precipitation reaction.[1] The general methodology is as follows:

  • Reactant Preparation: Prepare an aqueous solution of a soluble barium salt of lactic acid (barium lactate) and a separate aqueous solution of aluminum sulfate (B86663).

  • Precipitation: The two solutions are mixed. A precipitation reaction occurs, forming insoluble barium sulfate and soluble this compound.

  • Separation: The barium sulfate precipitate is removed from the solution via filtration.

  • Isolation: The this compound can be isolated from the filtrate, typically through evaporation of the water.

Logical Relationships

The following diagram illustrates the constituent components of this compound.

cluster_AluminumLactate This compound Aluminum Ion (Al³⁺) Aluminum Ion (Al³⁺) This compound This compound Aluminum Ion (Al³⁺)->this compound Lactate Ion (C₃H₅O₃⁻) 1 Lactate Ion (C₃H₅O₃⁻) 1 Lactate Ion (C₃H₅O₃⁻) 1->this compound Lactate Ion (C₃H₅O₃⁻) 2 Lactate Ion (C₃H₅O₃⁻) 2 Lactate Ion (C₃H₅O₃⁻) 2->this compound Lactate Ion (C₃H₅O₃⁻) 3 Lactate Ion (C₃H₅O₃⁻) 3 Lactate Ion (C₃H₅O₃⁻) 3->this compound

Constituent ions of this compound.

References

Aluminum Lactate: A Coordination Complex - A Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical nature of aluminum lactate (B86563), establishing its classification as a coordination complex. The document details the structural evidence, synthesis, and physicochemical properties, presenting quantitative data and experimental methodologies for professionals in research and development.

Executive Summary

Aluminum lactate, with the chemical formula Al(C₃H₅O₃)₃, is unequivocally a coordination complex.[1] In this structure, the central aluminum(III) ion acts as a metallic center, coordinated by three lactate anions acting as bidentate ligands. Each lactate ligand forms a stable five-membered chelate ring by bonding to the aluminum ion through one oxygen atom of the carboxylate group and the oxygen atom of the hydroxyl group. This coordination chemistry is central to its properties and applications, which range from pharmaceuticals and cosmetics to industrial processes.[1][2][3]

Evidence for Coordination Complex Formation

The classification of this compound as a coordination complex is supported by its nomenclature, structural data, and spectroscopic characterization.

  • Nomenclature: The compound is referred to as "Tris(2-hydroxypropanoato)aluminum" and "tris(lactato)aluminium," which indicates three lactate ligands are bound to a central aluminum atom.[1][4] PubChem, a definitive chemical database, classifies it as an "aluminium coordination entity."[4]

  • Spectroscopic Evidence (²⁷Al NMR): Nuclear Magnetic Resonance (NMR) spectroscopy of the ²⁷Al nucleus is a powerful tool for probing the coordination environment of aluminum.[5][6] Studies on aqueous solutions of this compound reveal distinct signals in the ²⁷Al NMR spectrum that correspond to different aluminum-lactate complex species.[7][8] The chemical shifts observed are indicative of octahedrally coordinated aluminum, consistent with the [Al(lactate)₃] structure. For example, a major resonance at 22 ppm in the ²⁷Al NMR spectrum of an this compound solution at pH 4.7 is assigned to the [Al(lactate)₃] species.[7] The presence of these complex-specific signals, which are distinct from that of the uncomplexed hexaaquaaluminum(III) ion ([Al(H₂O)₆]³⁺), provides direct evidence of coordination in solution.[8]

Physicochemical and Structural Data

Quantitative data for this compound has been compiled from various sources to provide a clear reference.

PropertyValueReference(s)
Molecular Formula C₉H₁₅AlO₉[1][4]
Molecular Weight 294.19 g/mol [4][9]
Appearance White crystalline powder[1][3]
Melting Point >300 °C[1]
Solubility in Water Soluble[1][3][10]
pH (1% solution) 3.0 – 4.0[3][9]
²⁷Al NMR Chemical Shift ~15-24 ppm for [Al(lactate)₃] species[7][8]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of high-purity this compound involves the direct reaction of metallic aluminum with lactic acid, often facilitated by a catalyst.[11]

Objective: To synthesize this compound via the reaction of metallic aluminum and lactic acid.

Materials:

  • Metallic aluminum (powder or small granules, <20 mesh)

  • Lactic acid (aqueous solution)

  • Mineral acid catalyst (e.g., sulfuric acid, hydrochloric acid) or an aluminum salt thereof

  • Reaction vessel with heating and stirring capabilities

  • Filtration apparatus

  • Drying oven

Procedure:

  • Combine metallic aluminum and lactic acid in a molar ratio of 1:3 in the reaction vessel.[11]

  • Add a catalytic amount of a mineral acid or its aluminum salt.[11]

  • Heat the reaction mixture to approximately 100-105 °C with continuous stirring.[11]

  • Maintain the temperature and stirring until the reaction is complete, as indicated by the consumption of the metallic aluminum.

  • The product will be an aqueous solution of this compound, potentially with some precipitate.[11]

  • If a solid product is desired, concentrate the solution by evaporating a portion of the water.

  • Cool the solution to induce precipitation of this compound.

  • Filter the precipitated solid using the filtration apparatus. The catalyst will remain in the mother liquor, which can be recycled.[11]

  • Wash the collected solid with a small amount of cold deionized water.

  • Dry the purified this compound powder in a drying oven at an appropriate temperature.

Characterization by ²⁷Al NMR Spectroscopy

Objective: To characterize the coordination environment of aluminum in an this compound solution.

Materials:

  • This compound sample

  • D₂O (Deuterium Oxide) for locking

  • NMR spectrometer equipped for ²⁷Al observation

  • NMR tubes

Procedure:

  • Prepare a solution of this compound of known concentration (e.g., 0.5 M) in deionized water or D₂O.[7]

  • Adjust the pH of the solution to the desired value using a suitable acid or base.

  • Transfer the sample to an NMR tube.

  • Acquire the ²⁷Al NMR spectrum. A typical reference compound is a 1.1 M solution of Al(NO₃)₃ in D₂O, which is set to 0 ppm.[5]

  • Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation and phasing.

  • Analyze the chemical shifts, line widths, and integration of the peaks to identify the different aluminum species present in the solution. Octahedrally coordinated aluminum complexes typically appear in a specific region of the spectrum.[6][8]

Visualizations

Coordination Structure of this compound

The following diagram illustrates the chelation of the central aluminum ion by three bidentate lactate ligands.

Caption: Chelate structure of tris(lactato)aluminium(III).

Experimental Workflow

The logical flow from synthesis to characterization of this compound is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Al metal + Lactic Acid (1:3 molar ratio) Reaction Heat (100-105°C) with Catalyst Reactants->Reaction Product_Sol Aqueous Solution of Al(Lactate)₃ Reaction->Product_Sol Concentration Concentration (Evaporation) Product_Sol->Concentration Precipitation Precipitation (Cooling) Concentration->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Final_Product Pure Al(Lactate)₃ Powder Drying->Final_Product NMR ²⁷Al NMR Spectroscopy Result Coordination Complex Structure Verified NMR->Result Confirms Coordination Environment Final_Product->NMR

References

The Hygroscopic Nature of Aluminum Lactate Powder: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aluminum Lactate (B86563) and Hygroscopicity

Aluminum lactate, the aluminum salt of lactic acid with the chemical formula Al(C₃H₅O₃)₃, is a white, water-soluble powder.[1][2] Its utility in formulations is significantly influenced by its interaction with atmospheric moisture. Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[3] This property is crucial for pharmaceutical and cosmetic powders, as moisture uptake can lead to physical and chemical changes, such as caking, altered flowability, and degradation of the active ingredient.[3][4]

Key Properties of this compound:

PropertyValueReference
Appearance White powder[1]
Molecular Formula C₉H₁₅AlO₉[1][5]
Molecular Weight 294.19 g/mol [1][5]
Solubility Soluble in water[1][6]
Melting Point >300 °C[6][7]

Mechanisms of Water Interaction

The interaction of water with this compound powder is a multifaceted process involving both adsorption (on the surface) and absorption (into the bulk of the material). The lactate ion, with its hydroxyl and carboxyl groups, and the aluminum ion are both capable of forming hydrogen bonds with water molecules.

A diagram illustrating the potential interaction between a water molecule and the this compound structure is presented below.

G Figure 1: Potential Water Interaction with this compound cluster_AlLactate This compound cluster_Water Water Molecule Al Al³⁺ O1 O Al->O1 Coordination Bond C1 C=O O1->C1 CHOH CH(OH) C1->CHOH CH3 CH₃ CHOH->CH3 H2O H₂O H1 H O_water O H2 H H1->O1 Hydrogen Bond O_water->Al Coordination

Figure 1: Potential Water Interaction with this compound

Experimental Characterization of Hygroscopicity

The hygroscopic nature of a powder like this compound is characterized through various experimental techniques that measure the uptake of water at different environmental conditions.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a range of relative humidities (RH) at a constant temperature.[8][9] The resulting data is plotted as a sorption-desorption isotherm, which provides critical information about the material's affinity for water.

Experimental Protocol for DVS:

  • Sample Preparation: A small amount of this compound powder (typically 5-15 mg) is placed into the DVS instrument's microbalance.[3]

  • Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) to establish a baseline dry mass.

  • Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments). The mass of the sample is continuously monitored until it reaches equilibrium at each RH step.[9]

  • Desorption Phase: The relative humidity is then decreased in a similar stepwise manner back to 0% RH, and the mass loss is recorded.

  • Data Analysis: The change in mass at each RH step is used to generate a sorption-desorption isotherm, plotting the percentage change in mass versus the relative humidity.

The workflow for a typical DVS experiment is illustrated in the following diagram.

G Figure 2: Dynamic Vapor Sorption (DVS) Experimental Workflow arrow arrow start Start prep Sample Preparation (5-15 mg of powder) start->prep dry Initial Drying (0% RH, N₂ flow) prep->dry sorption Sorption Phase (Stepwise increase in RH, e.g., 0% to 90%) dry->sorption equilibrium_sorp Mass Equilibration at each RH step sorption->equilibrium_sorp equilibrium_sorp->sorption Next RH step desorption Desorption Phase (Stepwise decrease in RH, e.g., 90% to 0%) equilibrium_sorp->desorption Sorption Complete equilibrium_desorp Mass Equilibration at each RH step desorption->equilibrium_desorp equilibrium_desorp->desorption Next RH step plot Generate Sorption-Desorption Isotherm equilibrium_desorp->plot Desorption Complete end End plot->end

Figure 2: Dynamic Vapor Sorption (DVS) Experimental Workflow
Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific method for determining the water content of a sample. It can be used to quantify the amount of water present in this compound powder at a given point in time. There are two main types: volumetric and coulometric KF titration. Coulometric KF is particularly suited for samples with very low water content.

Experimental Protocol for Volumetric Karl Fischer Titration:

  • Instrument Preparation: The KF titrator vessel is filled with a suitable solvent (e.g., methanol), and the reagent is conditioned to a dry, endpoint-stable state.

  • Titer Determination: The KF reagent is standardized using a certified water standard to determine its water equivalent (titer).

  • Sample Analysis: A precisely weighed amount of this compound powder is introduced into the titration vessel.

  • Titration: The sample is titrated with the KF reagent until the endpoint is reached, which is typically detected electrochemically.

  • Calculation: The volume of titrant consumed is used, along with the titer and the sample weight, to calculate the percentage of water in the sample.

Gravimetric Analysis (Desiccator Method)

A simpler, though less precise, method involves exposing the sample to a controlled humidity environment in a desiccator containing a saturated salt solution and measuring the weight gain over time. The European Pharmacopoeia outlines a method for classifying the hygroscopicity of powders based on their weight gain after 24 hours at 80% RH and 25°C.

Hygroscopicity Classification (based on European Pharmacopoeia):

Classification% Weight Gain
Non-hygroscopic< 0.12
Slightly hygroscopic≥ 0.12 and < 0.2
Moderately hygroscopic≥ 0.2 and < 15
Very hygroscopic≥ 15

Implications of Hygroscopicity for this compound Powder

The hygroscopic nature of this compound has significant consequences for its handling, storage, and performance in final formulations.

The logical relationships between the hygroscopicity of this compound and its downstream effects are depicted in the following diagram.

G Figure 3: Logical Relationships of this compound Hygroscopicity cluster_causes Causes cluster_effects Effects on Physicochemical Properties cluster_consequences Consequences in Application hygroscopicity Hygroscopic Nature of This compound Powder water_uptake Water Uptake from Atmosphere hygroscopicity->water_uptake caking Caking and Agglomeration water_uptake->caking flowability Decreased Flowability water_uptake->flowability stability Chemical Instability (e.g., hydrolysis) water_uptake->stability dissolution Altered Dissolution Rate water_uptake->dissolution handling Handling and Processing Challenges caking->handling flowability->handling storage Stringent Storage and Packaging Requirements stability->storage performance Inconsistent Product Performance stability->performance dissolution->performance

Figure 3: Logical Relationships of this compound Hygroscopicity

Key considerations include:

  • Caking and Flowability: Moisture uptake can lead to the formation of liquid bridges between particles, resulting in caking and a reduction in powder flowability. This can pose significant challenges during manufacturing processes such as blending and tableting.

  • Chemical Stability: The presence of water can promote hydrolysis or other degradation reactions, potentially affecting the potency and shelf-life of the final product.[4]

  • Storage and Packaging: Due to its hygroscopic nature, this compound powder requires storage in well-sealed containers in a low-humidity environment to prevent moisture uptake.

  • Formulation Performance: Changes in the physical state of the powder due to moisture can impact the performance of the final formulation, such as the dissolution rate of a drug product or the texture of a cosmetic product.

Conclusion

Understanding and controlling the hygroscopic nature of this compound powder is paramount for ensuring its quality, stability, and performance in various applications. While specific quantitative data for this compound remains to be published, the experimental protocols outlined in this guide, particularly Dynamic Vapor Sorption, provide a robust framework for its characterization. For researchers, scientists, and drug development professionals, a thorough evaluation of the hygroscopicity of this compound is a critical step in formulation development and ensuring product quality throughout its lifecycle.

References

An In-depth Technical Guide to the Crystal Structure of Aluminum Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum lactate (B86563), with the chemical formula Al(C₃H₅O₃)₃, is a salt formed between aluminum and lactic acid. It finds applications in various fields, including as a mordant in dyeing, a component in cosmetics, and as a precursor in the sol-gel synthesis of alumina-based materials. For researchers and professionals in drug development, understanding the precise molecular structure of aluminum lactate is crucial for predicting its behavior in biological systems and for designing novel applications. This technical guide provides a comprehensive analysis of the crystal structure of this compound, drawing from available scientific literature.

While a complete crystallographic dataset from single-crystal X-ray diffraction is not publicly available in full detail, this guide synthesizes the key findings from the seminal work that first elucidated its molecular structure, alongside other relevant physicochemical data.

Physicochemical Properties

This compound is typically a white, water-soluble powder. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Chemical Formula C₉H₁₅AlO₉
Molar Mass 294.19 g/mol
Appearance White powder
Solubility in Water Soluble
Melting Point >300 °C[1]

Synthesis of this compound for Crystallization

The synthesis of this compound suitable for crystal growth can be achieved through several methods. The most common laboratory preparations involve the reaction of lactic acid with an aluminum source.

Experimental Protocol: Synthesis from Metallic Aluminum

One documented method involves the direct reaction of metallic aluminum with lactic acid, often using a mineral acid as a catalyst.

Materials:

  • Metallic aluminum (e.g., powder, foil)

  • Lactic acid (e.g., 85% aqueous solution)

  • Mineral acid catalyst (e.g., sulfuric acid, hydrochloric acid, or nitric acid)

  • Deionized water

Procedure:

  • A stoichiometric amount of metallic aluminum is reacted with a slight excess of lactic acid.

  • A catalytic amount of a mineral acid is added to the reaction mixture.

  • The mixture is heated, typically to the reflux temperature of the solution (around 100-105 °C), until the aluminum is consumed.

  • The resulting solution contains dissolved this compound.

  • To obtain crystals, the solution is concentrated by evaporation.

  • The concentrated solution is then cooled to induce crystallization.

  • The precipitated this compound crystals are isolated by filtration, washed with a cold solvent (e.g., ethanol) to remove impurities, and then dried under vacuum.

Crystal Structure Analysis

The definitive study on the molecular structure of this compound was published by G. G. Bombi and colleagues in 1990. Their work, titled "The speciation of aluminum in aqueous solutions of aluminum carboxylates. Part I. X-ray molecular structure of tris(2-hydroxypropanoato)aluminum(III)," provides the foundational understanding of the coordination environment of the aluminum ion.

Unfortunately, the full crystallographic information file (CIF) containing detailed atomic coordinates, bond lengths, and angles is not readily accessible. However, the publication confirms that the lactate anion acts as a bidentate ligand, coordinating to the aluminum ion through one of the carboxylate oxygen atoms and the hydroxyl oxygen atom. This chelation results in a six-coordinate aluminum center with a distorted octahedral geometry.

The logical workflow for a typical crystal structure determination is outlined in the diagram below.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Single Crystal Selection crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation output Crystallographic Data (CIF) validation->output Final Structural Model

A generalized workflow for crystal structure determination.
Quantitative Crystallographic Data

While the specific quantitative data from the primary literature is not available for direct reproduction here, a typical crystallographic study of this nature would report the parameters listed in Table 2. These values would be essential for any computational modeling or in-depth structural analysis.

ParameterDescription
Crystal System The crystal system (e.g., monoclinic, orthorhombic) to which the crystal belongs.
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Z The number of formula units per unit cell.
Calculated Density The density of the crystal calculated from the crystallographic data.
Key Bond Lengths The distances between the aluminum ion and the coordinating oxygen atoms (Al-O).
Key Bond Angles The angles between the coordinating oxygen atoms around the aluminum center (O-Al-O).

Conclusion

The molecular structure of this compound is characterized by a central aluminum ion coordinated by three bidentate lactate ligands, resulting in a distorted octahedral geometry. This structural arrangement is fundamental to its chemical properties and its interactions in various applications, including those relevant to drug development. While a comprehensive, publicly accessible crystallographic dataset remains elusive, the foundational work by Bombi et al. provides a clear qualitative picture of its structure. Further research to obtain and publish a complete single-crystal X-ray diffraction study would be of significant value to the scientific community, enabling more precise molecular modeling and a deeper understanding of this important aluminum compound.

References

Toxicological Profile of Aluminum Lactate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current toxicological knowledge of aluminum lactate (B86563). Aluminum lactate, the aluminum salt of lactic acid, is utilized in various industrial and consumer products. Understanding its toxicological profile is crucial for risk assessment and ensuring safe handling and use. This document synthesizes available data on acute, developmental, and genotoxic effects, and discusses potential mechanisms of toxicity. While data specific to this compound for all toxicological endpoints are not exhaustive, this guide supplements findings with relevant information on other aluminum compounds where applicable, clearly noting these instances. All quantitative data are presented in tabular format for clarity, and key experimental methodologies are detailed based on established OECD guidelines. Visual representations of pertinent biological pathways are provided to facilitate understanding of the toxicological mechanisms.

Chemical and Physical Properties

This compound is the product of the reaction of aluminum with lactic acid. Its chemical and physical characteristics are pertinent to its toxicological behavior, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValue
Chemical Formula C₉H₁₅AlO₉
Molecular Weight 294.19 g/mol
Appearance White to off-white powder
Solubility Soluble in water

Toxicokinetics

The toxicokinetics of aluminum compounds are complex and are significantly influenced by the chemical form and the presence of dietary ligands. The lactate anion is known to enhance the gastrointestinal absorption of aluminum compared to less soluble forms like aluminum hydroxide.[1]

  • Absorption: Oral bioavailability of aluminum is generally low but is increased in the presence of organic acids such as lactate and citrate.[2] Once absorbed, aluminum is distributed throughout the body.

  • Distribution: Aluminum binds to transferrin in the plasma and is distributed to various tissues, with the highest concentrations typically found in bone, liver, and brain.[2]

  • Metabolism: Aluminum is not metabolized in the body.

  • Excretion: The primary route of excretion for absorbed aluminum is via the kidneys.[3]

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring after a single or short-term exposure to a substance.

Oral Toxicity

An acute oral toxicity study in rats has established a median lethal dose (LD50).

Table 1: Acute Oral Toxicity of this compound

SpeciesRouteParameterValueReference
RatOralLD50> 2000 mg/kg bw[4]

Experimental Protocol: Acute Oral Toxicity (Presumed OECD 423)

  • Species: Albino rats, typically nulliparous and non-pregnant females.

  • Administration: The test substance is administered orally by gavage.

  • Dosage: A stepwise procedure is used with a starting dose of 300 mg/kg or 2000 mg/kg. Depending on the outcome (mortality or morbidity), the dose for the next step is adjusted.

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

  • Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

Dermal and Eye Irritation

This compound is classified as a skin and eye irritant.

Table 2: Dermal and Eye Irritation of this compound

TestSpeciesResultReference
Skin IrritationRabbitIrritant[4]
Eye IrritationRabbitIrritant[4]

Experimental Protocol: Acute Dermal Irritation (Presumed OECD 404)

  • Species: Albino rabbits.

  • Administration: 0.5 g of the test substance is applied to a small area of shaved skin under a semi-occlusive dressing.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of the skin reactions is scored according to a standardized grading system.

Experimental Protocol: Acute Eye Irritation (Presumed OECD 405)

  • Species: Albino rabbits.

  • Administration: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.

  • Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.

  • Scoring: The ocular lesions are scored according to a standardized grading system.

Repeated Dose Toxicity

Data on the subchronic and chronic toxicity of this compound are limited. Studies on other aluminum compounds can provide some insight into potential target organs.

Subchronic Toxicity

No specific subchronic oral toxicity studies on this compound were identified. General findings from studies with other aluminum salts suggest that at high doses, effects on the nervous system, bone, and hematopoietic system may occur.

Experimental Protocol: Subchronic Oral Toxicity (Presumed OECD 408)

  • Species: Typically rats.

  • Duration: 90 days.

  • Administration: The test substance is administered daily in the diet or by gavage.

  • Dosage: At least three dose levels and a control group are used.

  • Endpoints: Clinical observations, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology of major organs and tissues.

Chronic Toxicity and Carcinogenicity

No chronic toxicity or carcinogenicity studies specifically on this compound were found. The International Agency for Research on Cancer (IARC) has classified aluminum production as "carcinogenic to humans" (Group 1), but this is primarily related to occupational exposures to fumes and dusts in the production process and not to aluminum itself.[5]

Experimental Protocol: Chronic Toxicity/Carcinogenicity (Presumed OECD 452/451)

  • Species: Typically rats or mice.

  • Duration: 18-24 months for mice, 24-30 months for rats.

  • Administration: The test substance is administered in the diet or drinking water.

  • Dosage: At least three dose levels and a control group.

  • Endpoints: Similar to subchronic studies, with a primary focus on the incidence and types of tumors.

Genotoxicity

The genotoxicity of aluminum compounds has been investigated in various in vitro and in vivo systems with mixed results. Data specific to this compound is sparse.

Table 3: Genotoxicity of Aluminum Compounds (General)

AssayTest SystemResult
Bacterial Reverse Mutation (Ames)S. typhimurium, E. coliGenerally Negative
In vitro Chromosomal AberrationMammalian cellsSome positive findings
In vivo MicronucleusRodent bone marrowMixed results

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

  • Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.

  • Methodology: The test substance, with and without metabolic activation (S9 mix), is incubated with the bacterial strains. The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted.

  • Interpretation: A significant, dose-related increase in the number of revertant colonies indicates a positive result.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

  • Test System: Mammalian cell lines (e.g., CHO, V79) or primary lymphocytes.

  • Methodology: Cells are exposed to the test substance with and without metabolic activation. After treatment, cells are cultured to allow for cell division and then harvested. The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is determined.

  • Interpretation: A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

Reproductive and Developmental Toxicity

This compound has been shown to have effects on development, particularly neurodevelopment, in animal studies.

Table 4: Developmental Neurotoxicity of this compound in Mice

ParameterValueSpeciesExposureEffectsReference
NOAEL26 mg Al/kg/dayMouseGestation Day 1 through Lactation Day 21Alterations in motor function and cognitive performance in offspring[6]
LOAEL130 mg Al/kg/dayMouseGestation Day 1 through Lactation Day 21Alterations in motor function and cognitive performance in offspring[6]
TDL₀6,270 mg/kgMouseGestation Day 6-15 (oral)Embryo and/or fetal toxicity[7]

Experimental Protocol: Developmental Neurotoxicity Study (Presumed OECD 426)

  • Species: Rats or mice.

  • Exposure: Dams are exposed to the test substance during gestation and lactation.

  • Endpoints in Offspring: Viability, growth, physical and reflex development, motor activity, sensory function, and learning and memory are assessed at various postnatal ages.

  • Neuropathology: Brain weight and histopathological examination of the central and peripheral nervous system are conducted.

Mechanisms of Toxicity

The neurotoxicity of aluminum is a primary concern. The proposed mechanisms are complex and multifactorial, with oxidative stress and apoptosis playing central roles.

Oxidative Stress

Aluminum is a pro-oxidant, inducing the production of reactive oxygen species (ROS) and leading to lipid peroxidation, protein oxidation, and DNA damage.[8]

Oxidative_Stress_Pathway Aluminum_Lactate This compound ROS Increased Reactive Oxygen Species (ROS) Aluminum_Lactate->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage Protein_Oxidation->Cellular_Damage DNA_Damage->Cellular_Damage

Caption: Aluminum-induced oxidative stress pathway.

Apoptosis

Aluminum has been shown to induce apoptosis (programmed cell death) in neuronal cells through various signaling pathways, including the PERK/eIF2α pathway, which is related to endoplasmic reticulum (ER) stress.

Apoptosis_Pathway Aluminum_Lactate This compound ER_Stress Endoplasmic Reticulum (ER) Stress Aluminum_Lactate->ER_Stress PERK_Activation PERK Activation ER_Stress->PERK_Activation eIF2a_Phosphorylation eIF2α Phosphorylation PERK_Activation->eIF2a_Phosphorylation ATF4_Translation ATF4 Translation eIF2a_Phosphorylation->ATF4_Translation CHOP_Expression CHOP Expression ATF4_Translation->CHOP_Expression Apoptosis Apoptosis CHOP_Expression->Apoptosis

Caption: ER stress-mediated apoptosis by aluminum.

Conclusion

The available data indicates that this compound has a low order of acute oral toxicity but is an irritant to the skin and eyes. The primary toxicological concern is developmental neurotoxicity, as demonstrated in mice studies. While specific data on repeated-dose toxicity and carcinogenicity for this compound are lacking, the known neurotoxic potential of aluminum warrants caution with chronic exposure. The genotoxic potential of this compound remains to be fully elucidated. The mechanisms of aluminum toxicity are complex, with oxidative stress and apoptosis being key events. Further research is needed to fill the existing data gaps for a more complete risk assessment of this compound.

References

An In-depth Technical Guide on the Bioavailability of Aluminum from Aluminum Lactate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability of aluminum from aluminum lactate (B86563), drawing from a range of in vivo and in vitro studies. The document is structured to offer a detailed understanding of the absorption, distribution, and potential cellular impacts of aluminum originating from this specific salt.

Quantitative Bioavailability Data

The oral bioavailability of aluminum is generally low and is significantly influenced by its chemical form and the presence of other dietary constituents.[1][2] Aluminum lactate, being more soluble than some other aluminum salts, exhibits a comparatively higher, though still limited, bioavailability.[3][4] The following tables summarize the key quantitative findings from various studies.

Table 1: Oral Bioavailability of Aluminum from this compound in Animal Models

SpeciesDoseBioavailability (%)Key FindingsReference
Rabbit4 or 20 mmol/kg0.7 ± 0.5 (low dose), 1.9 ± 1.7 (high dose)Systemic bioavailability was not significantly different between the two doses.[5]
RabbitSingle dose0.63Estimated bioavailability from a single dose.[1]
RatNot specified0.037Fraction of administered dose absorbed, estimated by urinary excretion.[3]

Table 2: Comparative Urinary Excretion of Aluminum After Oral Administration in Rats

Aluminum CompoundSubject Group5-Day Urinary Aluminum Excretion (µg)Key FindingsReference
This compoundUremic Rats55.5 ± 22.7Significantly higher excretion compared to aluminum chloride, indicating greater absorption.[6][7]
Aluminum ChlorideUremic Rats27.4 ± 7.0Lower absorption compared to this compound in uremic rats.[6][7]
This compoundControl Rats23.6 ± 8.5Higher excretion compared to aluminum chloride in control rats.[6][7]
Aluminum ChlorideControl Rats11.9 ± 4.3Baseline for comparison in control rats.[6][7]

Table 3: In Vitro Intestinal Absorption of Aluminum

Aluminum CompoundPreparationAbsorption Quote (%)Key FindingsReference
This compoundIsolated perfused rat intestine0.005 - 3.2Absorption was dependent on the concentration used.[8]
Aluminum ChlorideIsolated perfused rat intestine0.005 - 3.2Similar range of absorption to this compound.[8]
Aluminum Nitrate (B79036)Isolated perfused rat intestine0.005 - 3.2Similar range of absorption to this compound.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of the experimental protocols cited in the studies referenced in this guide.

2.1. In Vivo Oral Bioavailability Assessment in Rabbits

  • Objective: To determine the systemic bioavailability of aluminum from orally administered this compound.

  • Animal Model: Lactating and suckling rabbits.

  • Dosing: Oral (po) administration of this compound at doses of 4 or 20 mmol/kg. For comparison, intravenous (iv) and subcutaneous (sc) doses were also administered.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analytical Method: Serum aluminum concentrations were measured.

  • Pharmacokinetic Analysis: Baseline pretreatment aluminum concentrations were subtracted from post-treatment values. The systemic bioavailability was calculated from the area under the curve (AUC) of serum aluminum concentration versus time for oral doses compared to intravenous doses.

  • Reference: [5]

2.2. Urinary Excretion Study in Rats

  • Objective: To compare the gastrointestinal absorption of aluminum from this compound and aluminum chloride in both healthy and uremic rats.

  • Animal Model: Uremic and control rats. Uremia was induced surgically.

  • Dosing: A single oral load of either aluminum chloride or this compound was administered.

  • Sample Collection: Urine was collected for 5 days following administration.

  • Analytical Method: Urinary aluminum excretion was measured.

  • Key Endpoint: The total amount of aluminum excreted in the urine over 5 days was used as a surrogate measure for gastrointestinal absorption.

  • Reference: [6][7]

2.3. In Vitro Intestinal Absorption using Isolated Perfused Rat Intestine

  • Objective: To study the intestinal absorption of aluminum from different aluminum salts.

  • Experimental Model: Isolated in vitro vascularly and luminally perfused rat intestinal preparation.

  • Procedure:

    • The rat intestine was surgically isolated and perfused through its vascular supply and lumen.

    • This compound, aluminum chloride, or aluminum nitrate was introduced into the lumen at various concentrations (0.625 to 10.00 g/L of Al).

    • The vascular perfusate was collected over a 90-minute period.

    • The amount of aluminum appearing in the vascular perfusate was measured to determine the extent of absorption.

    • The intestinal tissue was also analyzed for aluminum content.

  • Key Findings: The amount of aluminum associated with the intestinal tissue increased with the luminal concentration. The total amount of aluminum appearing in the vascular perfusate was small, indicating low absorption.

  • Reference: [8]

2.4. In Vitro Everted Gut Sac Preparation

  • Objective: To investigate the transmural transport of aluminum from this compound and aluminum citrate (B86180).

  • Experimental Model: Everted gut sacs from rat duodenum and jejunum.

  • Procedure:

    • Segments of the duodenum and jejunum were everted and filled with a buffer solution.

    • The sacs were incubated in a solution containing either this compound or aluminum citrate.

    • The amount of aluminum transported from the mucosal (outside) to the serosal (inside) side was measured over time.

    • The study also assessed the impact of temperature on transport.

  • Key Findings: this compound increased tissue-associated aluminum levels but did not significantly enhance transmural movement, unlike aluminum citrate which markedly increased it.

  • Reference: [9]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to aluminum bioavailability and toxicity.

G cluster_ingestion Oral Ingestion cluster_gi Gastrointestinal Tract cluster_absorption Absorption This compound This compound Stomach (Acidic pH) Stomach (Acidic pH) This compound->Stomach (Acidic pH) Dissociation Dissociation to Al³⁺ and Lactate Stomach (Acidic pH)->Dissociation Small Intestine Small Intestine (Neutral pH) Complexation Complexation with dietary ligands (e.g., citrate) Small Intestine->Complexation Intestinal Mucosa Intestinal Mucosa Small Intestine->Intestinal Mucosa Paracellular & Transcellular Pathways Dissociation->Small Intestine Bloodstream Bloodstream Intestinal Mucosa->Bloodstream G cluster_protocol In Vitro Perfused Intestine Protocol Isolate Intestine Isolate Rat Intestine Cannulate Cannulate Artery, Vein, and Lumen Isolate Intestine->Cannulate Perfuse Vasculature Perfuse Vasculature (e.g., Krebs-Ringer) Cannulate->Perfuse Vasculature Perfuse Lumen Perfuse Lumen with This compound Solution Cannulate->Perfuse Lumen Collect Perfusate Collect Vascular Effluent and Luminal Perfusate Perfuse Vasculature->Collect Perfusate Perfuse Lumen->Collect Perfusate Analyze Samples Analyze Aluminum Content (e.g., AAS) Collect Perfusate->Analyze Samples G cluster_cellular General Cellular Effects of Aluminum cluster_ros Oxidative Stress cluster_apoptosis Apoptosis cluster_signaling Signaling Pathway Disruption Al_Uptake Cellular Aluminum Uptake ROS_Production Increased ROS Production Al_Uptake->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction Al_Uptake->Mitochondrial_Dysfunction Nrf2_Downregulation Downregulation of Nrf2/Keap1 Pathway Al_Uptake->Nrf2_Downregulation Lipid_Peroxidation Lipid Peroxidation ROS_Production->Lipid_Peroxidation DNA_Damage DNA Damage ROS_Production->DNA_Damage Protein_Oxidation Protein Oxidation ROS_Production->Protein_Oxidation Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptotic_Cell_Death Apoptotic Cell Death Caspase_Activation->Apoptotic_Cell_Death JNK_Activation Activation of JNK Signaling Nrf2_Downregulation->JNK_Activation NFkB_Alteration Alteration of NF-kB Pathway JNK_Activation->NFkB_Alteration

References

Environmental Fate of Aluminum Lactate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum lactate (B86563), a compound with applications in various industries, including pharmaceuticals and cosmetics, necessitates a thorough understanding of its environmental fate to ensure its safe and sustainable use. This technical guide provides an in-depth analysis of the current knowledge regarding the environmental degradation, persistence, and potential ecological effects of aluminum lactate. The available data suggests that the lactate component is readily biodegradable, while the environmental behavior of the aluminum ion is governed by complex speciation influenced by environmental pH. This document synthesizes the limited specific data for this compound with broader knowledge of its constituent parts and outlines standardized methodologies for its comprehensive environmental risk assessment.

Introduction

This compound, the aluminum salt of lactic acid, is utilized in diverse applications owing to its astringent and antimicrobial properties. As its use becomes more widespread, a critical evaluation of its environmental impact is imperative. This guide details the principal environmental fate pathways of this compound, including biodegradation, hydrolysis, photodegradation, and soil sorption, and discusses its potential for bioaccumulation and ecotoxicity.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its environmental behavior.

PropertyValueReference
Molecular FormulaC₉H₁₅AlO₉[1]
Molecular Weight294.19 g/mol [1]
AppearanceWhite powder[2]
Solubility in Water50 g/L at 20°C[2]
pH3.0 (5% solution at 20°C)[2]
StabilityStable under normal conditions of use and storage.[2]

Environmental Fate Pathways

The environmental persistence and transformation of this compound are determined by a combination of biotic and abiotic processes.

Biodegradation

The biodegradability of this compound is a critical factor in its environmental persistence. While specific studies on this compound are limited, the lactate component is known to be readily biodegradable.

Quantitative Data:

ParameterResultMethodReference
BiodegradabilityLactic acid and its alkyl esters were degraded for more than 60% in ready biodegradability tests.OECD 301[2]
Fish ToxicityThe toxicity of lactate salts in standard tests is primarily determined by the associated cation and not the lactate part.-[2]

Experimental Protocol: Ready Biodegradability (OECD 301)

The ready biodegradability of this compound can be assessed using the OECD 301 series of tests, such as the CO2 evolution test (OECD 301B).

  • Principle: A defined concentration of the test substance is incubated in a mineral medium with a microbial inoculum (e.g., activated sludge). The degradation of the substance is followed by the measurement of the CO2 produced over a 28-day period.

  • Procedure:

    • Prepare a mineral medium containing the test substance as the sole organic carbon source.

    • Inoculate the medium with a small volume of activated sludge.

    • Aerate the test flasks with CO2-free air.

    • Trap the evolved CO2 in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantify it by titration.

    • A reference compound (e.g., sodium benzoate) and a toxicity control are run in parallel.

  • Pass Level: The substance is considered readily biodegradable if the percentage of CO2 evolution reaches 60% of the theoretical maximum within a 10-day window during the 28-day test period.[3]

Logical Relationship: Aerobic Biodegradation of Lactate

AluminumLactate This compound Dissociation Dissociation in Water AluminumLactate->Dissociation Lactate Lactate Dissociation->Lactate AluminumIon Aluminum Ion (Al³⁺) Dissociation->AluminumIon Pyruvate Pyruvate Lactate->Pyruvate Lactate Dehydrogenase TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Pyruvate Dehydrogenase CO2_H2O CO₂ + H₂O TCA_Cycle->CO2_H2O

Aerobic biodegradation pathway of the lactate component.
Hydrolysis

In an aqueous environment, this compound will dissociate into aluminum ions and lactate ions. The aluminum ion will then undergo hydrolysis, forming various aluminum hydroxide species, the distribution of which is highly dependent on the pH of the surrounding water.

Quantitative Data:

Specific hydrolysis rate data for this compound is not currently available. The environmental fate of the aluminum portion will be dictated by aluminum speciation at different environmental pH levels.

Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)

This guideline is used to determine the rate of abiotic hydrolysis of chemicals in aqueous solutions at pH values commonly found in the environment (pH 4-9).[1]

  • Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values and incubated in the dark at a constant temperature. The concentration of the test substance is determined at various time intervals to calculate the hydrolysis rate constant.

  • Procedure:

    • Prepare sterile buffer solutions at pH 4, 7, and 9.

    • Add the test substance to each buffer solution.

    • Incubate the solutions in the dark at a controlled temperature (e.g., 25°C).

    • At appropriate time intervals, take samples and analyze for the concentration of the test substance.

    • Calculate the pseudo-first-order rate constant (k_obs) for each pH.

Diagram: Aluminum Speciation in Water

cluster_pH Environmental pH cluster_species Predominant Aluminum Species pH < 5 pH < 5 Al3 Al³⁺ (aq) pH < 5->Al3 pH 5-6.2 pH 5-6.2 AlOH2 Al(OH)²⁺ pH 5-6.2->AlOH2 AlOH2_plus Al(OH)₂⁺ pH 5-6.2->AlOH2_plus pH 6.2-8.5 pH 6.2-8.5 AlOH3 Al(OH)₃ (s) pH 6.2-8.5->AlOH3 pH > 8.5 pH > 8.5 AlOH4_minus Al(OH)₄⁻ pH > 8.5->AlOH4_minus

Influence of pH on aluminum speciation in water.
Photodegradation

Direct photolysis of this compound is not expected to be a significant degradation pathway as it does not absorb light in the environmentally relevant UV spectrum (>290 nm). However, indirect photodegradation processes may occur.

Quantitative Data:

Specific photodegradation data for this compound is not available. Studies on lactate have shown photodegradation in the presence of photosensitizers like Fe(III).

Experimental Protocol: Direct Photolysis in Water (OECD 316)

This guideline is used to determine the potential for direct phototransformation of a chemical in water.[4]

  • Principle: A solution of the test substance in pure water is irradiated with light of a spectral distribution similar to that of sunlight. The concentration of the test substance is monitored over time to determine the rate of photolysis.

  • Procedure:

    • Determine the UV-visible absorption spectrum of the test substance.

    • Prepare a solution of the test substance in purified water.

    • Irradiate the solution with a suitable light source (e.g., xenon arc lamp) that simulates natural sunlight.

    • Maintain a constant temperature during irradiation.

    • Analyze samples at various time intervals for the concentration of the test substance.

    • Run dark controls in parallel to account for non-photolytic degradation.

    • Calculate the first-order rate constant and the quantum yield.

Adsorption/Desorption in Soil

The mobility of this compound in the soil environment will be influenced by the adsorption of its components to soil particles. The lactate anion is expected to be mobile, while the aluminum cation's mobility is highly dependent on soil pH and the presence of organic matter. In acidic soils, aluminum is more mobile and bioavailable.

Quantitative Data:

Specific soil adsorption/desorption coefficients (Kd or Koc) for this compound are not available.

Experimental Protocol: Adsorption – Desorption Using a Batch Equilibrium Method (OECD 106)

This method is used to determine the adsorption and desorption potential of a chemical in different soil types.[5]

  • Principle: A solution of the test substance is equilibrated with a soil sample of known weight. The concentration of the test substance remaining in the solution phase is measured to determine the amount adsorbed to the soil.

  • Procedure:

    • Select a range of representative soil types.

    • Prepare solutions of the test substance at different concentrations.

    • Add a known volume of each solution to a known weight of soil.

    • Equilibrate the soil-solution mixtures by shaking for a defined period.

    • Separate the soil and solution phases by centrifugation.

    • Analyze the concentration of the test substance in the solution.

    • Calculate the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

    • For desorption, replace a portion of the supernatant with a fresh solution without the test substance and re-equilibrate.

Workflow: Soil Adsorption/Desorption Study (OECD 106)

start Start prep_soil Prepare Soil Samples (various types) start->prep_soil prep_sol Prepare this compound Solutions (various conc.) start->prep_sol equilibrate Equilibrate Soil and Solution (shaking) prep_soil->equilibrate prep_sol->equilibrate separate Separate Soil and Solution (centrifuge) equilibrate->separate analyze_sol Analyze Supernatant for this compound separate->analyze_sol analyze_des Analyze Supernatant after Desorption separate->analyze_des calc_ads Calculate Adsorption Coefficients (Kd, Koc) analyze_sol->calc_ads desorption Desorption Step (add fresh solution) calc_ads->desorption desorption->separate re-equilibrate calc_des Calculate Desorption Coefficients analyze_des->calc_des end End calc_des->end

Experimental workflow for OECD 106.

Bioaccumulation

Based on the general understanding of aluminum toxicology, significant bioaccumulation of aluminum in the food chain is not expected.[6] The lactate component will be readily metabolized.

Ecotoxicity

The ecotoxicity of this compound is expected to be primarily driven by the aluminum ion, particularly in acidic aquatic environments where its bioavailability and toxicity are enhanced.

Quantitative Data:

Specific ecotoxicity data for this compound is limited. The following table provides a framework for the type of data that should be generated.

Test OrganismEndpointValue (mg/L)MethodReference
Daphnia magna48h EC₅₀ (Immobilization)Data not availableOECD 202-
Pseudokirchneriella subcapitata72h EC₅₀ (Growth Inhibition)Data not availableOECD 201-
Eisenia fetida14d LC₅₀ (Mortality)Data not availableOECD 207-

Experimental Protocols:

  • Daphnia sp. Acute Immobilisation Test (OECD 202): Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC₅₀) is determined.[7]

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): Exponentially growing cultures of algae are exposed to the test substance for 72 hours. The concentration that inhibits growth by 50% (EC₅₀) is calculated.[8]

  • Earthworm, Acute Toxicity Test (OECD 207): Adult earthworms are exposed to the test substance mixed into artificial soil for 14 days. The concentration that is lethal to 50% of the earthworms (LC₅₀) is determined.[9]

Conclusion and Recommendations

The environmental fate of this compound is characterized by the rapid biodegradation of the lactate anion and the complex, pH-dependent behavior of the aluminum cation. While the lactate component is not expected to persist in the environment, the potential for aluminum toxicity, particularly in acidic ecosystems, warrants careful consideration.

To provide a more complete environmental risk assessment, it is recommended that the following studies be conducted for this compound according to the specified OECD guidelines:

  • Ready Biodegradability (OECD 301)

  • Hydrolysis as a Function of pH (OECD 111)

  • Adsorption – Desorption using a Batch Equilibrium Method (OECD 106)

  • Acute Ecotoxicity testing (OECD 201, 202, 207)

The generation of these data will enable a robust and scientifically sound evaluation of the environmental risks associated with the use of this compound.

References

Aluminum Lactate: A Comprehensive Technical Review of its Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical and chemical properties of aluminum lactate (B86563), a compound with diverse applications in the pharmaceutical, cosmetic, and industrial sectors. This document consolidates key data from various scientific sources, presenting it in a clear and accessible format to support research and development activities.

Core Physical and Chemical Properties

Aluminum lactate, with the chemical formula Al(C₃H₅O₃)₃, is the aluminum salt of lactic acid.[1] It is a white to off-white, fine, or crystalline powder.[1][2][3][4][5] While often described as odorless, some sources note a faint, characteristic odor or a slightly sour taste.[2][6]

Quantitative Physical and Chemical Data

The following table summarizes the key quantitative properties of this compound, compiled from various technical datasheets and scientific resources.

PropertyValueReferences
Molecular Formula C₉H₁₅AlO₉[3][7][8][9]
Molecular Weight 294.19 g/mol [1][3][7][8]
Appearance White to off-white/yellowish powder[1][2][3][4][9][10]
Odor Odorless or faint characteristic odor[2][6]
Melting Point >300 °C[1][9][11][12]
Solubility in Water Soluble[1][2][11][12]
pH (1% solution) 4.0 - 5.5[10]
pH (5% solution) 3.0 (at 20°C)[2]

Experimental Protocols for Physical Characterization

While specific experimental protocols for the characterization of this compound are not extensively detailed in publicly available literature, standard pharmacopeial and chemical analysis methods are applicable. The following outlines general methodologies for determining the key physical properties listed above.

Determination of Physical Appearance

A visual inspection is the standard method for determining the physical appearance of a substance like this compound.

Methodology:

  • A sample of the this compound powder is placed on a clean, white surface.

  • The sample is observed under controlled, bright, and uniform lighting.

  • The color, form (e.g., crystalline, fine powder), and any visible impurities are noted and compared against a reference standard if available.

Assessment of Odor

The odor of this compound is typically determined through simple olfactometry.

Methodology:

  • A small amount of the substance is placed in a clean, dry, and odorless container.

  • The container is opened, and the analyst gently wafts the air from the opening towards their nose. Direct inhalation is avoided.

  • The odor is described using standard descriptors (e.g., odorless, faint, characteristic).

Logical Workflow for Physical Property Characterization

The following diagram illustrates a standardized workflow for the physical and chemical characterization of an this compound sample in a laboratory setting.

G Figure 1: Workflow for Physical Characterization of this compound cluster_0 Sample Handling cluster_1 Physical Analysis cluster_2 Data Management Sample_Reception Sample Reception & Logging Sample_Preparation Sample Preparation Sample_Reception->Sample_Preparation Visual_Inspection Visual Inspection (Appearance, Color) Sample_Preparation->Visual_Inspection Olfactory_Test Olfactory Test (Odor) Sample_Preparation->Olfactory_Test Melting_Point Melting Point Determination Sample_Preparation->Melting_Point Solubility_Test Solubility Assessment Sample_Preparation->Solubility_Test pH_Measurement pH Measurement Sample_Preparation->pH_Measurement Data_Recording Data Recording Visual_Inspection->Data_Recording Olfactory_Test->Data_Recording Melting_Point->Data_Recording Solubility_Test->Data_Recording pH_Measurement->Data_Recording Data_Analysis Data Analysis & Comparison Data_Recording->Data_Analysis Report_Generation Report Generation Data_Analysis->Report_Generation

Figure 1: Workflow for Physical Characterization of this compound

Applications and Relevance

This compound is utilized in various fields due to its specific properties. In the cosmetic industry, it functions as an astringent and antiperspirant.[13] It is also used as a mordant in the dyeing of textiles, particularly for cellulose (B213188) fibers.[2][4] Furthermore, it finds applications in pharmaceutical formulations and as a precursor in sol-gel synthesis.[1][12] The physical characteristics detailed in this guide are critical for ensuring the quality, efficacy, and safety of products containing this compound.

References

An In-depth Technical Guide to the Discovery and History of Aluminum Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of aluminum lactate (B86563). It details historical and modern synthesis methodologies, presents key quantitative data in a structured format, and outlines experimental protocols for its preparation and characterization. A significant focus is placed on its biological activity, including its influence on cellular signaling pathways, which is visualized using Graphviz. This document serves as a core reference for researchers, scientists, and professionals in drug development interested in the scientific journey and technical attributes of aluminum lactate.

Introduction

This compound, the aluminum salt of lactic acid, is a compound with a rich history of application in various fields, including pharmaceuticals, cosmetics, and textiles. Its properties as an astringent and its role in biological systems have made it a subject of scientific inquiry. This guide aims to consolidate the available technical information on this compound, from its earliest mentions to its current understanding, to support ongoing research and development.

Discovery and History

The precise first synthesis and discovery of this compound are not definitively documented in a single source. However, its presence in the scientific literature dates back to at least the late 19th century. An early mention of this compound is found in the "Proceedings of the American Pharmaceutical Association" in 1887, suggesting its use and relevance within the pharmaceutical field at that time.

Early synthesis methods likely involved the direct reaction of metallic aluminum or aluminum salts with lactic acid. A notable advancement in its preparation was documented in 1963 by A. K. Rai and colleagues in the Journal für Praktische Chemie, describing its synthesis from aluminum isopropoxide or aluminum chloride and lactic acid.[1] In the same year, R. W. Jones and J. E. Cluskey published a method in Cereal Chemistry for its preparation from lactic acid and aluminum foil.[1] These publications marked a significant step in the availability of more defined methods for obtaining this compound for research and industrial purposes. Later, in 1984, a patent was filed for a production method involving the direct reaction of metallic aluminum and lactic acid using a mineral acid as a catalyst, which aimed to improve yield and purity over previous methods.[2] Another described method involves the precipitation of a barium lactate solution with aluminum sulfate.[3]

Historically, this compound has been utilized as a mordant in the textile industry for fixing dyes to fabrics.[3] In the realms of medicine and personal care, it has been employed for its astringent properties in topical applications and as a component in dentifrices.[4]

Physicochemical Properties

This compound is a white, water-soluble powder.[3] A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₉H₁₅AlO₉
Molecular Weight 294.19 g/mol [1]
Melting Point >300 °C
Solubility in Water (25 °C) 0.70 ± 0.01 mol/dm³[1]
pH of Saturated Solution 2.9[1]
pH of 1% Solution ~4[5]
n-Octanol/Water Partition Coefficient (Log P) -2.43 to -1.90 (calculated from 0.0037-0.0127)[1][6]

Experimental Protocols

Synthesis of this compound

Two primary methods for the laboratory-scale synthesis of this compound are detailed below.

This method is adapted from the procedure described by R. W. Jones and J. E. Cluskey (1963).[1]

Materials:

Procedure:

  • Cut aluminum foil into small pieces.

  • In a round-bottom flask equipped with a reflux condenser, add a stoichiometric excess of lactic acid diluted with a small amount of distilled water.

  • Add the aluminum foil pieces to the lactic acid solution.

  • Gently heat the mixture to initiate the reaction, which is evidenced by the evolution of hydrogen gas.

  • Continue heating under reflux until the aluminum has completely reacted.

  • Filter the hot solution to remove any unreacted aluminum or impurities.

  • Cool the filtrate in an ice bath to precipitate this compound.

  • Collect the precipitate by vacuum filtration.

  • Wash the precipitate with cold ethanol to remove excess lactic acid and water.

  • Dry the purified this compound in a desiccator under vacuum.

This method is based on the work of A. K. Rai et al. (1963).[1]

Materials:

  • Aluminum isopropoxide

  • Lactic acid

  • Benzene (B151609) (or another suitable non-aqueous solvent)

Procedure:

  • Dissolve aluminum isopropoxide in dry benzene in a round-bottom flask fitted with a reflux condenser and a dropping funnel.

  • Add a stoichiometric amount of lactic acid dropwise to the aluminum isopropoxide solution with constant stirring.

  • After the addition is complete, reflux the reaction mixture for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by observing the distillation of isopropanol (B130326) as an azeotrope with benzene.

  • After the reaction is complete, remove the solvent and the liberated isopropanol under reduced pressure.

  • The solid this compound product is then collected and can be further purified by recrystallization if necessary.

Characterization of this compound

Sample Preparation:

  • Prepare a KBr pellet by mixing a small amount of finely ground this compound with dry potassium bromide.

  • Alternatively, for aqueous solution studies, dissolve the this compound in D₂O.[7]

Data Acquisition:

  • Acquire the FTIR spectrum in the range of 4000-400 cm⁻¹.

Interpretation of Spectrum:

  • ~3400 cm⁻¹ (broad): O-H stretching vibrations of the hydroxyl group of the lactate moiety and coordinated or free water molecules.

  • ~2980 cm⁻¹ and ~2930 cm⁻¹: C-H stretching vibrations of the methyl group.

  • ~1585 cm⁻¹: Asymmetric stretching vibration of the carboxylate group (COO⁻) coordinated to the aluminum ion.[7]

  • ~1420 cm⁻¹: Symmetric stretching vibration of the carboxylate group (COO⁻).[7]

  • ~1120 cm⁻¹: C-O stretching of the secondary alcohol group.

  • Bands below 1000 cm⁻¹: Al-O stretching and other skeletal vibrations.

¹H and ¹³C NMR in D₂O:

  • Dissolve this compound in D₂O.

  • Acquire ¹H and ¹³C NMR spectra.

  • The spectra will show characteristic signals for the lactate ligand. Note that ligand exchange between metal-bonded and free lactate can be observed, which may lead to broad signals, especially at lower magnetic field strengths.[7] At higher field strengths (e.g., 400 MHz for ¹H), separate resonances for metal-bonded and free lactate may be detected.[7]

²⁷Al NMR:

  • Dissolve this compound in an appropriate solvent (e.g., water or D₂O).

  • Use a high-field NMR spectrometer equipped for multinuclear studies.

  • Acquire the ²⁷Al NMR spectrum. A broad signal is expected due to the quadrupolar nature of the ²⁷Al nucleus and the symmetry of the coordination environment.[8] The chemical shift will be indicative of the coordination number of the aluminum ion, typically in the range for hexa-coordinated aluminum.[9]

Biological Activity and Signaling Pathways

This compound has been shown to exert biological effects, including acting as a cytostatic and neuritogenic agent.[10] Studies have indicated that it can decrease the synthesis of protein and DNA in neuroblastoma cells.[10]

More specifically, research has demonstrated that chronic exposure to low levels of this compound can alter cerebral cell signaling.[11] In a study involving co-exposure to the neurotoxin MPTP, this compound was found to modulate key signaling pathways involved in inflammation and cell survival.[11] Specifically, a synergistic interaction was observed that led to:

  • A profound depression of Extracellular signal-Regulated Kinase (ERK) activation.[11]

  • A great elevation of c-Jun N-terminal Kinase (JNK) activation in the hippocampus.[11]

  • An increase in IκB phosphorylation in the cortex, leading to the activation and nuclear translocation of Nuclear Factor-kappa B (NF-κB) .[11]

This modulation of the ERK, JNK, and NF-κB signaling pathways suggests a mechanism by which this compound may contribute to cellular stress responses and inflammatory processes in the brain.

Visualization of this compound's Effect on Signaling Pathways

The following diagram, generated using the DOT language for Graphviz, illustrates the influence of this compound (in conjunction with MPTP) on the ERK, JNK, and NF-κB signaling pathways.

Aluminum_Lactate_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound + MPTP This compound + MPTP JNK JNK This compound + MPTP->JNK Activates MAP3K_JNK MAP3K IKK IKK This compound + MPTP->IKK Activates MAP3K_NFkB MAP3K ERK ERK CellSurvival Cell Survival ERK->CellSurvival MEK MEK MEK->ERK Raf Raf Raf->MEK Ras Ras Ras->Raf cJun c-Jun JNK->cJun MKK4_7 MKK4/7 MKK4_7->JNK MAP3K_JNK->MKK4_7 NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc IkB IκB IkB->NFkB_p65_p50 IKK->IkB MAP3K_NFkB->IKK Inflammation_Apoptosis Inflammation & Apoptosis NFkB_p65_p50_nuc->Inflammation_Apoptosis AP1 AP-1 cJun->AP1 AP1->Inflammation_Apoptosis

Caption: Effect of this compound + MPTP on Cellular Signaling Pathways.

Conclusion

This compound is a compound with a notable history and a range of applications stemming from its physicochemical and biological properties. While its early history is not pinpointed to a single discovery, its presence in the scientific and pharmaceutical literature for over a century underscores its long-standing relevance. Modern synthetic methods have made it readily available for contemporary research. The elucidation of its impact on cellular signaling pathways, such as the ERK, JNK, and NF-κB pathways, opens new avenues for understanding its biological effects and potential toxicological implications. This guide provides a foundational resource for scientists and researchers to build upon in their future investigations of this compound.

References

The Enigma of Aluminum Lactate in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific understanding of aluminum lactate (B86563), its potential for in-vivo formation, and methodologies for its study.

Foreword

Aluminum, the most abundant metal in the Earth's crust, is predominantly found in inert forms such as aluminosilicates and oxides.[1] However, under acidic conditions (pH < 5), it becomes solubilized into toxic ionic species, primarily Al³⁺, posing a significant threat to most life forms.[2][3] Lactic acid, a ubiquitous product of glycolysis, is a key metabolite in a vast array of organisms. The potential interaction between these two entities to form aluminum lactate in a natural biological context is a subject of scientific curiosity. This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough overview of the current knowledge regarding the natural occurrence of this compound, the biological contexts in which its formation could be hypothesized, and the experimental frameworks required for its investigation.

It is crucial to state at the outset that there is currently no direct scientific evidence to support the natural occurrence of this compound in plants, animals, or microorganisms. This document will, therefore, focus on the known biological interactions of aluminum and lactic acid, the established mechanisms of aluminum detoxification in living organisms, and the properties and effects of synthetically produced this compound in biological systems.

The Co-occurrence of Aluminum and Lactic Acid in Biological Systems: A Theoretical Framework

While the natural synthesis of this compound has not been documented, the precursors, soluble aluminum and lactic acid, can be found in specific biological environments.

Plant-Soil Interface

In acidic soils, the concentration of soluble aluminum in the rhizosphere can be significant.[1] Plants, in response to various stresses, including nutrient deficiency and pathogen attack, are known to produce and exude a variety of organic acids. While the primary organic acids involved in aluminum detoxification in plants are citrate, malate, and oxalate (B1200264), the possibility of lactate exudation under specific conditions cannot be entirely ruled out.[4][5]

Animal Physiology and Pathophysiology

In animals, lactic acid is a normal product of anaerobic metabolism, with its concentration increasing significantly during intense physical exercise or in pathological states leading to hypoxia and lactic acidosis.[6][7] Aluminum can accumulate in animal tissues through dietary intake or other exposures.[8] However, the physiological pH of most animal tissues is not conducive to high concentrations of soluble Al³⁺. Localized decreases in pH, such as in the microenvironment of tumors or sites of inflammation, could theoretically increase the solubility of any accumulated aluminum, bringing it into contact with lactate.

Microbial Environments

Many microorganisms are prolific producers of lactic acid through fermentation.[9][10] In environments with both high microbial activity and acidic, aluminum-rich conditions (e.g., certain industrial waste sites or naturally acidic soils), the co-existence of high concentrations of lactate and soluble aluminum is plausible.[11][12]

Aluminum Detoxification in Plants: A Focus on Organic Acid Chelation

The primary and most well-documented mechanism of aluminum tolerance in many plant species is the exudation of organic acids from their roots to chelate Al³⁺ in the rhizosphere, thereby preventing its uptake.[4][5]

The Role of Citrate, Malate, and Oxalate

Research has overwhelmingly identified citrate, malate, and oxalate as the key organic acids involved in this detoxification process.[4][5] The secretion of these organic acids is a highly specific response to the presence of aluminum.[13] The type of organic acid exuded and the pattern of secretion can vary between different plant species.[13]

Signaling Pathway for Aluminum-Induced Organic Acid Exudation

The perception of aluminum stress at the root apex triggers a complex signaling cascade that leads to the activation of anion channels in the plasma membrane, facilitating the release of organic acids.

G Al_stress Aluminum Stress (Al³⁺) in Rhizosphere Root_Apex Root Apex Perception Al_stress->Root_Apex Signal_Transduction Signal Transduction Cascade (Involving Ca²⁺, ROS, etc.) Root_Apex->Signal_Transduction Gene_Expression Upregulation of Genes (e.g., ALMT, MATE transporters) Signal_Transduction->Gene_Expression Anion_Channels Activation of Anion Channels (Plasma Membrane) Gene_Expression->Anion_Channels OA_Exudation Organic Acid Anion Exudation (Citrate, Malate, Oxalate) Anion_Channels->OA_Exudation Chelation Chelation of Al³⁺ in Rhizosphere OA_Exudation->Chelation Detoxification Detoxification Chelation->Detoxification G cluster_plant_prep Plant Preparation and Exposure cluster_sample_collection Sample Collection cluster_analysis Chemical Analysis Plant_Culture Hydroponic Plant Culture Al_Exposure Exposure to Aluminum Stress Plant_Culture->Al_Exposure Root_Exudates Collection of Root Exudates Al_Exposure->Root_Exudates Root_Tissue Harvesting of Root Tissue Al_Exposure->Root_Tissue Al_Analysis Aluminum Quantification (ICP-MS) Root_Exudates->Al_Analysis OA_Analysis Organic Acid Profiling (HPLC/GC-MS) Root_Exudates->OA_Analysis Root_Tissue->Al_Analysis Root_Tissue->OA_Analysis Data_Analysis Data Analysis and Correlation Al_Analysis->Data_Analysis OA_Analysis->Data_Analysis Conclusion Conclusion on Al-OA Interaction Data_Analysis->Conclusion

References

Methodological & Application

Application Notes and Protocols: Aluminum Lactate as a Precursor in Sol-Gel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing aluminum lactate (B86563) as a precursor in the sol-gel synthesis of alumina-based materials. This document is tailored for applications in research, materials science, and particularly for the development of drug delivery systems.

Introduction to Aluminum Lactate in Sol-Gel Synthesis

The sol-gel process is a versatile method for producing solid materials from small molecules. The choice of precursor is critical as it significantly influences the kinetics of hydrolysis and condensation reactions, and consequently the properties of the final material. While aluminum alkoxides and inorganic salts are common precursors for alumina (B75360) synthesis, this compound [Al(C₃H₅O₃)₃] presents several advantages.

This compound is an attractive precursor due to its excellent chelation properties in aqueous solutions.[1] This chelation helps to control the hydrolysis and condensation rates, leading to more homogeneous gels and, ultimately, materials with tailored properties. The use of an aqueous route also offers a more environmentally friendly alternative to solvent-based systems.

The sol-gel process using this compound typically involves the formation of a stable sol, followed by gelation, aging, drying, and calcination to obtain the final alumina material. The resulting alumina can be amorphous or crystalline, with varying porosity and surface area, depending on the synthesis parameters.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of alumina nanoparticles and a drug-loaded nanocomposite using a sol-gel method with an aluminum-based precursor.

Protocol 1: Synthesis of Alumina Nanoparticles

Materials:

  • Aluminum isopropoxide (precursor)

  • De-ionized water

  • Ethanol (B145695) (solvent)

  • Hydrochloric acid (catalyst)

Equipment:

  • Beakers and magnetic stirrer

  • Hot plate

  • Drying oven

  • Furnace for calcination

Procedure:

  • Sol Preparation:

    • Dissolve aluminum isopropoxide in ethanol in a beaker with continuous stirring.

    • In a separate beaker, prepare a solution of de-ionized water, ethanol, and a few drops of hydrochloric acid.

  • Hydrolysis:

    • Slowly add the water-ethanol-acid solution to the aluminum isopropoxide solution under vigorous stirring.

    • Continue stirring for 1-2 hours to ensure complete hydrolysis and the formation of a stable sol.

  • Gelation:

    • Stop stirring and leave the sol undisturbed in a sealed container to allow for gelation. Gelation time can vary from hours to days depending on the specific conditions.

  • Aging:

    • Once the gel has formed, it should be aged for 24-48 hours at room temperature in the sealed container. Aging strengthens the gel network.

  • Drying:

    • The wet gel is then dried to remove the solvent. A common method is oven drying at 60-100°C for 12-24 hours. This will result in a xerogel.

  • Calcination:

    • The dried gel is calcined in a furnace to remove residual organics and to induce crystallization. The calcination temperature determines the final phase of the alumina.

      • For γ-alumina, calcine at 400-900°C.

      • For α-alumina, calcine at temperatures above 1000°C.[2]

Protocol 2: Preparation of an Ibuprofen-Alumina Nanocomposite for Controlled Release

This protocol details the impregnation of sol-gel derived nanoporous γ-alumina with ibuprofen (B1674241), a nonsteroidal anti-inflammatory drug (NSAID), to create a controlled-release formulation.[3][4]

Materials:

  • Nanoporous γ-alumina (synthesized via sol-gel method)

  • Ibuprofen powder

  • Ethanol

Equipment:

  • Beakers

  • Magnetic stirrer

  • Rotary evaporator (optional)

  • Drying oven

Procedure:

  • Preparation of Ibuprofen Solution:

    • Dissolve a known amount of ibuprofen in ethanol to create a solution of a specific concentration.

  • Impregnation:

    • Add a pre-weighed amount of the nanoporous γ-alumina to the ibuprofen solution.

    • Stir the mixture for several hours to allow the ibuprofen to diffuse into the pores of the alumina.

  • Solvent Evaporation:

    • Remove the ethanol by evaporation. This can be done using a rotary evaporator or by gentle heating in a fume hood.

  • Drying:

    • Dry the resulting ibuprofen-loaded alumina powder in an oven at a low temperature (e.g., 40-60°C) to remove any residual solvent.

  • Characterization:

    • The drug-loaded nanocomposite can be characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of ibuprofen, and thermogravimetric analysis (TGA) to determine the drug loading percentage.

Data Presentation

The properties of sol-gel derived alumina are highly dependent on the precursor and the synthesis conditions. The following tables summarize key quantitative data from various studies to provide a comparative overview.

Table 1: Influence of Precursor and Calcination Temperature on Alumina Crystallite Size

PrecursorCalcination Temperature (°C)Crystalline PhaseAverage Crystallite Size (nm)Reference
Aluminum Chloride1000α-Al₂O₃< 25[2]
Aluminum Chloride1200α-Al₂O₃~30[2]
Aluminum Isopropoxide1000α-Al₂O₃~35[2]
Aluminum Isopropoxide1200α-Al₂O₃~40[2]
Aluminum Nitrate800γ-Al₂O₃11.5[5]
Aluminum Nitrate1100α-Al₂O₃49[5]
Aluminum Hydroxide Chloride1000α-Al₂O₃32.7[6]

Table 2: Textural Properties of Sol-Gel Derived γ-Alumina

PrecursorCalcination Temperature (°C)Specific Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)Reference
Aluminum Isopropoxide600339-351--[7]
This compound/TEOS650~500-~3[1]

Table 3: Ibuprofen Release from γ-Alumina Nanocomposite in Simulated Body Fluid (SBF) [3]

Drug Loading (% w/w)Release after 15 min (%)Release after 4 h (%)
258090
507484

Visualizations

The following diagrams illustrate the key processes and workflows described in these application notes.

Sol_Gel_Process cluster_0 Sol Preparation cluster_1 Gel Formation cluster_2 Post-Processing Precursor This compound (or other precursor) Sol Stable Sol Precursor->Sol Hydrolysis & Condensation Solvent Water/Solvent Solvent->Sol Gel Wet Gel Sol->Gel Gelation Aged_Gel Aged Gel Gel->Aged_Gel Aging Dry_Gel Xerogel/Aerogel Aged_Gel->Dry_Gel Drying Final_Material Porous Alumina Dry_Gel->Final_Material Calcination

Caption: General workflow of the sol-gel synthesis of porous alumina.

Drug_Delivery_Workflow cluster_0 Material Synthesis cluster_1 Drug Loading cluster_2 Final Product Sol_Gel Sol-Gel Synthesis (using this compound) Porous_Alumina Nanoporous γ-Alumina Sol_Gel->Porous_Alumina Impregnation Impregnation Porous_Alumina->Impregnation Drug_Solution Ibuprofen in Ethanol Solution Drug_Solution->Impregnation Drug_Loaded Drug-Loaded Alumina Impregnation->Drug_Loaded Drying Drying Drug_Loaded->Drying Controlled_Release_System Controlled Release Formulation Drying->Controlled_Release_System

Caption: Workflow for creating a drug delivery system using sol-gel alumina.

Applications in Drug Development

Alumina synthesized via the sol-gel method, particularly using precursors like this compound that allow for controlled properties, holds significant promise for drug delivery applications. The high surface area and porous nature of these materials make them excellent candidates for hosting drug molecules.

The key advantages of using sol-gel derived alumina in drug delivery include:

  • Controlled Release: The pore structure and surface chemistry of the alumina can be tailored to control the release kinetics of the loaded drug, as demonstrated with ibuprofen.[3][4]

  • Enhanced Solubility: For poorly water-soluble drugs, loading them into a nanoporous carrier can enhance their dissolution rate and bioavailability.[3][4]

  • Biocompatibility: Alumina is generally considered a biocompatible material, making it suitable for in-vivo applications.[2]

  • Protection of the Drug: The ceramic matrix can protect the encapsulated drug from degradation in the physiological environment.

The successful formulation of an ibuprofen-alumina nanocomposite with enhanced release characteristics highlights the potential of this platform for delivering a wide range of therapeutic agents.[3][4] Further research can explore the use of alumina nanoparticles for targeted drug delivery by functionalizing their surface with targeting ligands.

Conclusion

This compound is a promising precursor for the sol-gel synthesis of alumina-based materials, offering advantages in process control and environmental friendliness. The resulting materials exhibit tunable properties that are highly relevant for advanced applications, including the development of sophisticated drug delivery systems. The protocols and data presented here provide a foundation for researchers and professionals to explore the potential of this compound in their own work. Further optimization of the synthesis parameters will undoubtedly lead to the development of novel materials with enhanced performance for a variety of scientific and therapeutic applications.

References

Application Notes and Protocols: Aluminum Lactate as a Mordant for Natural Dyes on Cellulose Fibers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aluminum lactate (B86563) is a metallic salt that serves as an effective mordant for fixing natural dyes to cellulose (B213188) fibers such as cotton, linen, hemp, and viscose.[1][2][3] The word "mordant" is derived from the Latin word mordere, meaning "to bite," which describes the function of these compounds in helping dyes bind securely to fibers.[4][5] Traditionally, mordanting cellulose fibers with aluminum-based salts like potassium aluminum sulfate (B86663) (alum) requires a multi-step process, often involving a pre-treatment with tannin to ensure proper adhesion.[6][7]

Aluminum lactate has emerged as a popular and effective alternative to more traditional mordants like aluminum acetate (B1210297) and alum.[1][8] It is produced from lactic acid, which is derived from the fermentation of renewable resources such as beet sugar, corn, and other starches from the food industry.[6][9][10] This mordant is noted for its excellent solubility in room temperature water, ease of use, and its ability to produce clear, vibrant colors, particularly with red and yellow dyes.[3][9][11][12] Furthermore, it is recognized as a more sustainable and environmentally friendly option, with some products being certified compliant with the Global Organic Textile Standard (GOTS).[2][3][9][10]

These notes provide detailed protocols for the application of this compound as a mordant for cellulose fibers, targeting researchers and scientists in textile science and drug development who may utilize natural dyes for various applications.

Data Presentation: Summary of Protocol Parameters

The following tables summarize the quantitative parameters for mordanting cellulose fibers using this compound, based on established protocols.

Table 1: Recommended Concentrations (Weight of Fiber)

ComponentConcentration (% WOF*)Recommended RangeNotes
Tannin (Optional Pre-treatment) 8% - 20%8% is a good starting point; increase for darker shades.[7]Use clear tannins (oak gall, tara, sumac) for light final colors.[7][11]
This compound 5% - 10%7-10g per 100g of fiber is a common recommendation.[11]Can be used as a single-step mordant or after a tannin bath.[8][12]
Iron Salt (for Shading) Max 1.5%Used in a finishing bath to broaden the range of shades.[1][10]N/A

*WOF = Weight of Fiber. This refers to the dry weight of the textile.

Table 2: Process Conditions for Mordanting

StepParameterValueDurationNotes
Fiber Scouring & Wetting TemperatureHot WaterAt least 2 hoursEnsures fibers are clean and fully saturated for even mordant uptake.[11][13]
Tannin Bath (Optional) Temperature~120°F / 49°C (Hot Tap Water)8 - 24 hoursSubmerge fibers completely and stir periodically.[7]
Mordanting (Hot Method) Temperature180-200°F / 82-93°C1 hourHeat the mordant bath with fibers, hold at temperature, then cool.[13][14]
Mordanting (Warm/Cold Method) TemperatureRoom Temp to Hand-Warm1.5 - 24 hoursNo additional heat needed; can be left overnight for convenience.[2][11][12]

Experimental Protocols

These protocols outline the necessary steps for preparing and mordanting cellulose fibers with this compound. It is crucial to work with clean, scoured fibers to ensure even results.

Protocol 1: Fiber Preparation (Scouring and Wetting Out)

Objective: To remove any impurities, oils, or sizing from the cellulose fibers and to ensure they are fully hydrated for even mordant absorption.

Materials:

  • Cellulose fibers (cotton, linen, hemp, etc.)

  • pH-neutral soap or textile scour

  • Large non-reactive pot (stainless steel or enamel)

  • Water

Procedure:

  • Weigh the dry cellulose fibers and record the weight. All subsequent percentage calculations will be based on this "Weight of Fiber" (WOF).

  • Fill a large pot with enough hot water for the fibers to move freely.

  • Add a small amount of pH-neutral soap or follow the manufacturer's instructions for the textile scour.

  • Submerge the fibers in the pot and bring the water to a simmer (~180-200°F or 82-93°C) for at least one hour to remove impurities.

  • Allow the pot to cool, then rinse the fibers thoroughly with clean water until the water runs clear.

  • To "wet out" the fibers, soak them in warm water for a minimum of two hours, or preferably overnight, before proceeding to the tannin or mordant step.[11][13] This ensures the fibers are completely saturated.

Protocol 2: Two-Step Mordanting (Tannin + this compound)

This method is highly recommended for achieving the most durable and lightfast colors on cellulose fibers.[9][11][15]

Part A: Tannin Pre-treatment

Materials:

  • Scoured and wetted-out cellulose fibers

  • Tannin extract (e.g., oak gall, sumac, tara)

  • Non-reactive pot or bucket

Procedure:

  • Calculate the required amount of tannin extract, typically 8-15% WOF.[7]

  • Fill a pot or bucket with hot tap water (~120°F / 49°C).[7]

  • Add the tannin powder and stir until it is fully dissolved.

  • Introduce the wet fibers to the tannin bath, ensuring they are fully submerged. Stir gently for several minutes.

  • Leave the fibers to steep for 8 to 24 hours, stirring occasionally to ensure even application.[7]

  • Remove the fibers from the tannin bath and gently rinse once. Proceed directly to the mordanting step.[7]

Part B: this compound Mordanting

Materials:

  • Tannin-treated, wet cellulose fibers

  • This compound

  • Non-reactive pot

  • Safety equipment (gloves, mask)

Procedure:

  • Calculate the required amount of this compound, typically between 5-10% WOF.[8][11][12] For 100g of fiber, 7-10g of mordant is recommended.[11]

  • In a separate container, dissolve the this compound powder in hand-warm or hot water, whisking to ensure no lumps remain.[6][12]

  • Fill the main dye pot with enough warm water for the fibers to move freely and add the dissolved mordant solution. Stir well.

  • Add the wet, tannin-treated fibers to the mordant bath.

  • Choose one of the following heating methods:

    • Hot Mordanting: Heat the pot to 180-200°F (82-93°C) and maintain this temperature for one hour.[13][14] Stir every 10-15 minutes. Turn off the heat and allow it to cool completely.

    • Cold/Warm Mordanting: No additional heat is required.[11] Leave the fibers in the mordant bath for at least 1.5 hours and up to 24 hours (or overnight), stirring periodically.[2][11][12]

  • Wearing gloves, remove the fibers from the mordant bath. Rinse well with clean water to remove any unattached mordant.[11][14]

  • The fibers are now mordanted and can be dyed immediately while wet, or they can be dried and stored for future use.[13]

Protocol 3: Single-Step Mordanting (this compound Only)

While a tannin pre-treatment is recommended for best results, this compound can also be used as a standalone, single-step mordant.[8][12] This process saves significant time and water.[6]

Materials:

  • Scoured and wetted-out cellulose fibers

  • This compound

  • Non-reactive pot

  • Safety equipment (gloves, mask)

Procedure:

  • Follow steps 1-4 from Protocol 2, Part B, using your scoured and wetted-out (but not tannin-treated) fibers. The recommended amount of this compound is 5-10% WOF.[3][12]

  • Choose either the hot or cold/warm mordanting method as described in step 5 of Protocol 2, Part B.

  • Remove the fibers, rinse well, and proceed to dyeing or dry for storage.[11][13]

Visualizations: Experimental Workflows

The following diagrams illustrate the logical flow of the mordanting processes.

G cluster_prep Fiber Preparation cluster_tannin Part A: Tannin Pre-treatment cluster_mordant Part B: Mordanting cluster_final Final Step weigh 1. Weigh Dry Fibers scour 2. Scour Fibers (Hot Water + Soap) weigh->scour rinse_scour 3. Rinse Thoroughly scour->rinse_scour wet_out 4. Wet Out Fibers (Soak ≥ 2 hours) rinse_scour->wet_out prep_tannin 5. Prepare Tannin Bath (8-15% WOF) wet_out->prep_tannin steep_tannin 6. Steep Fibers (8-24 hours) prep_tannin->steep_tannin rinse_tannin 7. Gentle Rinse steep_tannin->rinse_tannin prep_mordant 8. Prepare Al-Lactate Bath (5-10% WOF) rinse_tannin->prep_mordant add_fibers 9. Add Fibers to Bath prep_mordant->add_fibers process 10. Process Fibers (Hot or Cold Method) add_fibers->process rinse_final 11. Rinse Thoroughly process->rinse_final dye 12. Proceed to Dyeing (Wet or Dry) rinse_final->dye

Caption: Workflow for the recommended two-step mordanting process on cellulose fibers.

G cluster_prep Fiber Preparation cluster_mordant Single-Step Mordanting cluster_final Final Step weigh 1. Weigh Dry Fibers scour 2. Scour Fibers (Hot Water + Soap) weigh->scour rinse_scour 3. Rinse Thoroughly scour->rinse_scour wet_out 4. Wet Out Fibers (Soak ≥ 2 hours) rinse_scour->wet_out prep_mordant 5. Prepare Al-Lactate Bath (5-10% WOF) wet_out->prep_mordant add_fibers 6. Add Fibers to Bath prep_mordant->add_fibers process 7. Process Fibers (Hot or Cold Method) add_fibers->process rinse_final 8. Rinse Thoroughly process->rinse_final dye 9. Proceed to Dyeing (Wet or Dry) rinse_final->dye

Caption: Workflow for the simplified single-step mordanting process on cellulose fibers.

Safety Precautions

While this compound is considered a safe mordant, standard laboratory safety practices should always be observed.

  • Personal Protective Equipment (PPE): Wear gloves, eye protection, and a dust mask when handling the fine powder to avoid skin, eye, and respiratory irritation.[2][14]

  • Ventilation: Work in a well-ventilated area.

  • Dedicated Equipment: Use pots and utensils that are dedicated to dyeing and are not used for food preparation.

  • Storage: Keep the chemical in a clearly labeled, airtight container and avoid exposure to high humidity.[2][10]

Conclusion

This compound serves as a versatile and efficient mordant for the natural dyeing of cellulose fibers. Its primary advantages include high solubility, the option for a simplified single-step process, and its derivation from renewable resources.[6][8][11] For optimal results in terms of color depth and fastness, a two-step process involving a tannin pre-treatment is recommended.[6][11] The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound, enabling the creation of vibrant and durable naturally dyed textiles for a range of scientific and developmental applications.

References

"protocol for aluminum lactate mordanting of cotton and linen"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mordanting is a critical step in the natural dyeing of cellulosic fibers such as cotton and linen, facilitating the chemical bond between the dye molecule and the fiber. Aluminum lactate (B86563) has emerged as a popular mordant for plant-based fibers due to its efficacy, ease of use, and more neutral pH in solution compared to traditional alum (aluminum potassium sulfate).[1] It is a more basic form of aluminum, precipitated with lactic acid, which allows for a stronger bond with plant fibers.[1] This protocol details the application of aluminum lactate as a mordant for cotton and linen, providing both a standard one-step method and an advanced two-step method that incorporates a tannin pretreatment for enhanced color depth and fastness.

Data Presentation

While specific quantitative data for this compound is not widely available in comparative literature, the following tables present data for the closely related aluminum acetate (B1210297) and aluminum potassium sulfate (B86663) mordants on cotton, providing a valuable reference for expected performance. The data is adapted from a study by Haar, Schrader, and Gatewood on the colorfastness of natural dyes on cotton.

Table 1: Colorfastness to Laundering of Natural Dyes on Cotton with Aluminum Mordants

DyeMordantMordant Conc. (% owf)Gray Scale Rating (Color Change)
Coreopsis Aluminum Acetate53.11
103.00
203.05
Aluminum Potassium Sulfate51.83
101.67
201.83
Weld Aluminum Acetate52.17
101.97
201.44
Aluminum Potassium Sulfate51.44
101.33
201.33
Madder Aluminum Acetate52.02
101.86
201.67
Aluminum Potassium Sulfate51.69
102.00
202.11

Note: Gray Scale for Color Change: 5 = No change, 4 = Slight change, 3 = Noticeable change, 2 = Considerable change, 1 = Much change.[2] Data for Aluminum Acetate is presented as a proxy for this compound.

Table 2: Colorfastness to Light of Natural Dyes on Cotton with Aluminum Mordants

DyeMordantMordant Conc. (% owf)Lightfastness Rating
Coreopsis Aluminum Acetate51.0
101.0
201.5
Aluminum Potassium Sulfate51.5
101.5
202.0
Weld Aluminum Acetate52.0
102.0
202.0
Aluminum Potassium Sulfate52.0
102.0
202.5
Madder Aluminum Acetate52.0
102.0
202.0
Aluminum Potassium Sulfate52.0
102.0
202.0

Note: Lightfastness ratings are based on a scale of 1-8, where 1 indicates very poor lightfastness and 8 indicates excellent lightfastness.[2] Data for Aluminum Acetate is presented as a proxy for this compound.

Experimental Protocols

Materials
  • Cotton or linen fibers, yarn, or fabric

  • This compound

  • Tannin source (e.g., gallnut extract, tara powder) for the two-step protocol

  • Large stainless steel or enamel pot

  • Stirring rod

  • Weighing scale

  • Gloves, eye protection, and a mask

  • Water source

  • Heating source

Procedure 1: One-Step this compound Mordanting

This method is suitable for dyes that already have some affinity for plant fibers, such as logwood and madder.[1]

  • Scouring the Fibers: Wash the cotton or linen fibers thoroughly to remove any oils, waxes, or residues. Use a neutral soap or a specialized textile scour. Rinse well.

  • Weighing the Fibers: Weigh the dry fibers (Weight of Fabric - WOF). This will be the basis for all subsequent calculations.

  • Preparing the Mordant Bath: Fill a pot with enough warm water for the fibers to move freely. Dissolve 10% WOF of this compound into the water.[1]

  • Mordanting: Add the clean, wetted fibers to the mordant bath. Slowly raise the temperature to 82-93°C (180-200°F), just below boiling.[1] Hold at this temperature for one hour, stirring occasionally to ensure even mordanting.

  • Cooling and Steeping: Turn off the heat and allow the fibers to cool in the mordant bath. For best results, let the fibers steep overnight.[1]

  • Rinsing: The next day, remove the fibers from the mordant bath and rinse them thoroughly in lukewarm water.[1]

  • Dyeing: The mordanted fibers are now ready for dyeing. They can be dyed immediately while wet or dried and stored for later use.

Procedure 2: Two-Step (Tannin-Aluminum Lactate) Mordanting

This advanced method involves a pre-treatment with tannin, which can significantly improve the dye uptake and lightfastness, especially for dyes that have a lower affinity for cellulose (B213188) fibers.

Step 1: Tannin Pre-treatment

  • Scouring the Fibers: As in the one-step method, thoroughly scour and rinse the fibers.

  • Weighing the Fibers: Weigh the dry fibers (WOF).

  • Preparing the Tannin Bath: Fill a pot with hot water. Dissolve 10% WOF of a tannin source (e.g., gallnut extract) in a small amount of boiling water and then add it to the pot.

  • Tannin Application: Add the wetted fibers to the tannin bath. Ensure the fibers are fully submerged. Let the fibers soak for a couple of hours or overnight.

  • Rinsing: Remove the fibers from the tannin bath and rinse gently.

Step 2: this compound Mordanting

  • Preparing the Mordant Bath: In a separate pot, prepare the this compound mordant bath as described in the one-step protocol (10% WOF of this compound in warm water).[1]

  • Mordanting: Add the tannin-treated, rinsed fibers to the mordant bath.

  • Heating and Steeping: Follow the heating and steeping instructions from the one-step protocol (heat to 82-93°C for one hour, then cool and steep overnight).[1]

  • Final Rinse: The next day, remove the fibers and rinse them well in lukewarm water.[1]

  • Dyeing: The fibers are now fully mordanted and ready for the dye bath.

Visual Representation of Experimental Workflow

Mordanting_Workflow cluster_prep Fiber Preparation cluster_one_step One-Step Protocol cluster_two_step Two-Step Protocol Scour Scour Fibers (Wash with neutral soap) Weigh Weigh Dry Fibers (WOF) Scour->Weigh Prep_Mordant_1 Prepare Mordant Bath (10% WOF this compound) Weigh->Prep_Mordant_1 One-Step Prep_Tannin Prepare Tannin Bath (10% WOF Tannin) Weigh->Prep_Tannin Two-Step Mordant_1 Mordant Fibers (82-93°C for 1 hr) Prep_Mordant_1->Mordant_1 Steep_1 Cool & Steep Overnight Mordant_1->Steep_1 Rinse_1 Rinse Fibers Steep_1->Rinse_1 Dye_Bath Proceed to Dye Bath Rinse_1->Dye_Bath Tannin_Treat Tannin Treatment (Soak 2+ hours) Prep_Tannin->Tannin_Treat Rinse_Tannin Rinse Gently Tannin_Treat->Rinse_Tannin Prep_Mordant_2 Prepare Mordant Bath (10% WOF this compound) Rinse_Tannin->Prep_Mordant_2 Mordant_2 Mordant Fibers (82-93°C for 1 hr) Prep_Mordant_2->Mordant_2 Steep_2 Cool & Steep Overnight Mordant_2->Steep_2 Rinse_2 Rinse Fibers Steep_2->Rinse_2 Rinse_2->Dye_Bath

Caption: Experimental workflow for one-step and two-step this compound mordanting of cotton and linen.

References

Application Notes and Protocols: Aluminum Lactate in Topical Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum lactate (B86563), the aluminum salt of lactic acid, is a compound with notable astringent and antiseptic properties. In topical pharmaceutical preparations, its primary applications are as an active ingredient in antiperspirants and as a topical astringent to reduce skin weeping and inflammation. It is crucial to distinguish aluminum lactate from ammonium (B1175870) lactate, a different compound used for treating dry skin conditions (xerosis) and ichthyosis vulgaris.[1][2][3][4] This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound in topical preparations.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula Al(C₃H₅O₃)₃[5]
Molecular Weight 294.19 g/mol [5]
Appearance White crystalline powder[5]
Solubility Soluble in water. Insoluble in alcohol and ether.

Applications in Topical Pharmaceuticals

The primary applications of this compound in dermatology are as an antiperspirant and an astringent.

Antiperspirant

Aluminum salts, including this compound, are effective antiperspirants.[6] They function by forming a temporary plug within the sweat gland, thus stopping the flow of sweat to the skin's surface.[6] A clinical study has demonstrated the efficacy and tolerability of a 12.5% this compound-based antiperspirant.[7][8]

Astringent

As an astringent, this compound helps to tighten skin pores and reduce secretions. This makes it useful in the management of weeping or oozing skin conditions.

Quantitative Data Summary

The following tables summarize the available quantitative data for the use of this compound in topical preparations.

Table 2: Comparative Efficacy and Tolerability of a 12.5% this compound Antiperspirant
Parameter12.5% this compound12.5% Aluminum Chloridep-valueReference
Efficacy (Investigator Assessment) Not specifiedStated as slightly more efficacious by almost half of participants0.04[7]
Tolerability (Patient Assessment) Described as having greater tolerability by 88% of participants-< 0.0001[7]

Note: This study was a two-sided self-assessment comparison.

Table 3: Efficacy of this compound vs. Aluminum Chloride in Axillary and Inguinal Perspiration
ParameterThis compound-based AntiperspirantAluminum Chloride-based AntiperspirantOutcomeReference
Reduction in Perspiration Comparably effectiveComparably effectiveBoth exhibited increasing effectiveness over time.[8]
Tolerability Profile More favorableLess favorableNotably superior tolerability in the groin area.[8]

Note: This was an open-labeled, randomized, controlled trial.

Experimental Protocols

The following are detailed methodologies for key experiments related to the formulation and evaluation of topical this compound preparations.

Protocol 1: Preparation of an this compound Topical Gel (Model Formulation)

This protocol describes the preparation of a simple hydrogel formulation for topical delivery of this compound.

Materials:

Equipment:

  • Analytical balance

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Homogenizer (optional)

Procedure:

  • Carbomer Dispersion: Slowly disperse Carbomer 940 into purified water with continuous stirring until a uniform, lump-free dispersion is obtained. Avoid vigorous stirring to prevent excessive air entrapment.

  • Active Ingredient Dissolution: In a separate beaker, dissolve the required amount of this compound and propylene glycol in a portion of the purified water.

  • Mixing: Add the this compound solution to the carbomer dispersion and mix thoroughly.

  • Neutralization: Slowly add triethanolamine dropwise to the mixture while continuously stirring. Monitor the pH and continue adding triethanolamine until the desired pH (typically between 4.0 and 5.0 for skin compatibility) is reached and a clear gel is formed.

  • Homogenization (Optional): For a more uniform gel, homogenize the preparation at a low speed.

  • Final Volume Adjustment: Add the remaining purified water to reach the final desired volume and mix until uniform.

G cluster_prep Gel Preparation Workflow Carbomer_Dispersion Disperse Carbomer 940 in Purified Water Mixing Combine Carbomer Dispersion and Active Solution Carbomer_Dispersion->Mixing Dissolve_Actives Dissolve this compound and Propylene Glycol Dissolve_Actives->Mixing Neutralization Neutralize with Triethanolamine to form gel Mixing->Neutralization Final_Product Final Aluminum Lactate Gel Neutralization->Final_Product

Figure 1: Workflow for this compound Gel Preparation
Protocol 2: In Vitro Astringency Evaluation (Protein Precipitation Assay)

This protocol provides a method to quantify the astringent effect of an this compound formulation by measuring its ability to precipitate protein.

Materials:

  • This compound formulation

  • Bovine Serum Albumin (BSA) solution (e.g., 1 mg/mL in phosphate-buffered saline, PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the this compound formulation in PBS.

  • Reaction: Mix equal volumes of the BSA solution and each dilution of the this compound formulation. Include a control with BSA and PBS only.

  • Incubation: Incubate the mixtures at room temperature for a specified time (e.g., 30 minutes) to allow for protein precipitation.

  • Centrifugation: Centrifuge the samples to pellet the precipitated protein.

  • Quantification: Measure the absorbance of the supernatant at 280 nm. The decrease in absorbance compared to the control is proportional to the amount of precipitated protein and, therefore, the astringency.

G Start Prepare Dilutions of This compound Formulation Mix Mix with BSA Solution Start->Mix Incubate Incubate at Room Temperature Mix->Incubate Centrifuge Centrifuge to Pellet Precipitate Incubate->Centrifuge Measure Measure Absorbance of Supernatant at 280 nm Centrifuge->Measure Analyze Calculate Protein Precipitation Measure->Analyze G Inoculate Inoculate Agar Plate with Microorganism Create_Wells Create Wells in Agar Inoculate->Create_Wells Add_Sample Add this compound Formulation to Wells Create_Wells->Add_Sample Incubate Incubate Plates Add_Sample->Incubate Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone

References

Application Notes and Protocols: Aluminum Lactate as a Crosslinking Agent for Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum lactate (B86563) is a versatile and effective crosslinking agent for a variety of polymers, particularly those containing carboxyl and hydroxyl functional groups. As a trivalent aluminum salt of lactic acid, it facilitates the formation of robust three-dimensional polymer networks through ionic interactions. This crosslinking process significantly enhances the mechanical properties, thermal stability, and swelling behavior of the resulting materials. These modified polymers find extensive applications in diverse fields, including in the formulation of plastics, coatings, and adhesives, as well as in the development of hydrogels for drug delivery and biomedical applications.

The primary mechanism of crosslinking involves the aluminum cation (Al³⁺) acting as a coordination center, forming ionic bridges between negatively charged carboxylate groups on different polymer chains. This interaction effectively "stitches" the polymer chains together, transforming a viscous polymer solution into a stable gel or a more rigid solid material. The lactate anion can also influence the reaction kinetics and the properties of the final crosslinked product.

This document provides detailed application notes and experimental protocols for utilizing aluminum lactate as a crosslinking agent for various polymer systems.

Key Applications

  • Hydrogel Formation: Creation of stable hydrogels from natural and synthetic polymers for applications in drug delivery, tissue engineering, and agriculture.

  • Enhanced Mechanical Properties: Improvement of tensile strength, flexibility, and elasticity in plastics, coatings, and films.

  • Thermal Stability: Increased resistance to thermal degradation in polymer-based materials.

  • Adhesive Formulations: Development of adhesives with improved bond strength and durability.

  • Superabsorbent Polymers: Surface post-crosslinking of superabsorbent polymers to enhance their absorption capacity and permeability.

Data Presentation: Effects of this compound on Polymer Properties

The following table summarizes the typical effects of this compound concentration on the properties of a carboxylated polymer hydrogel. The values presented are illustrative and can vary depending on the specific polymer, pH, and temperature.

This compound Concentration (wt%)Gelation Time (minutes)Tensile Strength (MPa)Swelling Ratio (%)
0.530 - 450.8 - 1.2800 - 1000
1.015 - 251.5 - 2.0600 - 750
2.05 - 102.2 - 2.8400 - 550
3.0< 53.0 - 3.5250 - 350

Experimental Protocols

Protocol 1: Preparation of a Carboxymethyl Cellulose (CMC) Hydrogel Crosslinked with this compound

Materials:

  • Sodium Carboxymethyl Cellulose (CMC)

  • This compound

  • Deionized Water

  • Magnetic Stirrer and Stir Bar

  • Beakers

  • pH Meter

Procedure:

  • Polymer Solution Preparation:

    • Slowly add 2 g of CMC powder to 98 mL of deionized water in a beaker while stirring continuously with a magnetic stirrer.

    • Continue stirring until the CMC is completely dissolved and a homogeneous, viscous solution is formed. This may take several hours.

  • Crosslinker Solution Preparation:

    • Prepare a 10% (w/v) stock solution of this compound by dissolving 10 g of this compound in 100 mL of deionized water.

  • Crosslinking Process:

    • While stirring the CMC solution, slowly add the desired volume of the this compound stock solution. For example, to achieve a 1% final concentration of this compound, add 10 mL of the stock solution to the 100 mL of CMC solution.

    • Continue stirring for 15-30 minutes to ensure uniform mixing of the crosslinker.

    • Observe the formation of a gel. The gelation time will depend on the concentration of this compound and the temperature.

    • The pH of the final gel can be adjusted if necessary using a suitable buffer.

  • Washing and Purification (Optional):

    • To remove any unreacted crosslinker, the hydrogel can be washed extensively with deionized water.

    • The purified hydrogel can then be dried (e.g., by lyophilization) for further characterization.

Protocol 2: Crosslinking of a Carboxylated Nitrile Latex Film

Materials:

  • Carboxylated Nitrile Latex Emulsion

  • This compound Solution (e.g., 20% aqueous solution)

  • Ammonium (B1175870) Hydroxide (for pH adjustment)

  • Glass plates or molds for film casting

  • Drying Oven

Procedure:

  • Latex Compounding:

    • To the carboxylated nitrile latex emulsion, add the this compound solution with gentle stirring. The amount of this compound will depend on the desired crosslinking density.

    • Adjust the pH of the compounded latex to approximately 7.9-8.0 using ammonium hydroxide. This is crucial for controlling the crosslinking reaction and ensuring the stability of the latex.

  • Film Casting:

    • Pour the compounded latex onto a clean, level glass plate or into a suitable mold.

    • Ensure a uniform thickness of the cast film.

  • Drying and Curing:

    • Allow the cast film to air-dry for a period to remove the bulk of the water.

    • Transfer the film to a drying oven and cure at a specific temperature (e.g., 50-70°C) for a set duration. The curing time and temperature will influence the final properties of the crosslinked film.

  • Characterization:

    • The crosslinked film can be peeled from the substrate and characterized for its mechanical properties (e.g., tensile strength, elongation at break) and gel content.

Visualizations

Crosslinking Mechanism

The following diagram illustrates the ionic crosslinking of polymer chains by this compound. The Al³⁺ ion forms coordination bonds with the carboxylate groups (-COO⁻) of different polymer chains.

CrosslinkingMechanism cluster_0 Polymer Chains cluster_1 Crosslinking Agent cluster_2 Crosslinked Polymer Network p1 ---(CH-COOH)---(CH-COOH)--- p2 ---(CH-COO⁻)---(CH-COO⁻)--- p1->p2 Deprotonation crosslinked ---(CH-COO⁻)---     |   Al³⁺     | ---(CH-COO⁻)--- p2->crosslinked al_lactate This compound (Al(C₃H₅O₃)₃) al_ion Al³⁺ al_lactate->al_ion Dissociation al_ion->crosslinked

Caption: Ionic crosslinking of polymer chains via aluminum ions.

Experimental Workflow for Hydrogel Preparation

This diagram outlines the general workflow for preparing a polymer hydrogel using this compound as a crosslinking agent.

HydrogelWorkflow start Start dissolve_polymer Dissolve Polymer in Deionized Water start->dissolve_polymer prepare_crosslinker Prepare Aluminum Lactate Solution start->prepare_crosslinker mix Mix Polymer and Crosslinker Solutions dissolve_polymer->mix prepare_crosslinker->mix gelation Allow for Gelation mix->gelation wash Wash Hydrogel (Optional) gelation->wash dry Dry Hydrogel (e.g., Lyophilization) wash->dry characterize Characterize Hydrogel (Mechanical, Swelling, etc.) dry->characterize end End characterize->end

Caption: Workflow for this compound-crosslinked hydrogel synthesis.

Logical Relationship of Crosslinking Parameters

This diagram shows the logical relationship between key parameters and their effect on the final properties of the crosslinked polymer.

ParameterRelationship cluster_input Input Parameters cluster_process Process cluster_output Output Properties polymer_conc Polymer Concentration crosslinking_density Crosslinking Density polymer_conc->crosslinking_density al_conc This compound Concentration al_conc->crosslinking_density ph pH ph->crosslinking_density temp Temperature temp->crosslinking_density mech_strength Mechanical Strength crosslinking_density->mech_strength Increases swelling_ratio Swelling Ratio crosslinking_density->swelling_ratio Decreases gelation_time Gelation Time crosslinking_density->gelation_time Decreases

Caption: Influence of parameters on crosslinked polymer properties.

Application Notes and Protocols for the Synthesis of Alumina-Based Ceramics Using Aluminum Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of aluminum lactate (B86563) as a precursor in the synthesis of alumina-based ceramics via the sol-gel method. While aluminum lactate is a promising precursor due to its excellent chelation properties, detailed protocols for the synthesis of dense ceramic bodies are not widely published.[1] The following sections combine general principles of alumina (B75360) sol-gel synthesis with specific information available for this compound to provide a representative protocol and expected outcomes.

Introduction

This compound [Al(C₃H₅O₃)₃] is an attractive organometallic precursor for the synthesis of alumina (Al₂O₃) due to its high solubility in water and its ability to form stable sols.[1] The lactate ligands act as chelating agents, which can help to control the hydrolysis and condensation reactions, leading to more homogeneous gels and, potentially, finer-grained ceramic microstructures. The sol-gel process using this compound offers a low-temperature route to producing amorphous alumina, which can then be crystallized into various phases of alumina through controlled thermal treatment.[1]

Alumina ceramics are well-known for their exceptional properties, including high hardness, excellent mechanical strength, high-temperature stability, chemical inertness, and good electrical insulation.[2][3][4] These properties make them suitable for a wide range of applications, from industrial components and cutting tools to biomedical implants and laboratory ware.[2]

Data Presentation: Typical Properties of Alumina Ceramics

The final properties of alumina ceramics are highly dependent on the purity of the starting materials and the processing parameters, such as sintering temperature and time. The following table summarizes typical quantitative data for alumina ceramics. The specific values for ceramics derived from this compound would need to be determined experimentally.

PropertyTypical Values for High-Purity Alumina Ceramics
Purity (Al₂O₃ content)92% - 99.9%
Density3.6 - 3.9 g/cm³
Porosity< 1% (for dense ceramics)
Hardness (Mohs Scale)9
Flexural Strength300 - 600 MPa
Compressive Strength2000 - 4000 MPa
Fracture Toughness3 - 5 MPa·m¹/²
Thermal Conductivity20 - 30 W/(m·K)
Maximum Use Temperature1500 - 1700 °C
Electrical Resistivity> 10¹⁴ Ω·cm

Note: The values presented are typical for high-purity alumina ceramics and may vary based on the specific synthesis and sintering conditions.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of alumina-based ceramics using this compound, based on general sol-gel principles and available information on this compound precursors.

Protocol 1: Synthesis of Alumina Powder via Sol-Gel Route

1. Materials and Equipment:

  • This compound [Al(C₃H₅O₃)₃]

  • Deionized water

  • Ammonium hydroxide (B78521) (for pH adjustment, optional)

  • Beakers and magnetic stirrer

  • Drying oven

  • High-temperature furnace

  • Mortar and pestle or ball mill

2. Procedure:

  • Sol Preparation:

    • Prepare an aqueous solution of this compound. The concentration can be varied to control the viscosity of the sol. A typical starting point is a 0.5 M solution.

    • Dissolve the this compound powder in deionized water under vigorous stirring at room temperature until a clear and stable sol is formed. The chelation properties of the lactate ligand help to stabilize the aluminum ions in the solution.[1]

  • Gelation:

    • The sol can be gelled by controlled evaporation of the solvent. Pour the sol into a suitable container (e.g., a petri dish) and place it in a drying oven at a temperature of 60-80°C.

    • Gelation time will depend on the concentration of the sol and the drying temperature. The process is complete when a solid, transparent, or translucent gel is formed.

  • Drying:

    • Carefully dry the gel to remove the remaining water and organic residues. A slow drying process is crucial to avoid cracking. A typical drying schedule would be to hold the gel at 80-120°C for 24-48 hours.

  • Calcination:

    • The dried gel (xerogel) is then calcined to decompose the lactate ligands and form amorphous alumina.

    • Place the xerogel in a crucible and heat it in a furnace. A gradual heating rate (e.g., 2-5°C/min) is recommended to avoid rapid gas evolution and cracking.

    • Heat the sample to a temperature between 500°C and 700°C and hold for 2-4 hours.[1] This will result in a lightweight, porous, amorphous alumina powder.

Protocol 2: Fabrication of a Dense Alumina Ceramic Body

1. Materials and Equipment:

  • Calcined alumina powder from Protocol 1

  • Polyvinyl alcohol (PVA) binder solution (optional)

  • Die press or cold isostatic press

  • High-temperature sintering furnace

2. Procedure:

  • Powder Preparation:

    • The calcined alumina powder may be agglomerated. It should be ground using a mortar and pestle or a ball mill to obtain a fine, homogeneous powder.

    • For improved green body strength, the powder can be mixed with a binder solution (e.g., a few weight percent of PVA solution). The mixture should be dried and sieved to obtain granules.

  • Forming:

    • The alumina powder (with or without binder) is compacted into the desired shape (e.g., a pellet) using a die press or a cold isostatic press. Pressures in the range of 100-200 MPa are typically used.

  • Binder Burnout (if applicable):

    • If a binder was used, the green body must be heated slowly to a temperature of around 500-600°C to burn out the organic binder before sintering. A slow heating rate (e.g., 1-2°C/min) is essential to prevent defects.

  • Sintering:

    • The green body is then sintered at a high temperature to achieve densification and grain growth, resulting in a hard ceramic.

    • Place the green body in a high-temperature furnace and heat it to a temperature between 1400°C and 1600°C.

    • The heating rate, dwell time, and cooling rate will influence the final microstructure and properties of the ceramic. A typical sintering cycle might involve a heating rate of 5-10°C/min, a dwell time of 2-4 hours at the peak temperature, and controlled cooling.

Visualizations

Experimental Workflow for Alumina Ceramic Synthesis from this compound

G cluster_sol_gel Sol-Gel Synthesis of Alumina Powder cluster_ceramic_fab Ceramic Body Fabrication sol_prep Sol Preparation (this compound in Water) gelation Gelation (Solvent Evaporation at 60-80°C) sol_prep->gelation drying Drying (80-120°C) gelation->drying calcination Calcination (500-700°C) drying->calcination alumina_powder Amorphous Alumina Powder calcination->alumina_powder powder_prep Powder Preparation (Grinding +/- Binder) alumina_powder->powder_prep forming Forming (Pressing) powder_prep->forming binder_burnout Binder Burnout (~500-600°C) forming->binder_burnout sintering Sintering (1400-1600°C) binder_burnout->sintering ceramic_body Dense Alumina Ceramic sintering->ceramic_body

Caption: Workflow for synthesizing alumina ceramics from this compound.

Logical Relationship of Thermal Treatment on Alumina Precursor

G start This compound Xerogel amorphous Amorphous Al₂O₃ (500-700°C) start->amorphous Calcination transition Transition Aluminas (γ, δ, θ-Al₂O₃) (>800°C) amorphous->transition Further Heating alpha α-Al₂O₃ (Corundum) (>1100°C) transition->alpha High-Temp Sintering

Caption: Phase transformations of alumina precursor during thermal treatment.

References

Aluminum Lactate as a Catalyst in Organic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aluminum lactate (B86563), the aluminum salt of lactic acid, is a compound with established applications in the fields of personal care and medicine, where it is primarily used for its astringent and styptic properties. However, a comprehensive review of the scientific literature reveals a notable absence of its use as a catalyst in organic reactions. While various aluminum compounds, such as aluminum chloride (AlCl₃) and aluminum alkoxides, are potent and widely used Lewis acid catalysts in a plethora of organic transformations, aluminum lactate does not appear to have found a similar application.

This document, therefore, serves a dual purpose. Firstly, it confirms the current lack of established catalytic applications for this compound in organic synthesis based on available data. Secondly, it provides a generalized framework for researchers who may wish to investigate the potential catalytic activity of novel or underutilized compounds like this compound. The protocols and workflows outlined below are intended as a general guide for catalyst screening and are not based on previously published successful reactions using this compound.

Known Applications of this compound

  • Personal Care: Used in antiperspirants and deodorants due to its astringent properties.

  • Medicine: Employed as a styptic to reduce minor bleeding.

  • Material Science: Investigated as a precursor for the synthesis of aluminum-containing materials.

Overview of Common Aluminum-Based Catalysts in Organic Chemistry

To provide context, it is useful to consider other aluminum compounds that are staples in organic synthesis:

  • Aluminum Chloride (AlCl₃): A powerful Lewis acid, it is a cornerstone catalyst for Friedel-Crafts alkylation and acylation reactions, as well as a variety of other electrophilic aromatic substitutions.

  • Aluminum Alkoxides (e.g., Aluminum Isopropoxide): These are key reagents in the Meerwein-Ponndorf-Verley reduction and the Oppenauer oxidation.

  • Organoaluminum Compounds (e.g., Trimethylaluminum): Used as catalysts and reagents in polymerization reactions and various organic transformations.

The catalytic activity of these compounds stems from the electron-deficient nature of the aluminum center, which allows it to act as a Lewis acid, activating substrates for subsequent reactions. While this compound also possesses an aluminum center, its coordination with lactate ligands may modulate its Lewis acidity in a way that is not conducive to common catalytic cycles, or it may have poor solubility in common organic solvents.

Hypothetical Screening of this compound as a Catalyst: A General Protocol

The following protocol describes a generalized approach to screen the potential catalytic activity of this compound in a model organic reaction, such as the Friedel-Crafts acylation of toluene (B28343) with acetyl chloride. This reaction is chosen because it is a well-understood transformation typically catalyzed by strong Lewis acids like AlCl₃.

Table 1: Hypothetical Catalyst Screening Data for the Acylation of Toluene

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)Product Yield (%)
1None0Dichloromethane (B109758)2524<10
2AlCl₃ (control)10Dichloromethane2529895
3This compound5Dichloromethane2524To be determinedTo be determined
4This compound10Dichloromethane2524To be determinedTo be determined
5This compound10Dichloromethane5024To be determinedTo be determined
6This compound10Toluene (neat)8024To be determinedTo be determined

Experimental Protocol: General Procedure for Catalyst Screening

  • Preparation:

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.

    • Ensure all solvents and reagents are anhydrous, as Lewis acid catalysts are sensitive to moisture. Toluene and dichloromethane should be distilled from appropriate drying agents. Acetyl chloride should be freshly distilled.

  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the catalyst (e.g., this compound, 10 mol%).

    • Add the solvent (e.g., 10 mL of dry dichloromethane).

    • Add the aromatic substrate (e.g., toluene, 1.0 equivalent).

    • Stir the mixture at room temperature.

  • Reaction Execution:

    • Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise to the stirred mixture. An exothermic reaction may be observed.

    • After the addition is complete, allow the reaction to stir at the desired temperature (e.g., 25°C) for a specified time (e.g., 24 hours).

  • Monitoring and Work-up:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion (or after the designated time), quench the reaction by carefully and slowly pouring the mixture into a beaker of ice-water.

    • Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., 2 x 10 mL of dichloromethane).

    • Combine the organic layers, wash with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Analysis:

    • Analyze the crude product by GC or ¹H NMR to determine the conversion of the starting material and the yield of the product.

    • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Visualizing the Research Workflow

The following diagrams illustrate the logical workflow for screening a novel catalyst and a hypothetical reaction pathway.

Catalyst_Screening_Workflow start Hypothesis: This compound has Catalytic Activity protocol Design Experimental Protocol (e.g., Friedel-Crafts Acylation) start->protocol reaction Perform Reaction with This compound protocol->reaction control Perform Control Reactions (No Catalyst, Standard Catalyst) protocol->control analysis Analyze Results (TLC, GC, NMR) reaction->analysis control->analysis data Tabulate Quantitative Data (Yield, Conversion, Selectivity) analysis->data conclusion Conclusion on Catalytic Activity data->conclusion no_activity No Significant Activity Observed data->no_activity

Caption: A general workflow for screening a novel catalyst.

Caption: A hypothetical pathway for Friedel-Crafts acylation.

Preparation of Aluminum Lactate Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the preparation of aluminum lactate (B86563) solutions for use in various laboratory settings. Aluminum lactate, a salt of aluminum and lactic acid, is utilized in diverse research and development applications, including as a crosslinking agent, a component in sol-gel synthesis, a mordant in textile studies, and in the formulation of personal care and pharmaceutical products.[1][2] The following protocols outline the necessary steps for the preparation, quality control, and storage of stable and consistent this compound solutions.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Formula C₉H₁₅AlO₉[2]
Molecular Weight 294.19 g/mol [2][3]
Appearance White to yellowish-white powder[1][2]
Solubility in Water Soluble. A 5% solution (50 g/L) is achievable at 20°C. Another source indicates a solubility of 10-100 g/L at 20°C.
pH of Aqueous Solution Approximately 3.0-4.0 for a 1-5% solution.
Melting Point >300 °C[1]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container, protected from light.[1][4]

Applications in Research and Development

This compound solutions are versatile and find use in numerous scientific disciplines:

  • Pharmaceutical and Cosmetic Science: Used as an astringent, antiseptic agent, and to improve skin hydration.[1] It also acts as a stabilizing agent in drug formulations.

  • Materials Science: Serves as a precursor in the sol-gel synthesis of alumina-based glasses and ceramics.[2] It can also function as a crosslinking agent in polymers, enhancing mechanical properties.[5]

  • Textile Industry: Employed as a mordant for fixing natural dyes to fibers, particularly cellulosic fibers.[1][4]

  • Analytical Chemistry: Utilized in chromatography due to its ability to form complexes.

Experimental Protocols

General Workflow for Solution Preparation

The following diagram illustrates the general workflow for preparing an aqueous solution of this compound from a powder.

G cluster_prep Preparation Workflow A Calculate Required Mass of This compound Powder B Weigh this compound Powder A->B Based on desired concentration and volume D Dissolve Powder in Water with Stirring B->D C Measure Required Volume of Deionized Water C->D E Optional: Gentle Heating (if required for dissolution) D->E If dissolution is slow G Perform Quality Control Checks (e.g., pH, visual inspection) D->G F Cool to Room Temperature E->F F->G H Store Solution Appropriately G->H G cluster_considerations Factors Influencing Preparation cluster_outcomes Resulting Solution Properties A Desired Concentration PrepMethod Choice of Preparation Method A->PrepMethod B Intended Application B->PrepMethod C Required Purity C->PrepMethod D Available Reagents D->PrepMethod E pH PrepMethod->E affects F Stability PrepMethod->F affects G Ionic Strength PrepMethod->G affects

References

Application Notes and Protocols for Aluminum Lactate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction and Current Landscape

Aluminum lactate (B86563), the aluminum salt of lactic acid, is a compound recognized for its astringent and antiseptic properties, finding use in topical formulations and cosmetics.[1][2] While aluminum salts, particularly aluminum hydroxide (B78521) and aluminum phosphate (B84403), have a long and established history as adjuvants in vaccines—a primary example of a drug delivery system—the specific use of aluminum lactate in the fabrication of advanced drug delivery systems such as nanoparticles, hydrogels, or controlled-release oral formulations is not well-documented in current scientific literature.[3][4]

This document, therefore, serves a dual purpose. Firstly, it provides an overview of the existing knowledge on aluminum compounds in drug delivery, primarily focusing on their role as vaccine adjuvants. Secondly, it aims to extrapolate from this knowledge to propose potential applications and hypothetical protocols for this compound, based on its chemical properties and the behavior of analogous aluminum salts. These notes are intended to provide a foundational and forward-looking resource for researchers interested in exploring the potential of this compound in novel drug delivery platforms.

II. Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is crucial for hypothesizing its role in drug delivery.

PropertyValue/DescriptionReference
Molecular Formula Al(C₃H₅O₃)₃[5]
Molecular Weight 294.19 g/mol [5]
Appearance White crystalline powder[5]
Solubility Soluble in water[1]
Known Biological Activity Astringent, antiseptic, moisturizer[1]
Industrial Use Cross-linker in polymer systems[6]

III. Potential Applications in Drug Delivery

While direct applications are sparse, the properties of this compound and the established roles of other aluminum salts suggest several potential avenues for research and development.

Vaccine Adjuvants

The most prominent role of aluminum salts in drug delivery is as vaccine adjuvants.[3][7] Aluminum hydroxide and phosphate are the most common, but this compound could potentially be explored for similar purposes. Adjuvants enhance the immune response to an antigen.[4]

Mechanism of Action: Aluminum adjuvants are thought to work through several mechanisms:

  • Depot Effect: Forming a depot at the injection site, which slowly releases the antigen, prolonging its exposure to the immune system.

  • Inflammasome Activation: Inducing a local inflammatory response, which attracts immune cells to the injection site.

  • Antigen Uptake: Facilitating the uptake of the antigen by antigen-presenting cells (APCs).

Lactate itself has been noted as a potential stabilizing excipient in vaccine formulations containing aluminum hydroxide, suggesting a compatible role.[8]

Topical Drug Delivery

Given its established use as a topical astringent and antiseptic, this compound could be formulated into various topical drug delivery systems, such as creams, gels, or patches.[1][2] Its ability to act as a cross-linker in polymer systems could be leveraged to create hydrogel-based formulations for the sustained release of other active pharmaceutical ingredients (APIs).[6]

Nanoparticle-Based Systems

The synthesis of aluminum-containing nanoparticles, such as layered double hydroxides (LDHs), for drug and gene delivery is an active area of research.[9] While not specifically using lactate, these systems demonstrate the feasibility of creating aluminum-based nanocarriers. This compound, being water-soluble, could potentially be used in the synthesis of aluminum oxide or hydroxide nanoparticles through precipitation methods, where the lactate anion might influence particle size, charge, and drug-loading capacity.

IV. Experimental Protocols

The following protocols are generalized and based on methodologies for related aluminum compounds. They would require significant optimization for use with this compound.

Protocol 1: Preparation of an Aluminum-Adjuvanted Vaccine Formulation (Hypothetical Adaptation for this compound)

This protocol describes a general method for adsorbing an antigen onto an aluminum salt adjuvant.

Materials:

  • This compound solution (e.g., 1% w/v in water for injection)

  • Antigen solution (e.g., ovalbumin, 1 mg/mL in saline)

  • Saline (0.9% NaCl)

  • pH meter

  • Sterile mixing vessel

  • Shaker or magnetic stirrer

Procedure:

  • In a sterile vessel, add the desired volume of this compound solution.

  • While gently stirring, slowly add the antigen solution to the this compound solution. The ratio of adjuvant to antigen must be optimized for each specific antigen.

  • Adjust the pH of the mixture to a level that promotes electrostatic interaction and adsorption. For many proteins, this is a pH where the protein has an opposite charge to the adjuvant particle. This will require empirical determination.

  • Continue to mix the suspension at room temperature or 4°C for several hours (e.g., 2-4 hours) to allow for complete adsorption.

  • After the incubation period, the formulation can be stored at 2-8°C. Do not freeze, as this can irreversibly damage the adjuvant structure.

Characterization:

  • Adsorption Efficiency: Centrifuge the suspension to pellet the adjuvant-antigen complex. Measure the protein concentration in the supernatant using a BCA or Bradford assay. The percentage of adsorbed protein can be calculated by comparing the initial and final supernatant concentrations.

  • Particle Size and Zeta Potential: Use dynamic light scattering (DLS) to determine the size distribution and surface charge of the adjuvant-antigen complexes.

Protocol 2: Synthesis of Aluminum-Containing Nanoparticles via Co-precipitation (Hypothetical)

This protocol is a generalized method for synthesizing metallic nanoparticles, adapted for a hypothetical this compound-based system.

Materials:

  • This compound solution (e.g., 0.5 M)

  • A precipitating agent (e.g., sodium hydroxide, 1 M)

  • Drug to be encapsulated (dissolved in a suitable solvent)

  • Deionized water

  • Magnetic stirrer with heating

  • Centrifuge

Procedure:

  • Dissolve the drug in the this compound solution under stirring.

  • Heat the solution to a specific temperature (e.g., 60-80°C) to control the reaction kinetics.

  • Slowly add the precipitating agent (e.g., NaOH) dropwise to the heated solution under vigorous stirring. This should induce the precipitation of aluminum hydroxide/oxide nanoparticles, encapsulating the drug.

  • Continue stirring for a set period (e.g., 1-2 hours) to allow for particle formation and stabilization.

  • Cool the suspension to room temperature.

  • Collect the nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).

  • Wash the nanoparticle pellet several times with deionized water to remove unreacted precursors and non-encapsulated drug.

  • Resuspend the nanoparticles in a suitable buffer or lyophilize for long-term storage.

Characterization:

  • Morphology and Size: Use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to visualize the nanoparticles.

  • Drug Loading and Encapsulation Efficiency: Dissolve a known amount of the nanoparticles in an acidic solution to release the encapsulated drug. Quantify the drug concentration using HPLC or UV-Vis spectroscopy.

  • In Vitro Drug Release: Disperse the nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4). At various time points, collect aliquots, separate the nanoparticles, and measure the drug concentration in the supernatant.

V. Visualization of Workflows and Mechanisms

The following diagrams illustrate key concepts relevant to the use of aluminum compounds in drug delivery.

G cluster_prep Formulation cluster_char Characterization cluster_final Final Product antigen Antigen Solution mix Mixing & pH Adjustment antigen->mix adjuvant Aluminum Salt (e.g., Lactate) adjuvant->mix incubation Incubation (Adsorption) mix->incubation adsorption_eff Adsorption Efficiency incubation->adsorption_eff particle_size Particle Size (DLS) incubation->particle_size zeta Zeta Potential (DLS) incubation->zeta final_product Adjuvanted Vaccine incubation->final_product

Caption: Workflow for preparing and characterizing an aluminum-adjuvanted vaccine.

G cluster_injection Injection Site cluster_immune_response Immune Response depot Antigen-Adjuvant Depot apc Antigen Presenting Cell (APC) depot->apc Antigen Uptake nlrp3 NLRP3 Inflammasome Activation depot->nlrp3 t_cell T-Cell Activation apc->t_cell Antigen Presentation cytokines Cytokine/Chemokine Release nlrp3->cytokines cytokines->apc Recruitment b_cell B-Cell Activation & Antibody Production t_cell->b_cell

Caption: Proposed mechanism of action for aluminum-based vaccine adjuvants.

VI. Biocompatibility and Safety Considerations

The biocompatibility of any material intended for internal use is of paramount importance. Aluminum adjuvants have a long history of safe use in vaccines, with hundreds of millions of doses administered.[3] However, high concentrations of aluminum can be toxic, primarily targeting the central nervous system and bone.[2]

For any novel this compound-based delivery system, a thorough evaluation of biocompatibility would be essential. Standard in vitro cytotoxicity assays (e.g., MTT, LDH assays) on relevant cell lines, followed by in vivo studies to assess local and systemic toxicity, would be required. The degradation products—aluminum ions and lactic acid—are both naturally present in the body, which is a favorable characteristic. However, the local concentration and clearance rate would need to be carefully studied.

VII. Conclusion and Future Directions

While the direct application of this compound in sophisticated drug delivery systems is not yet established, its properties as a water-soluble aluminum salt and a polymer cross-linker present intriguing possibilities. The most promising and logical starting point for research would be its evaluation as a vaccine adjuvant, building upon the extensive knowledge base of other aluminum salts. Further exploration into its use in hydrogels for topical delivery or in the synthesis of aluminum-based nanoparticles could unveil novel applications. The protocols and data presented here provide a foundational framework for researchers to begin exploring the untapped potential of this compound in the field of drug delivery.

References

Application Notes and Protocols: The Role of Aluminum-Based Adjuvants in Vaccine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum compounds, colloquially referred to as "alum," have been the most widely used adjuvants in human vaccines for over nine decades, valued for their excellent safety record and their ability to enhance the immune response to a variety of antigens.[1] An adjuvant is a substance added to a vaccine to create a stronger and more durable immune response.[2] While the user's query specifically mentioned aluminum lactate (B86563), it is crucial to note that based on available scientific literature, aluminum lactate is not a commonly used or well-documented vaccine adjuvant. Its primary applications are in the cosmetics industry as a keratolytic agent or antiperspirant, and in other industrial processes.[3][4]

This document will, therefore, focus on the well-characterized aluminum-based adjuvants—aluminum hydroxide (B78521) and aluminum phosphate (B84403)—and provide a framework for the evaluation of any novel aluminum-based adjuvant, which could hypothetically include this compound. These notes will detail the mechanisms of action, present comparative data, and provide standardized protocols for the formulation and characterization of aluminum-adjuvanted vaccines.

Mechanism of Action of Aluminum Adjuvants

Aluminum adjuvants enhance the immune response through a combination of mechanisms:

  • Depot Effect: Aluminum adjuvants form a depot at the injection site, which leads to the slow release of the antigen. This prolongs the exposure of the antigen to the immune system, allowing for a sustained immune response.[5]

  • Enhanced Antigen Uptake: By adsorbing antigens, aluminum adjuvants create particulate complexes. These particles are more readily taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages, compared to soluble antigens.[6]

  • Innate Immune Activation: Aluminum adjuvants activate the innate immune system, a critical first step in generating a robust adaptive immune response. This activation is mediated through several pathways, most notably the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome within APCs.[1] This leads to the production of pro-inflammatory cytokines like IL-1β and IL-18.[1]

  • Th2-Biased Response: Aluminum adjuvants predominantly drive a T-helper 2 (Th2) type immune response. This is characterized by the production of antibodies, particularly IgG1 and IgE, which is effective for protection against extracellular pathogens.[1][7]

Data Presentation: Comparative Properties of Aluminum Adjuvants

The selection of an aluminum adjuvant is critical and often depends on the physicochemical properties of the antigen. The following table summarizes the key characteristics of the two most common aluminum adjuvants, aluminum hydroxide and aluminum phosphate, and includes a speculative column for this compound based on its known chemical properties for comparative purposes.

PropertyAluminum Hydroxide (Al(OH)₃)Aluminum Phosphate (AlPO₄)This compound (Al(C₃H₅O₃)₃) (Speculative)
Point of Zero Charge (PZC) ~11[1]~4-5[1]Likely acidic to neutral (dependent on hydrolysis)
Surface Charge at pH 7.4 Positive[1]Negative[1]Likely neutral or slightly negative
Antigen Adsorption Primarily electrostatic interactions with acidic antigens (low pI).[1]Primarily electrostatic interactions with basic antigens (high pI); also ligand exchange with phosphated antigens.[1]Potentially through ligand exchange with hydroxyl and carboxyl groups on antigens.
Predominant Immune Response Strong Th2-biased response (high IgG1 and IgE).[1]Generally Th2-biased, with some potential for Th1 polarization compared to Al(OH)₃.[1]Unknown, but likely Th2-biased if it were to function as a particulate adjuvant.
Innate Immune Cell Recruitment Attracts a significant number of neutrophils.[1]Primarily attracts monocytes.[1]Unknown
Solubility in Water InsolubleInsolubleSoluble[3]

Note: The properties listed for this compound are speculative and are intended to guide hypothetical research. Its solubility in water suggests it may not form a stable particulate suspension suitable for a depot effect in the same way as aluminum hydroxide or phosphate.

Experimental Protocols

The following protocols provide a general framework for the formulation and evaluation of aluminum-adjuvanted vaccines.

Protocol 1: Preparation of Adjuvant-Antigen Formulation
  • Adjuvant Suspension Preparation:

    • If starting from a powder, suspend the aluminum adjuvant (e.g., Al(OH)₃ or AlPO₄) in a sterile, pyrogen-free saline or buffer solution (e.g., phosphate-buffered saline, PBS) to the desired concentration (e.g., 1-2 mg/mL).

    • Ensure the suspension is uniform by gentle mixing. Avoid vigorous vortexing which can cause aggregation.

  • Antigen Preparation:

    • Dissolve the purified antigen in the same sterile buffer used for the adjuvant suspension to a concentration that is typically 2-5 times the final desired concentration.

  • Adsorption of Antigen to Adjuvant:

    • Slowly add the antigen solution to the adjuvant suspension while gently stirring. A common ratio is 1:1 (v/v).

    • Incubate the mixture at 4°C for at least 1 hour (optimization may be required, from 30 minutes to overnight) with gentle, continuous mixing to allow for antigen adsorption.

  • Final Formulation and Quality Control:

    • Adjust the final volume with the sterile buffer to achieve the desired final concentrations of antigen and adjuvant.

    • Perform quality control checks, including visual inspection for aggregation, pH measurement, and determination of the degree of antigen adsorption (see Protocol 2).

Protocol 2: Physicochemical Characterization

A. Particle Size and Zeta Potential Analysis

  • Objective: To determine the size distribution and surface charge of the adjuvant particles before and after antigen adsorption.

  • Methodology:

    • Dilute the adjuvant-antigen formulation in a suitable buffer (e.g., 10 mM NaCl) to an appropriate concentration for analysis.

    • Analyze the particle size distribution using Dynamic Light Scattering (DLS) or Laser Diffraction.

    • Measure the zeta potential using Electrophoretic Light Scattering (ELS).

    • Perform measurements at a controlled temperature (e.g., 25°C).

B. Quantification of Antigen Adsorption

  • Objective: To determine the percentage of antigen adsorbed to the aluminum adjuvant.

  • Methodology:

    • Centrifuge the adjuvant-antigen formulation (e.g., 10,000 x g for 10 minutes) to pellet the adjuvant-antigen complexes.

    • Carefully collect the supernatant, which contains the unbound antigen.

    • Quantify the protein concentration in the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

    • Calculate the percentage of adsorbed antigen using the following formula: % Adsorption = [(Total Antigen - Unbound Antigen) / Total Antigen] * 100

Mandatory Visualizations

Signaling Pathway for Aluminum Adjuvant Action

G cluster_APC Antigen Presenting Cell (APC) Alum Aluminum Adjuvant (Particulate) Phagocytosis Phagocytosis Alum->Phagocytosis Phagolysosome Phagolysosome Destabilization Phagocytosis->Phagolysosome NLRP3 NLRP3 Inflammasome Activation Phagolysosome->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β (Secreted) Casp1->IL1b ProIL1b Pro-IL-1β ProIL1b->Casp1 Th2 Th2 Cell Differentiation IL1b->Th2

Caption: NLRP3 inflammasome activation by aluminum adjuvants in an APC.

Experimental Workflow for Adjuvant Evaluation

G start Start: Novel Adjuvant (e.g., this compound) formulation Formulation with Model Antigen start->formulation physchem Physicochemical Characterization (Size, Charge, Adsorption) formulation->physchem invitro In Vitro Assessment (APC Activation, Cytokine Release) formulation->invitro invivo In Vivo Immunogenicity (Animal Model) formulation->invivo end End: Efficacy and Safety Profile physchem->end invitro->end imm_analysis Immune Response Analysis (Antibody Titers, T-cell Response) invivo->imm_analysis imm_analysis->end

Caption: General workflow for the evaluation of a novel vaccine adjuvant.

Conclusion

While this compound is not currently recognized as a vaccine adjuvant, the established principles and methodologies for aluminum hydroxide and aluminum phosphate provide a robust framework for the development and characterization of any new aluminum-based adjuvant. The key to a successful aluminum-adjuvanted vaccine lies in the careful selection of the adjuvant based on the antigen's properties and the desired immune outcome, followed by rigorous physicochemical and immunological characterization. The protocols and information provided herein serve as a foundational guide for researchers in this field.

References

Application Notes and Protocols: Aluminum Lactate for Phosphate Removal in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the general principles of phosphate (B84403) removal using aluminum-based coagulants. Currently, there is a lack of specific published data on the use of aluminum lactate (B86563) for large-scale phosphate removal in wastewater treatment. Therefore, these guidelines should be considered as a starting point for research and development, and optimization for specific wastewater characteristics is essential.

Introduction

Eutrophication, driven by excess phosphate in water bodies, is a significant environmental concern. Chemical precipitation is a common and effective method for removing phosphate from wastewater. Aluminum salts, such as aluminum sulfate (B86663) (alum) and polyaluminum chloride, are widely used for this purpose.[1][2] Aluminum lactate, as a salt of aluminum, is expected to function similarly by precipitating phosphate and facilitating its removal through coagulation and flocculation.

The primary mechanism involves the reaction of the aluminum cation (Al³⁺) with phosphate ions (PO₄³⁻) to form insoluble aluminum phosphate (AlPO₄).[3][4] Additionally, the aluminum ions hydrolyze to form aluminum hydroxide (B78521) [Al(OH)₃], which acts as a flocculant, adsorbing dissolved and suspended phosphates and other pollutants.[2][5]

Potential Advantages of this compound: While specific data is limited, potential advantages of using this compound over traditional aluminum salts like aluminum sulfate could include:

  • Biodegradability of the Lactate Anion: The lactate anion is biodegradable, which might reduce the overall chemical load in the final effluent.

  • Different pH Effects: The lactate anion may have a different impact on the wastewater's pH and alkalinity compared to the sulfate anion, potentially reducing the need for significant pH adjustment.

Mechanism of Action

The removal of phosphate by this compound is anticipated to occur through two primary pathways:

  • Direct Precipitation: The aluminum cation (Al³⁺) from this compound reacts directly with orthophosphate ions to form insoluble aluminum phosphate precipitate. Al³⁺ + PO₄³⁻ → AlPO₄(s)

  • Coagulation and Flocculation: this compound hydrolyzes in water to form aluminum hydroxide species. These species have a strong affinity for phosphate and other suspended solids, forming larger flocs that can be removed by sedimentation or filtration. Al³⁺ + 3H₂O → Al(OH)₃(s) + 3H⁺

The overall process can be visualized as follows:

Phosphate_Removal_Mechanism cluster_input Wastewater cluster_process Treatment Process cluster_output Outputs cluster_reactions Chemical Reactions Wastewater Wastewater (containing PO₄³⁻) AluminumLactate This compound Addition Wastewater->AluminumLactate Input Mixing Rapid Mixing AluminumLactate->Mixing Coagulation Flocculation Slow Mixing (Flocculation) Mixing->Flocculation Reaction1 Al³⁺ + PO₄³⁻ → AlPO₄(s) (Precipitation) Mixing->Reaction1 Reaction2 Al³⁺ + 3H₂O → Al(OH)₃(s) (Floc Formation) Mixing->Reaction2 Sedimentation Sedimentation Flocculation->Sedimentation TreatedWater Treated Water (Low PO₄³⁻) Sedimentation->TreatedWater Effluent Sludge Phosphate-Rich Sludge Sedimentation->Sludge Byproduct

Fig. 1: Conceptual workflow of phosphate removal using this compound.

Experimental Protocol: Jar Test for Optimal Dosage Determination

The following protocol outlines a standard jar test procedure to determine the optimal dosage of this compound for phosphate removal from a specific wastewater source.

3.1. Materials and Equipment

  • This compound solution (e.g., 1% w/v stock solution)

  • Wastewater sample

  • Jar testing apparatus with multiple stirrers

  • Beakers (6 x 1000 mL)

  • Pipettes and graduated cylinders

  • pH meter

  • Turbidimeter

  • Phosphate analysis kit (e.g., PhosVer® 3 Ascorbic Acid method)

  • Spectrophotometer

  • Timer

3.2. Procedure

Jar_Test_Workflow start Start: Collect Wastewater Sample step1 1. Fill six 1000 mL beakers with wastewater sample. start->step1 step2 2. Place beakers in the jar testing apparatus. step1->step2 step3 3. Measure and record initial pH, turbidity, and phosphate concentration. step2->step3 step4 4. Add varying doses of this compound stock solution to five beakers. (Leave one as a control). step3->step4 step5 5. Rapid Mix: Stir at 100-150 rpm for 1-3 minutes. step4->step5 step6 6. Slow Mix (Flocculation): Reduce stirring to 20-40 rpm for 15-30 minutes. step5->step6 step7 7. Settle: Stop stirring and allow flocs to settle for 30-60 minutes. step6->step7 step8 8. Collect supernatant from each beaker. step7->step8 step9 9. Measure and record final pH, turbidity, and phosphate concentration for each sample. step8->step9 end_node End: Determine Optimal Dosage step9->end_node

Fig. 2: Experimental workflow for the jar test protocol.

3.3. Data Analysis and Interpretation

The optimal dosage of this compound is the one that achieves the desired phosphate removal efficiency with the lowest dose, while also considering factors like final pH, turbidity, and sludge production.

Table 1: Example Jar Test Data Sheet

Beaker No.This compound Dosage (mg/L)Initial PO₄³⁻ (mg/L)Final PO₄³⁻ (mg/L)% PO₄³⁻ RemovalInitial Turbidity (NTU)Final Turbidity (NTU)Final pH
1 (Control)05.25.11.945437.5
2105.23.826.945257.2
3205.21.571.245127.0
4305.20.492.34556.8
5405.20.296.24536.5
6505.20.296.24536.3

In the example above, a dosage of 40 mg/L appears to be optimal, as it achieves a high phosphate removal rate, and increasing the dosage to 50 mg/L does not provide a significant improvement.

Data Presentation

Quantitative data from experiments should be summarized in clearly structured tables for easy comparison.

Table 2: Comparative Performance of Different Coagulants (Hypothetical Data)

ParameterThis compoundAluminum Sulfate (Alum)Ferric Chloride
Optimal Dosage (mg/L) 405060
Phosphate Removal Efficiency (%) 96.297.598.1
Optimal pH Range 6.5 - 7.56.0 - 7.05.5 - 6.5
Sludge Volume (mL/L) 152025
Final Effluent Turbidity (NTU) 32.52

Safety and Handling

Refer to the Safety Data Sheet (SDS) for this compound before handling.[6][7][8][9]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid creating dust if using a solid form. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

While direct application data is scarce, this compound holds theoretical potential as an effective coagulant for phosphate removal in wastewater treatment. The general principles of aluminum-based coagulation and precipitation are expected to apply. The provided protocols offer a foundational approach for researchers and professionals to evaluate its efficacy and determine optimal operational parameters for specific wastewater applications. Rigorous jar testing and pilot-scale studies are recommended to validate its performance and economic feasibility compared to conventional coagulants.

References

Spectroscopic Characterization of Aluminum Lactate Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum lactate (B86563) complexes are of considerable interest across various scientific disciplines, including pharmaceuticals, materials science, and cosmetics. The interaction between the aluminum cation (Al³⁺) and lactic acid results in the formation of various complex species, the structures and relative concentrations of which are highly dependent on factors such as pH, temperature, and the molar ratio of aluminum to lactate. A thorough understanding of the formation, stability, and structure of these complexes is crucial for their effective application. Spectroscopic techniques are powerful tools for elucidating the coordination chemistry and quantitative analysis of these complexes in solution and the solid state. This document provides detailed application notes and experimental protocols for the characterization of aluminum lactate complexes using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Data Presentation

The following tables summarize key quantitative data obtained from the spectroscopic analysis of this compound complexes.

Table 1: ²⁷Al NMR Chemical Shifts of this compound Species at Various pH Values. [1]

pHChemical Shift (ppm)Assignment
3~10[Al(lactate)(H₂O)₅]²⁺
3~18[Al(lactate)₂(H₂O)₄]⁺
4.722[Al(lactate)₃]
85.2[Al(lactate)₂(H₂O)(OH)]
10~4.3Oligomers of [Al(lactate)₂(H₂O)(OH)]
11Not specifiedTetrahedral [Al(OH)₄]⁻ and other species

Note: Chemical shifts are referenced to an external standard of [Al(H₂O)₆]³⁺ at 0 ppm.[2] The line widths of these resonances can be broad due to the quadrupolar nature of the ²⁷Al nucleus.[2]

Table 2: Indicative FTIR and Raman Vibrational Frequencies for this compound Complexes.

Vibrational ModeExpected Frequency Range (cm⁻¹) (FTIR)Expected Frequency Range (cm⁻¹) (Raman)Notes
O-H stretching (coordinated water)3200 - 36003200 - 3600Broad bands indicating the presence of water molecules coordinated to the aluminum ion or in the crystal lattice.[3]
C-H stretching (lactate)2850 - 30002850 - 3000Characteristic of the methyl and methine groups of the lactate ligand.
C=O stretching (coordinated carboxylate)1550 - 16501550 - 1650Shifted to lower wavenumbers compared to free lactic acid (~1730 cm⁻¹) due to coordination with the aluminum ion.[4]
C-O stretching (coordinated carboxylate)1400 - 14501400 - 1450Symmetric stretching of the carboxylate group.
Al-O stretching400 - 600400 - 600Direct evidence of the coordination bond between aluminum and the oxygen atoms of the lactate ligand. The exact position is sensitive to the coordination environment.

Note: The exact peak positions can vary depending on the specific complex, its physical state (solid or solution), and the presence of other coordinating species.

Experimental Protocols

Protocol 1: Sample Preparation for Spectroscopic Analysis

Objective: To prepare this compound complex solutions at various pH values for spectroscopic characterization.

Materials:

  • Aluminum chloride (AlCl₃) or aluminum nitrate (B79036) (Al(NO₃)₃·9H₂O)

  • Lactic acid (85-90% aqueous solution)

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) and hydrochloric acid (HCl) solutions (for pH adjustment)

  • pH meter

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1.0 M stock solution of the aluminum salt in deionized water.

    • Prepare a 3.0 M stock solution of lactic acid in deionized water.

  • Complex Formation:

    • In a series of beakers, add a fixed volume of the aluminum salt stock solution.

    • To each beaker, add the lactic acid stock solution to achieve the desired Al³⁺:lactate molar ratio (e.g., 1:1, 1:2, 1:3).

    • Stir the solutions for 30 minutes at room temperature to allow for complex formation.

  • pH Adjustment:

    • Slowly adjust the pH of each solution to the desired value (e.g., 3, 5, 7, 9) using the NaOH or HCl solutions while continuously monitoring with a calibrated pH meter.

    • Allow the solutions to equilibrate for at least one hour after pH adjustment.

  • Final Preparation:

    • Filter the solutions if any precipitate is observed.

    • For NMR spectroscopy, a D₂O lock signal may be required. Prepare parallel samples in D₂O or add a D₂O capillary.

    • For solid-state analysis, the complexes can be precipitated (e.g., by adding a non-solvent or by evaporation) and dried under vacuum.

Protocol 2: ²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the different this compound species in solution as a function of pH.

Instrumentation:

  • High-field NMR spectrometer equipped with a broadband probe.

Parameters:

  • Nucleus: ²⁷Al

  • Frequency: Dependent on the magnetic field strength of the instrument (e.g., 130.3 MHz).[1]

  • Reference: External [Al(H₂O)₆]³⁺ (0.1 M Al(NO₃)₃ in 2% HNO₃) at 0 ppm.[5]

  • Pulse Angle: A small pulse angle (e.g., < 30°) is recommended to ensure quantitative measurements, especially for broad signals.

  • Relaxation Delay: A sufficient delay (e.g., 5 times the longest T₁) should be used for quantitative analysis.

  • Acquisition Time: Typically 0.1 to 0.5 seconds.

  • Number of Scans: Signal averaging is usually required due to the low receptivity and broad lines of ²⁷Al. The number of scans will depend on the sample concentration.

Procedure:

  • Prepare the this compound solutions at different pH values as described in Protocol 1.

  • Transfer the sample to an appropriate NMR tube.

  • Acquire the ²⁷Al NMR spectrum using the parameters outlined above.

  • Process the data (Fourier transform, phasing, and baseline correction).

  • Identify the different this compound species based on their characteristic chemical shifts (see Table 1).[1]

  • For quantitative analysis, integrate the peaks corresponding to the different species. The relative area of each peak is proportional to the molar concentration of that species.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups involved in the coordination of lactate to aluminum.

Instrumentation:

  • FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for liquid samples or a KBr press for solid samples.

Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32-64 scans are typically sufficient.

Procedure:

  • Liquid Samples:

    • Acquire a background spectrum of the solvent (e.g., water).

    • Place a drop of the this compound solution onto the ATR crystal and acquire the sample spectrum.

    • Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the complex.

  • Solid Samples:

    • Prepare a KBr pellet by mixing a small amount of the solid this compound complex with dry KBr powder and pressing it into a transparent disk.

    • Acquire the spectrum of the KBr pellet.

  • Data Analysis:

    • Identify the characteristic vibrational bands of the lactate ligand and compare them to the spectrum of free lactic acid.

    • Pay close attention to the shifts in the carboxylate (C=O and C-O) and hydroxyl (O-H) stretching frequencies, as these are indicative of coordination to the aluminum ion.[4]

Protocol 4: Raman Spectroscopy

Objective: To complement FTIR data and provide information on the Al-O coordination bonds and the overall molecular symmetry.

Instrumentation:

  • Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm).

Parameters:

  • Spectral Range: 4000 - 100 cm⁻¹

  • Laser Power: Use the lowest possible laser power to avoid sample degradation.

  • Acquisition Time and Accumulations: These will depend on the sample concentration and scattering efficiency.

Procedure:

  • Place the liquid sample in a cuvette or the solid sample on a microscope slide.

  • Focus the laser on the sample and acquire the Raman spectrum.

  • Data Analysis:

    • Identify the Raman-active vibrational modes.

    • Look for the characteristic Al-O stretching vibrations in the low-frequency region (400-600 cm⁻¹), which directly probe the metal-ligand bond.[6]

    • Compare the spectra of different this compound species to identify changes in symmetry.

Protocol 5: Ultraviolet-Visible (UV-Vis) Spectrophotometry

Objective: To study the formation of this compound complexes and potentially determine their stoichiometry and stability constants.

Instrumentation:

  • UV-Vis spectrophotometer.

Parameters:

  • Wavelength Range: 200 - 800 nm.

  • Path Length: 1 cm quartz cuvette.

Procedure:

  • Complex Formation Study:

    • Acquire the UV-Vis spectrum of the aluminum salt solution and the lactic acid solution separately. This compound complexes themselves do not have strong absorptions in the visible range, but changes in the UV region upon complexation can be monitored.

    • Mix the aluminum and lactate solutions and record the spectrum at different time intervals to monitor the kinetics of complex formation.

  • Stoichiometry Determination (Job's Plot):

    • Prepare a series of solutions with a constant total concentration of aluminum and lactate, but with varying mole fractions of each component.

    • Measure the absorbance of each solution at a wavelength where the complex absorbs maximally (or where the change in absorbance is greatest).

    • Plot the absorbance versus the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.

  • Stability Constant Determination:

    • Spectrophotometric titration can be used to determine the stability constants of the complexes. This involves titrating a solution of the aluminum ion with the lactate ligand and monitoring the change in absorbance at a specific wavelength.[7]

Visualization of Experimental Workflow and Logical Relationships

Spectroscopic_Characterization_Workflow ph_adjust ph_adjust nmr nmr ph_adjust->nmr ftir ftir ph_adjust->ftir raman raman ph_adjust->raman uv_vis uv_vis ph_adjust->uv_vis nmr_data nmr_data nmr->nmr_data ftir_data ftir_data ftir->ftir_data raman_data raman_data raman->raman_data uv_vis_data uv_vis_data uv_vis->uv_vis_data

Logical_Relationships cluster_techniques Spectroscopic Techniques cluster_information Information Obtained NMR NMR Structure Molecular Structure NMR->Structure Coordination Environment Quantification Quantification NMR->Quantification Relative Concentrations FTIR FTIR Bonding Coordination Bonding FTIR->Bonding Functional Group Involvement Raman Raman Raman->Structure Symmetry Raman->Bonding Direct Metal-Ligand Bonds UV_Vis UV-Vis UV_Vis->Quantification Stoichiometry Stability Complex Stability UV_Vis->Stability Stability Constants

References

Application Notes and Protocols: Aluminum Lactate in Fire-Retardant Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum lactate (B86563), the aluminum salt of lactic acid, is a compound with established applications in the cosmetic and textile industries.[1][2] While aluminum-containing compounds such as aluminum hydroxide (B78521) (ATH) are widely utilized as effective flame retardants, the specific use of aluminum lactate in fire-retardant materials is an emerging area of investigation.[3][4] These notes provide an overview of the potential mechanisms, applications, and experimental protocols for evaluating this compound as a novel fire-retardant additive.

The fire-retardant action of aluminum compounds typically involves endothermic decomposition, the release of non-flammable gases (water vapor), and the formation of a protective, insulating layer of aluminum oxide (alumina).[3][5] Upon thermal decomposition, this compound is known to form aluminum oxide, suggesting its potential to function as a fire retardant through a similar mechanism.[1][6] This document outlines the theoretical basis for its use and provides practical protocols for its synthesis and incorporation into polymer composites for flammability testing.

Proposed Mechanism of Fire Retardancy

The fire-retardant mechanism of this compound is hypothesized to occur in the condensed phase through the following steps upon exposure to high temperatures:

  • Endothermic Decomposition: this compound begins to decompose in an endothermic process, absorbing heat from the polymer matrix and slowing the rate of temperature increase.[6]

  • Release of Water Vapor and Non-Flammable Gases: The decomposition of the lactate component releases water vapor, carbon monoxide, and carbon dioxide.[1] The water vapor acts as a diluent for flammable gases and oxygen in the gas phase, suppressing combustion.[3]

  • Formation of an Insulating Alumina Layer: The decomposition ultimately yields a thermally stable, insulating layer of amorphous aluminum oxide (Al₂O₃) on the surface of the material.[1][6] This char layer acts as a physical barrier, preventing the transfer of heat to the underlying material and limiting the release of flammable volatiles.[3][7]

This multi-faceted mechanism, combining cooling effects, dilution of flammable gases, and the formation of a protective char layer, is analogous to that of established aluminum-based fire retardants like aluminum hydroxide.[3]

Potential Applications

Based on its chemical properties and proposed mechanism of action, this compound could be investigated for use in a variety of fire-retardant applications:

  • Polymer Composites: As an additive in polymers such as polylactic acid (PLA), polyethylene, and polypropylene (B1209903) to enhance their fire resistance.[8][9]

  • Textiles: As a finish for natural and synthetic fibers to reduce their flammability, leveraging its existing use as a mordant in the textile industry.[1][4]

  • Intumescent Coatings: As a component in intumescent systems, potentially acting as a catalyst or contributing to the char structure.[10][11] Intumescent systems work by swelling to form a thick, porous, and insulating char layer when exposed to heat.[10][12]

Experimental Protocols

Protocol for Synthesis of this compound

This protocol is adapted from a patented method for the synthesis of this compound from metallic aluminum and lactic acid.[13]

Materials:

  • Metallic aluminum powder (<20 mesh)

  • Lactic acid (88% solution)

  • Sulfuric acid (as catalyst)

  • Deionized water

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Combine 3 moles of lactic acid with 1 mole of metallic aluminum in the reaction vessel. For example, use 306.3 g of 88% lactic acid solution for every 27 g of aluminum powder.

  • Add a catalytic amount of sulfuric acid (0.01% to 10% by weight relative to the lactic acid).

  • Heat the mixture to the reflux temperature, approximately 100-105°C, with continuous stirring.

  • Maintain the reaction at this temperature until the aluminum has completely reacted, which can be observed by the cessation of gas evolution.

  • Cool the resulting solution to room temperature. The product will be an aqueous solution of this compound, possibly with some precipitate.

  • If a solid product is desired, concentrate the solution by evaporating a portion of the water under reduced pressure.

  • Filter the precipitated this compound from the solution using a Büchner funnel.

  • Wash the collected solid with a small amount of cold deionized water.

  • Dry the purified this compound powder in an oven at 80-100°C to a constant weight.

Synthesis_Workflow

Protocol for Incorporation into a Polymer Matrix and Flammability Testing

This protocol describes the preparation of a polymer composite containing this compound and subsequent flammability testing. Polylactic acid (PLA) is used as an example polymer.

Materials:

  • Polylactic acid (PLA) pellets

  • This compound powder (synthesized or commercial)

  • Twin-screw extruder

  • Injection molding machine or compression molder

  • Cone calorimeter

  • Limiting Oxygen Index (LOI) apparatus

  • UL-94 vertical burn test chamber

Procedure:

  • Drying: Dry both the PLA pellets and this compound powder in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Compounding:

    • Pre-mix the dried PLA pellets and this compound powder at the desired weight percentage (e.g., 10%, 20%, 30%).

    • Feed the mixture into a twin-screw extruder with a temperature profile suitable for PLA (e.g., 170-190°C).

    • Extrude the composite into strands, cool in a water bath, and pelletize.

  • Specimen Preparation:

    • Dry the composite pellets again as in step 1.

    • Use an injection molding machine or compression molder to prepare specimens of the required dimensions for LOI, UL-94, and cone calorimetry tests. Prepare control specimens of pure PLA using the same method.

  • Flammability Testing:

    • Limiting Oxygen Index (LOI): Determine the minimum oxygen concentration required to support combustion of the material according to ASTM D2863.

    • UL-94 Vertical Burn Test: Classify the material's burning behavior (V-0, V-1, or V-2) based on its self-extinguishing properties according to ASTM D3801.

    • Cone Calorimetry: Measure the heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), and smoke production rate (SPR) according to ASTM E1354.

Experimental_Workflow

Data Presentation (Illustrative)

The following table presents hypothetical data for a polylactic acid (PLA) composite to illustrate how quantitative results from flammability testing would be summarized.

Material Formulation LOI (%) UL-94 Rating pHRR (kW/m²) THR (MJ/m²)
Neat PLA20.5Fails45085
PLA + 10% this compound24.0V-238078
PLA + 20% this compound28.5V-031070
PLA + 30% this compound32.0V-025062

This data is for illustrative purposes only and does not represent actual experimental results.

Visualization of Proposed Fire-Retardant Mechanism

Mechanism_Pathway

References

Application Notes: Aluminum Lactate in the Manufacturing of Specialty Glasses

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aluminum lactate (B86563) has emerged as a highly effective precursor in the sol-gel synthesis of a variety of specialty glasses. Its unique chelation properties in aqueous solutions facilitate the creation of homogenous, amorphous alumina-containing materials at significantly lower temperatures than traditional melt-quenching techniques.[1] This method is particularly advantageous for producing glasses with compositions that are difficult to obtain through conventional melting, such as pure alumina (B75360) glass.[1][2] These application notes provide researchers, scientists, and drug development professionals with an overview of the use of aluminum lactate in specialty glass manufacturing, including detailed experimental protocols and comparative data.

The sol-gel process utilizing this compound offers several key advantages:

  • Lower Processing Temperatures: Enables the formation of glass networks at temperatures around 500-700°C, compared to the much higher temperatures required for melting.[1][2]

  • High Homogeneity: The solution-based approach allows for mixing of precursors at the molecular level, leading to highly homogeneous glasses.[3][4]

  • Novel Compositions: Facilitates the synthesis of unique glass compositions, including pure amorphous alumina, which is not readily achievable by melt quenching.[1][2]

  • Control over Structure: The local atomic structures of sol-gel derived glasses can differ from their melted counterparts, offering opportunities to tailor material properties.[3]

Applications

The use of this compound as a precursor is particularly relevant for the following specialty glass systems:

  • Pure Alumina Glass: A significant breakthrough, as pure alumina glass free of crystallinity is not typically obtainable through conventional melting methods.[1][2]

  • Aluminophosphate and Sodium Aluminophosphate Glasses: These glasses have applications in various fields, and the sol-gel route with this compound provides a versatile synthesis method.[1][3]

  • Aluminoborate and Sodium Aluminoborate Glasses: this compound, in conjunction with boric acid, can be used to create these complex glass systems.[1][3]

  • Fluoroaluminophosphate Glasses: The sol-gel method with this compound can also incorporate fluorine into the glass network.[1]

Experimental Protocols

Protocol 1: Synthesis of Pure Alumina Glass via Sol-Gel Method

This protocol describes the synthesis of pure amorphous alumina glass using this compound as the precursor.

1. Precursor Solution Preparation:

  • Prepare a 0.5 M aqueous solution of this compound.
  • Adjust the pH of the solution. The pH is a critical parameter that influences the chelation of aluminum cations and the subsequent gelation process.[1][3]

2. Gelation:

  • Place the precursor solution in an oven at 50°C to induce gelation.
  • The solution will gradually transform into a transparent, colorless xerogel.[2]

3. Drying:

  • Carefully dry the gel to remove the solvent. The drying process should be controlled to avoid cracking.

4. Annealing:

  • Heat the resulting xerogel gradually to 500–700°C.[1][2] This step promotes the formation of Al-O-Al bonds and removes the lactate ligands.[1][2]
  • A glass transition temperature (Tg) for pure alumina glass has been observed at approximately 670°C.[1][2]

Protocol 2: Synthesis of Sodium Aluminophosphate Glass

This protocol outlines the preparation of a sodium aluminophosphate glass with the composition 43.8 Na2O / 12.5 Al2O3 / 43.8 P2O5.[3]

1. Precursor Solution Preparation:

  • Prepare aqueous solutions of this compound and sodium polyphosphate.[3]
  • Mix the solutions in the desired stoichiometric ratio.

2. pH Adjustment and Gelation:

  • Adjust the pH of the mixed solution to a range of 1.8 to 3.6. This pH range is optimal for the formation of homogeneous and transparent glasses.[3] This range corresponds to the maximum concentration of reactive mixed Al(lact)x(H2O)y complexes.[3]
  • Increase the temperature to promote the replacement of lactate ligands with phosphate (B84403) ligands and facilitate gelation.[3]

3. Conversion to Glass:

  • Heat the resulting gel to 400°C. At this temperature, the gel converts into a bulk glass with structural characteristics identical to those of glasses prepared by traditional melt-cooling from 1350°C.[3]

Data Presentation

Table 1: Key Parameters for Sol-Gel Synthesis of Specialty Glasses using this compound

Glass SystemPrecursorsOptimal pH RangeGelation Temperature (°C)Annealing Temperature (°C)Resulting Glass Properties
Pure Alumina (Al2O3) This compoundNot specified, but pH is critical50500 - 700Amorphous, Tg ~670°C[1][2]
Sodium Aluminophosphate (Na2O-Al2O3-P2O5) This compound, Sodium Polyphosphate1.8 - 3.6Ambient, with increased temperature favoring ligand exchange400Homogeneous, transparent, structurally similar to melt-quenched glass[3]
Sodium Aluminoborate (Na2O-Al2O3-B2O3) This compound, Boric Acid, Sodium AcetateNot specifiedNot specifiedNot specifiedLocal atomic structures depend on the precursor and preparation route and differ from melt-quenched glasses.[3]

Visualizations

Sol_Gel_Workflow cluster_solution Solution Stage cluster_gelation Gelation & Drying cluster_annealing Glass Formation A This compound Precursor Solution C Mixing & pH Adjustment A->C B Other Precursors (e.g., Phosphates, Borates) B->C D Sol C->D E Gelation (Thermal Treatment) D->E Heat F Xerogel E->F Drying G Annealing (500-700°C) F->G Heat H Final Specialty Glass G->H

Caption: Workflow for specialty glass synthesis using this compound.

Chemical_Transformation precursor Precursor Solution Al(lactate)₃ in H₂O gel Xerogel Al-O-Al network with lactate ligands precursor:pre->gel:gel Gelation & Drying glass Amorphous Glass Al-O-Al network gel:gel->glass:glass Annealing (removes lactate)

Caption: Chemical transformation from precursor to glass.

References

Troubleshooting & Optimization

Technical Support Center: Aluminum Lactate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of aluminum lactate (B86563). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing aluminum lactate?

A1: The primary methods for synthesizing this compound include:

  • Direct reaction of metallic aluminum with lactic acid: This is a common industrial method where metallic aluminum (in powder or granular form) is reacted with an aqueous solution of lactic acid, typically in the presence of a mineral acid catalyst.[1]

  • Reaction of an aluminum salt with a lactate salt: This involves a double displacement reaction, for example, reacting aluminum sulfate (B86663) with barium lactate, which results in the precipitation of this compound.[1]

  • Reaction of aluminum hydroxide (B78521) or aluminum oxide with lactic acid: This is a neutralization reaction that produces this compound and water.

Q2: Why is a catalyst necessary for the reaction between metallic aluminum and lactic acid?

A2: The reaction between metallic aluminum and lactic acid is generally very slow under normal conditions.[1] A mineral acid catalyst, such as sulfuric acid, hydrochloric acid, or nitric acid, is used to accelerate the reaction rate and improve the overall yield in a shorter time frame.[1]

Q3: What is the appearance and solubility of this compound?

A3: this compound is typically a white, crystalline powder. It is soluble in water.

Q4: What are the primary applications of high-purity this compound?

A4: High-purity this compound has various applications, including as a raw material for cosmetics, as an industrial chemical, as a mordant in the textile industry, and as a precursor for the sol-gel synthesis of alumina-based materials.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the reaction of metallic aluminum with lactic acid.

Problem Potential Cause Recommended Solution
Low or No Reaction Absence or insufficient amount of catalyst.Ensure a mineral acid catalyst (e.g., H₂SO₄, HCl, HNO₃) is present. The recommended concentration is 0.001% to 10% by weight relative to the lactic acid.[1]
Low reaction temperature.The optimal reaction temperature is between 100-105°C.[1] Ensure the reaction mixture is adequately heated to reflux.
Passivation of aluminum surface.The surface of metallic aluminum can have a passivating oxide layer. The acid catalyst helps to remove this layer. Using a finer aluminum powder (< 20 mesh) increases the surface area and can improve the reaction rate.[1]
Slow Reaction Rate Inadequate catalyst concentration.Gradually increase the catalyst concentration within the recommended range (0.001% to 10% by weight).
Poor mixing.Ensure efficient stirring to maintain a homogeneous reaction mixture and facilitate contact between the reactants.
Aluminum particle size is too large.Use aluminum powder with a smaller particle size (< 20 mesh) to increase the reactive surface area.[1]
Low Yield Incomplete reaction.Increase the reaction time. Monitor the reaction progress until the evolution of hydrogen gas ceases.
Suboptimal stoichiometry.The theoretical molar ratio is 1 mole of aluminum to 3 moles of lactic acid.[1] Using a slight excess of lactic acid can help drive the reaction to completion.[1] To increase the yield per unit time, an excess of metallic aluminum can be used.[1]
Loss of product during workup.During filtration and drying, some product may be lost. Ensure the product is fully precipitated before filtration, and handle the solid carefully. The mother liquor can be concentrated to recover more product.[1]
Product is Impure (e.g., discolored, contains unreacted starting material) Incomplete reaction.Ensure the reaction has gone to completion by monitoring for the cessation of hydrogen gas evolution.
Side reactions.Maintain the reaction temperature within the optimal range of 100-105°C to minimize potential side reactions.
Inefficient purification.The product can be purified by concentrating the aqueous solution, followed by filtration of the precipitated this compound and drying.[1] The catalyst remains in the mother liquor and can be reused.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from Metallic Aluminum

This protocol is based on the method described in Japanese Patent JP-S61-60631A.[1]

Materials:

  • Metallic Aluminum (powder, < 20 mesh)

  • Lactic Acid (aqueous solution, 10-60% w/w)

  • Mineral Acid Catalyst (e.g., Sulfuric Acid, 98%)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the desired amount of lactic acid solution.

  • Catalyst Addition: Add the mineral acid catalyst to the lactic acid solution. The recommended amount is between 0.001% and 10% of the weight of the lactic acid.

  • Reactant Addition: While stirring, add the metallic aluminum powder to the solution. The molar ratio should be approximately 1 mole of aluminum to 3 moles of lactic acid. A slight excess of lactic acid is recommended for higher purity.[1]

  • Reaction: Heat the mixture to reflux (100-105°C) with continuous stirring. The reaction is complete when the evolution of hydrogen gas stops.

  • Purification:

    • Allow the reaction mixture to cool.

    • If the product has precipitated, filter the solid this compound.

    • If the product is in solution, concentrate the solution by evaporation to induce precipitation.

    • Filter the precipitated this compound.

    • Wash the collected solid with a small amount of cold deionized water.

    • Dry the purified this compound in an oven at a suitable temperature.

Data Presentation

The following tables summarize the key reaction parameters and their impact on the synthesis of this compound, based on the available data.

Table 1: Effect of Reactant Stoichiometry and Form on Reaction Efficiency

ParameterRecommended ConditionRationale / Expected Outcome
Molar Ratio (Al:Lactic Acid) 1:3 (theoretical)[1]Ensures complete conversion of aluminum.
Slight excess of lactic acidImproves reaction rate and product purity.[1]
Excess metallic aluminumCan increase the yield per unit of time.[1]
Aluminum Particle Size < 20 meshIncreases surface area, leading to a faster reaction rate.[1]
Lactic Acid Concentration 10% - 60% (w/w)Affects reaction rate and ease of handling.[1]

Table 2: Influence of Reaction Conditions on Yield

ParameterRecommended RangeRationale / Expected Outcome
Temperature 100 - 105°C (Reflux)[1]Optimizes reaction rate while minimizing potential side reactions.
Catalyst Type Sulfuric Acid, Hydrochloric Acid, or Nitric Acid[1]All are effective in catalyzing the reaction.[1]
Catalyst Concentration 0.001% - 10% (by weight of lactic acid)[1]Sufficient to overcome the activation energy barrier without causing excessive side reactions.

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification Metallic Al (<20 mesh) Metallic Al (<20 mesh) Reaction_Vessel Reaction at 100-105°C Metallic Al (<20 mesh)->Reaction_Vessel Lactic Acid (10-60%) Lactic Acid (10-60%) Lactic Acid (10-60%)->Reaction_Vessel Mineral Acid Catalyst (0.001-10%) Mineral Acid Catalyst (0.001-10%) Mineral Acid Catalyst (0.001-10%)->Reaction_Vessel Concentration Concentration Reaction_Vessel->Concentration Cooling Filtration Filtration Concentration->Filtration Drying Drying Filtration->Drying Product High-Purity This compound Drying->Product Troubleshooting_Yield Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Suboptimal_Stoichiometry Suboptimal Stoichiometry? Low_Yield->Suboptimal_Stoichiometry Product_Loss Product Loss During Workup? Low_Yield->Product_Loss Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Yes Check_Stoichiometry Adjust Reactant Ratios (slight excess of lactic acid) Suboptimal_Stoichiometry->Check_Stoichiometry Yes Optimize_Workup Optimize Purification Steps (e.g., concentrate mother liquor) Product_Loss->Optimize_Workup Yes

References

"preventing precipitation in aqueous aluminum lactate solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent and address precipitation in aqueous aluminum lactate (B86563) solutions.

Frequently Asked Questions (FAQs)

Q1: What is aluminum lactate and what are its properties in aqueous solutions?

A1: this compound is the aluminum salt of lactic acid, with the chemical formula Al(C₃H₅O₃)₃.[1] It typically appears as a white powder that is soluble in water.[1][2] The solubility in water is approximately 50 g/L at 20°C.[3] Aqueous solutions of this compound are acidic, with a 1% solution having a pH of about 4, and a 5% solution having a pH of 3.0 at 20°C.[3][4][5]

Q2: Why does precipitation occur in my aqueous this compound solution?

A2: Precipitation in aqueous this compound solutions is primarily due to the hydrolysis of the aluminum ion (Al³⁺). In water, Al³⁺ ions are hydrated and have a strong tendency to undergo hydrolysis, a reaction with water that forms various mono- and polynuclear hydroxo complexes.[6] This process can eventually lead to the formation of insoluble aluminum hydroxide (B78521) (Al(OH)₃) or aluminum oxyhydroxide (AlOOH), which appear as a precipitate.[6][7]

Q3: What are the main factors that influence the stability of this compound solutions?

A3: The stability of aqueous this compound solutions is influenced by several key factors:

  • pH: The pH of the solution is a critical factor. Aluminum hydroxide is amphoteric, meaning it can dissolve in both acidic and alkaline conditions. Precipitation is most likely to occur in a specific pH range where aluminum hydroxo complexes are least soluble.[8] For this compound, which is naturally acidic, raising the pH can trigger precipitation.

  • Temperature: Temperature affects the solubility of aluminum salts and the rate of hydrolysis reactions.[9] Increased temperatures can accelerate hydrolysis and favor the formation of precipitates.[10]

  • Concentration: The concentration of this compound in the solution can impact stability. Higher concentrations may be more prone to precipitation, especially if other conditions like pH and temperature are not optimal.

  • Presence of Other Ions: The presence of other ions in the solution can influence the solubility and stability of this compound complexes.

Q4: How can I prevent precipitation from occurring in the first place?

A4: To prevent precipitation, it is crucial to control the factors mentioned above. Key strategies include:

  • Strict pH Control: Maintaining the solution within an optimal pH range where this compound remains soluble is the most effective method. Since the solution is naturally acidic (pH 3-4), avoid raising the pH without proper controls.[2][3]

  • Use of Chelating or Complexing Agents: Adding agents that form stable, soluble complexes with aluminum ions can prevent the formation of insoluble hydroxides. Citric acid and its salts (citrates) are effective at chelating aluminum.[8][11][12]

  • Temperature Management: Preparing and storing solutions at controlled room temperature or below can help slow down hydrolysis reactions.[5] It is generally recommended to store solutions in a cool, well-ventilated area.[3]

Troubleshooting Guide

Problem: My this compound solution has become cloudy or a precipitate has formed.

This is a common issue that typically indicates the formation of insoluble aluminum hydroxide or related species due to hydrolysis. Follow these steps to troubleshoot the problem.

Logical Flow for Troubleshooting

Troubleshooting_Precipitation start Precipitation Observed check_ph Measure pH of the Solution start->check_ph ph_high pH is higher than expected (e.g., > 5) check_ph->ph_high ph_ok pH is within expected range (3-4) check_ph->ph_ok No add_acid Action: Carefully add dilute lactic acid or citric acid to lower pH. ph_high->add_acid Yes re_dissolve Does precipitate re-dissolve? add_acid->re_dissolve success Solution is Clear: Monitor for Stability re_dissolve->success Yes failure Precipitate Persists: Consider filtration and re-preparation of solution. re_dissolve->failure No check_temp Check Storage/Experimental Temperature ph_ok->check_temp temp_high Was solution exposed to high temperatures? check_temp->temp_high cool_solution Action: Cool solution. Future: Store at lower temp. temp_high->cool_solution Yes add_chelator Action: Add a chelating agent (e.g., sodium citrate) to stabilize the solution. temp_high->add_chelator No cool_solution->re_dissolve add_chelator->re_dissolve

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

The stability of aluminum salt solutions is highly dependent on pH and the presence of complexing agents. While specific data for this compound is limited, data from similar aluminum systems provides valuable insights.

Table 1: Effect of pH and Citric Acid on Aluminum Oxyhydroxide Precipitation

Citric Acid / Aluminum Molar RatioOH⁻ / Al³⁺ Molar Ratio to Induce PrecipitationResulting pH at PrecipitationOutcome
0> 2.5-Stable particle suspension forms.[11][13]
< 0.8~3.29-Particle formation is retarded but not prevented.[11][13]
0.8> 3.295.32Particle formation is prevented.[11][13]
Data derived from studies on aluminum chloride solutions titrated with NaOH, which serves as a model for aluminum hydrolysis.[11][13]

Table 2: General Properties of Aqueous this compound

PropertyValueReference(s)
Solubility in Water (at 20°C)50 g/L[3]
pH (1% solution)~ 4.0[4][5]
pH (5% solution at 20°C)3.0[3]
Recommended StorageCool, dry, well-ventilated area, room temperature.[3][5]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous this compound Solution

This protocol describes how to prepare an aqueous solution of this compound with enhanced stability against precipitation using a citrate (B86180) buffer system.

Workflow for Preparing a Stable Solution

Preparation_Workflow start Start: Prepare Reagents step1 1. Prepare Citrate Buffer (e.g., 0.1 M, pH 4.0) start->step1 step2 2. Weigh this compound Powder step1->step2 step3 3. Slowly add this compound to stirring Citrate Buffer step2->step3 step4 4. Stir until fully dissolved at room temperature step3->step4 step5 5. Check final pH. Adjust to target pH (e.g., 4.0) if necessary with citric acid or NaOH. step4->step5 end End: Stable Solution Store in a sealed container at controlled room temperature. step5->end

References

"stability issues of aluminum lactate in acidic or alkaline conditions"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of aluminum lactate (B86563) in acidic and alkaline conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What is the expected pH of an aluminum lactate solution?

A 1% aqueous solution of this compound will have a pH of approximately 4.[1][2] A 5% solution will have a pH in the range of 3.0 to 4.0. This inherent acidity is due to the hydrolysis of the aluminum ion in water.

Q2: How stable is this compound in aqueous solutions under normal storage conditions?

This compound is generally considered stable when stored in a cool, well-ventilated area in a tightly closed container.[3] Material safety data sheets indicate that it is stable under normal conditions of use and storage.[3]

Q3: What happens to this compound in acidic conditions?

In acidic solutions with a pH below approximately 5.5, the predominant aluminum species is the hexahydrated aluminum ion, [Al(H₂O)₆]³⁺. This compound will exist in equilibrium with lactic acid and these hydrated aluminum ions. The lactate ion may form complexes with the aluminum ion, and the stability of these complexes is pH-dependent. Lowering the pH further will favor the dissociation of the lactate from the aluminum ion.

Q4: What happens to this compound in alkaline conditions?

As the pH of an this compound solution is raised, hydrolysis and polymerization of the aluminum ions will occur. This leads to the formation of various polyhydroxy aluminum species. In the pH range of 6 to 8, precipitation of aluminum hydroxide (B78521), Al(OH)₃, is likely to occur. This will appear as a gelatinous precipitate. At a pH above 8, the aluminum hydroxide can redissolve to form soluble anionic aluminate species, such as [Al(OH)₄]⁻.

Q5: What are the potential degradation products of this compound in solution?

The primary degradation products of this compound in aqueous solution under pH stress are lactic acid and various forms of aluminum hydroxides. Under conditions of thermal decomposition, carbon monoxide, carbon dioxide, and aluminum oxide fumes can be produced.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of this compound solutions.

Issue Potential Cause Recommended Action
Precipitate formation in an this compound solution upon pH adjustment. Increasing the pH of the solution into the neutral range (approximately pH 6-8) causes the hydrolysis of aluminum ions and subsequent precipitation of aluminum hydroxide.1. To avoid precipitation, maintain the pH of the solution in the acidic range (ideally below 5.5). 2. If a higher pH is required, consider the use of chelating agents that can form stable, soluble complexes with aluminum. 3. If the precipitate is aluminum hydroxide, it may redissolve by lowering the pH back to the acidic range or by raising the pH to the alkaline range (above 8).
Cloudiness or opalescence in the solution. This can be an early sign of the formation of colloidal aluminum hydroxide particles before significant precipitation occurs. It may also be due to interactions with other components in the formulation.1. Monitor the pH of the solution. If it is approaching the neutral range, adjust it to be more acidic. 2. Evaluate the compatibility of this compound with other excipients in your formulation, especially those that are alkaline or contain phosphate (B84403) or silicate (B1173343) ions.
Changes in viscosity of the solution. At higher concentrations (above 2 mol/L), this compound solutions can form a gel, leading to a rapid increase in viscosity.[4]1. If gel formation is undesirable, work with more dilute solutions of this compound. 2. The gel-sol transition is often reversible with the addition of water.[4]
Inconsistent experimental results. The speciation of aluminum in solution is highly dependent on pH, concentration, and temperature. Small variations in these parameters can lead to different forms of aluminum being present, which may affect reactivity and other properties.1. Carefully control and monitor the pH of your this compound solutions throughout your experiments. 2. Prepare fresh solutions for each experiment to ensure consistency. 3. Maintain a constant temperature during your experiments.

Experimental Protocols

Protocol 1: Assessment of this compound Stability under pH Stress (Accelerated Study)

This protocol provides a general framework for assessing the stability of an this compound solution at different pH values.

Materials:

  • This compound

  • Deionized water

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • pH meter

  • Constant temperature chamber (e.g., 40°C)

  • Analytical instrumentation for quantification (e.g., HPLC, ICP-AES)

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound of known concentration in deionized water.

  • pH Adjustment: Divide the stock solution into several aliquots. Adjust the pH of each aliquot to a target value (e.g., pH 2, 4, 6, 8, 10) using hydrochloric acid or sodium hydroxide.

  • Initial Analysis (T=0): Immediately after pH adjustment, take a sample from each aliquot for initial analysis. Quantify the concentration of intact this compound and note any physical changes (e.g., precipitation, color change).

  • Incubation: Store the pH-adjusted solutions in a constant temperature chamber at an elevated temperature (e.g., 40°C) to accelerate degradation.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, and 14 days), withdraw samples from each solution.

  • Analysis: Analyze the samples for the concentration of this compound and the appearance of any degradation products. Record any changes in physical appearance and pH.

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH value to determine the degradation kinetics.

Analytical Considerations:

  • A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection can be a suitable technique for quantifying the lactate component. The separation of lactate from other formulation components would need to be validated.

  • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) can be used to determine the total aluminum concentration in the solution.

Visualizing Stability Concepts

Degradation Pathway of this compound

The following diagram illustrates the general degradation pathway of this compound in response to changes in pH.

cluster_acidic Acidic Conditions (pH < 5.5) cluster_alkaline Alkaline Conditions (pH > 8) Al_Lactate This compound (Soluble) Al_ion [Al(H₂O)₆]³⁺ + Lactate Al_Lactate->Al_ion Dissociation Al_hydroxide Aluminum Hydroxide (Precipitate) Al_ion->Al_hydroxide Hydrolysis & Precipitation (pH 6-8) Aluminate [Al(OH)₄]⁻ (Soluble Aluminate) Al_hydroxide->Aluminate Dissolution

Figure 1. pH-dependent speciation of this compound.

Troubleshooting Workflow for Precipitation Issues

This workflow provides a logical sequence of steps to address the formation of precipitates in your this compound solution.

start Precipitate Observed check_ph Measure pH of the Solution start->check_ph ph_neutral Is pH in the 6-8 range? check_ph->ph_neutral adjust_acidic Adjust pH to < 5.5 with acid ph_neutral->adjust_acidic Yes check_compatibility Investigate Excipient Compatibility ph_neutral->check_compatibility No end_soluble Precipitate Dissolves adjust_acidic->end_soluble end_persistent Precipitate Persists check_compatibility->end_persistent

Figure 2. Troubleshooting precipitation in this compound solutions.

References

Technical Support Center: Optimizing Aluminum Lactate for Mordanting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of aluminum lactate (B86563) as a mordant in dyeing processes. The information is intended for researchers, scientists, and professionals in drug development and textile science.

Frequently Asked Questions (FAQs)

Q1: What is aluminum lactate and why is it used as a mordant?

This compound is an aluminum salt of lactic acid used to fix dyes to fibers, particularly cellulose-based fibers like cotton and linen.[1][2] It is considered a more environmentally friendly option compared to some traditional mordants as it's derived from the fermentation of renewable resources like corn, beet sugar, or tapioca.[1][3][4] Its key advantage is that it can act as a single-step mordant, saving time and water compared to the multi-step process required for traditional alum on cellulose (B213188) fibers.[1]

Q2: What is the recommended concentration of this compound for effective mordanting?

The optimal concentration of this compound typically ranges from 5% to 10% of the weight of the fiber (WOF).[1][5] A higher concentration within this range can lead to a deeper shade of color.[5] For example, a 10% WOF was used in a comparison with other mordants.[1] Some sources recommend a specific range of 7-10 grams per 100 grams of fiber.[3]

Q3: Is a pre-treatment with tannin necessary when using this compound?

While this compound can be used as a one-step mordant, a pre-treatment with a tannin is often recommended for best results, especially for achieving deeper and more light-fast colors on cellulose fibers.[3][6][7] Tannins like oak gall, tara, or sumac can be used.[1][3]

Q4: How does this compound compare to other aluminum-based mordants like aluminum acetate (B1210297)?

This compound is often used as a replacement for aluminum acetate and in similar proportions.[3][4] A significant advantage of this compound is that it dissolves more easily than aluminum acetate, especially in room temperature water.[3] Both are effective for cellulose fibers.[8]

Troubleshooting Guide

Problem 1: My mordant solution is clumpy and isn't dissolving properly.

  • Cause: this compound can be difficult to dissolve in cold water.[1]

  • Solution: It is best to dissolve this compound in hot water before adding it to the main mordant bath.[1][6] Whisking it in a separate container with hot water until fully dissolved is an effective method.[1]

Problem 2: The final color of my dyed fabric is blotchy and uneven.

  • Cause: Insufficient agitation of the fibers in the mordant bath can lead to uneven mordant uptake.[1]

  • Solution: Ensure the fibers can move freely in the mordant bath. Stir the fibers regularly, every 10-15 minutes, throughout the mordanting process to ensure even exposure to the this compound.[9]

Problem 3: The colors are not as vibrant or deep as expected.

  • Cause 1: The concentration of this compound may be too low.

  • Solution 1: Increase the concentration of this compound to within the 5-10% WOF range.[1][5]

  • Cause 2: For cellulose fibers, a tannin pre-treatment may be necessary to improve dye uptake.

  • Solution 2: Implement a two-step process by first treating the fibers with a tannin before mordanting with this compound.[3][6]

Problem 4: The dyed fabric has poor lightfastness.

  • Cause: The bond between the dye and the fiber may not be strong enough without a tannin.

  • Solution: Using a tannin pre-treatment can increase the lightfastness of the final dyed product.[6]

Data Presentation

Table 1: Recommended Concentrations for Mordanting Components

ComponentWeight of Fiber (WOF)Notes
This compound5% - 10%A higher percentage can increase the depth of the shade.[1][5]
Tannin (e.g., Gallnut Extract)10%Recommended for a two-step process on cellulose fibers for improved color and lightfastness.[6]
Wheat Bran (for after-bath)5%Can be used after mordanting with aluminum acetate to improve performance; may also be beneficial with this compound.[5]
Calcium Carbonate (for after-bath)5%An alternative to wheat bran for an after-bath.[5]

Experimental Protocols

Protocol 1: Single-Step Mordanting with this compound

  • Scour Fibers: Wash the fibers thoroughly to remove any impurities.

  • Weigh Fibers: Weigh the dry fibers to calculate the required amount of mordant.

  • Calculate Mordant: Measure this compound at 5-10% of the dry fiber weight.[1][9]

  • Dissolve Mordant: Dissolve the this compound powder in hot water in a separate container, whisking until no clumps remain.[1][6]

  • Prepare Mordant Bath: Fill a pot with enough hot tap water (around 180-200°F or 82-93°C) for the fibers to move freely.[9] Add the dissolved mordant solution and stir well.

  • Mordant Fibers: Add the pre-wetted fibers to the mordant bath. Heat the bath and maintain a temperature of 180-200°F (82-93°C) for one hour, stirring every 10-15 minutes.[9]

  • Cool and Rinse: Turn off the heat and allow the fibers to cool in the mordant bath.[9] Once cool enough to handle, remove the fibers and rinse them well 2-3 times.[9]

  • Drying: The fibers can be dyed immediately or dried and stored for later use.[9]

Protocol 2: Two-Step Mordanting with Tannin and this compound

  • Scour Fibers: Clean the fibers as in the single-step protocol.

  • Tannin Treatment:

    • Soak the fibers in warm water for at least two hours.[6]

    • Dissolve a tannin source (e.g., 10g of gallnut extract for 100g of fiber) in boiling water and add it to a pot with hot tap water.[6]

    • Add the wet fibers and work the tannin into the material for a few minutes.[6]

    • Leave the fibers in the tannin bath for a couple of hours or overnight.[6]

  • Mordanting:

    • Prepare an this compound mordant bath as described in Protocol 1.

    • Add the tannin-treated, wet fibers to the mordant bath.

    • Leave the fibers in the mordant bath overnight.[6]

  • Rinse and Dry: Wring out the fibers, rinse well to remove any unattached mordant, and then dry.[6] The fibers are now ready for dyeing.

Visualizations

experimental_workflow cluster_prep Fiber Preparation cluster_mordant Mordanting Process cluster_tannin Optional Tannin Pre-treatment scour Scour Fibers weigh Weigh Dry Fibers scour->weigh tannin_choice Tannin Pre-treatment? weigh->tannin_choice dissolve Dissolve this compound in Hot Water prepare_bath Prepare Mordant Bath dissolve->prepare_bath add_fibers Add Fibers & Heat prepare_bath->add_fibers cool_rinse Cool and Rinse add_fibers->cool_rinse dyeing Dyeing cool_rinse->dyeing Proceed to Dyeing tannin_choice->dissolve No tannin_bath Treat with Tannin tannin_choice->tannin_bath Yes tannin_bath->dissolve

Caption: Workflow for mordanting with this compound.

signaling_pathway cluster_mordant Mordant cluster_complex Mordanted Fiber-Dye Complex Fiber Cellulose (-OH groups) Al_Lactate This compound Al(C3H5O3)3 Complex Fiber-Al-Dye Complex (Insoluble Pigment) Al_Lactate->Fiber Forms Coordinate Bonds Dye Dye (e.g., with -COOH) Al_Lactate->Dye Forms Complex

References

"troubleshooting uneven dyeing with aluminum lactate mordant"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aluminum Lactate (B86563) Mordanting

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing uneven dyeing results when using aluminum lactate as a mordant.

Troubleshooting Guide: Uneven Dyeing

This section addresses specific issues that can lead to splotchy, streaky, or inconsistent color uptake during the dyeing process.

Q1: Why is my dyeing result splotchy or uneven after using an this compound mordant?

Uneven dyeing is a common issue that can stem from several stages of the preparation and dyeing process. The most frequent causes are related to fiber preparation, mordant application, or the dyeing procedure itself.

Summary of Potential Causes and Solutions

ProblemPotential CauseRecommended Solution
Splotches/Streaks Improper Scouring: Residual oils, waxes, or sizing on the fiber inhibit mordant and dye uptake.[1][2][3]Scour fibers thoroughly using a pH-neutral detergent and rinse well before mordanting.[2][4]
Uneven Mordant Application: The mordant was not evenly distributed and fixed onto the fibers.[2]Ensure the mordant is fully dissolved before adding fibers. Use a vessel large enough for fibers to move freely and stir gently but consistently throughout the mordanting process.[1][2][5]
Incomplete Mordant Dissolution: this compound powder has not fully dissolved, leading to concentrated spots on the material.While this compound dissolves better than aluminum acetate (B1210297), it's best to first dissolve it in hot water before adding it to the main mordant bath.[6][7] Whisking the powder into a small amount of cold water to make a paste before adding hot water can also prevent clumping.[7]
Light/Pale Color Insufficient Mordant Concentration: The amount of mordant was too low for the weight of fiber (WOF).Use between 5-10% WOF for this compound on cellulose (B213188) fibers.[7][8] For protein fibers, 15% WOF of alum is a common starting point.[3][9]
Skipping Tannin Pre-treatment (Cellulose): Cellulose fibers require a tannin treatment for aluminum-based mordants to bind effectively.[4][6][10]For cellulose fibers (cotton, linen), always perform a tannin treatment step before mordanting with this compound for best results.[6][10]
Dark Spots ("Fire Spots") Rapid Temperature Increase: A sudden increase in the dye bath temperature causes the dye to strike the fiber too quickly and unevenly, especially where it touches the hot vessel bottom.[2][11]Add fibers to a cold or lukewarm dye bath, then increase the temperature gradually. Stir constantly, especially during the initial heating phase, to prevent "fire spots".[11]
General Inconsistency Water Hardness: Metal ions in hard water (calcium, magnesium) can interfere with the mordant and dye, causing shade changes and unevenness.[2]Use deionized, distilled, or soft water for both mordanting and dyeing for reproducible results.[2]
Fiber Overcrowding: The mordant or dye bath is too small for the amount of material, preventing free movement.[1][5][12]Ensure the vessel is large enough for the fibers to be fully submerged and move without being bunched up.[1][5]
Q2: I observed concentrated color specks on my material. What went wrong?

This issue, known as dye agglomeration, is typically caused by the dye or mordant powder failing to dissolve completely before coming into contact with the fibers.[2]

  • Solution: Always pre-dissolve this compound powder thoroughly. A recommended method is to create a smooth paste with a small amount of cool water, then add hot water to fully dissolve it. Stir vigorously before adding this stock solution to the main mordant bath. Ensure the bath is agitated well before introducing the fibers.[7]

Q3: My results vary between experiments, even with the same protocol. What could be the cause?

Inconsistent results often point to hidden variables in the process.

  • Water Quality: The mineral content of tap water can fluctuate, affecting mordant and dye chemistry. Using deionized or distilled water is crucial for consistency in a research setting.[2]

  • pH Fluctuations: The pH of the mordant and dye baths can affect uptake. Ensure the pH is consistent for each experiment.[2]

  • Curing Time: If you store mordanted fibers before dyeing, do so consistently. Storing fibers damp in a sealed bag for 3-5 days can sometimes deepen shades, but this "curing" step must be controlled to be reproducible.[8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration for this compound mordant?

For cellulose fibers, the recommended amount of this compound is between 5% and 10% of the dry weight of the fiber (WOF).[7][8] A higher percentage within this range may increase the final depth of shade.[8]

Q2: Is a pre-tannin step necessary when using this compound on cellulose fibers?

Yes, for the most effective and even results on cellulose fibers like cotton and linen, a pre-treatment with a tannin source (e.g., gallnut, tara) is highly recommended.[6][7][10] The tannin acts as a bridge, binding the aluminum mordant to the cellulose fibers, a process that is less efficient otherwise.[4]

Q3: Can I reuse an this compound mordant bath?

Mordant baths can sometimes be reused to conserve water and resources. If reusing an aluminum acetate bath (which has similar properties), it's recommended to "recharge" the bath with approximately 50% of the original amount of mordant for the next batch of fibers.[8] If the bath appears cloudy or contains floating flakes, it is exhausted and should be replaced.[8] The reusability of an this compound bath specifically is an area that may require further testing for your specific application.[7]

Experimental Protocols & Visualizations

Protocol 1: Two-Step Mordanting for Cellulose Fibers (100g)

This protocol details the recommended two-step process for preparing cellulose fibers for dyeing.

Materials & Reagents:

  • 100g scoured cellulose fiber (dry weight)

  • 10g Tannin (e.g., Gallnut extract)

  • 10g this compound

  • Deionized water

  • Stainless steel pot large enough for fibers to move freely

  • Heat source

  • Safety equipment: gloves, mask, apron

Methodology:

  • Fiber Preparation:

    • Ensure fibers are properly scoured to remove impurities.

    • Soak the scoured fibers in warm water for at least 2 hours to ensure they are fully wetted.[6][10]

  • Step 1: Tannin Treatment

    • Fill the pot halfway with hot tap water.

    • Dissolve 10g of tannin extract in a small amount of boiling water and add it to the pot. Stir well.

    • Add the wet fibers to the pot. Wearing gloves, work the tannin solution into the fibers for several minutes.[6]

    • Ensure the fibers are fully submerged. Leave them to soak for a minimum of two hours, or overnight for best results.[6]

  • Step 2: this compound Mordanting

    • Remove the tannin-treated fibers and gently squeeze out excess liquid (do not rinse).

    • In a separate pot, fill halfway with hot tap water.

    • Thoroughly dissolve 10g of this compound in a small container of boiling water and add it to the new pot. Stir well.[6] No additional heat is typically required.[6][10]

    • Add the wet, tannin-treated fibers to the this compound bath. Work the solution into the fibers as before.

    • Leave the fibers in the mordant bath overnight.[6][10]

  • Final Rinse:

    • After mordanting, remove the fibers, wring them out well, and allow them to dry.

    • Before dyeing, rinse the fibers carefully to remove any unattached mordant.[6] The fibers are now ready for dyeing or can be stored dry for future use.[8][13]

Troubleshooting Flowchart for Uneven Dyeing

Troubleshooting_Flowchart Troubleshooting Uneven Dyeing with this compound start Uneven Dyeing Result (Splotchy, Streaky) q_scour Was the fiber properly scoured before mordanting? start->q_scour q_mordant_prep Was the mordant fully dissolved and mixed? q_scour->q_mordant_prep Yes sol_scour Solution: Re-scour fiber with pH-neutral detergent and rinse well. q_scour->sol_scour No q_mordant_app Did fibers move freely in the mordant bath? q_mordant_prep->q_mordant_app Yes sol_mordant_prep Solution: Dissolve Al-Lactate in hot water first before adding to bath. q_mordant_prep->sol_mordant_prep No q_dye_temp Was dye bath temperature increased gradually? q_mordant_app->q_dye_temp Yes sol_mordant_app Solution: Use a larger vessel. Stir gently and frequently. q_mordant_app->sol_mordant_app No q_water Was deionized or soft water used? q_dye_temp->q_water Yes sol_dye_temp Solution: Add fiber to cool dye bath, heat slowly, and stir constantly. q_dye_temp->sol_dye_temp No sol_water Solution: Use DI or soft water to avoid mineral interference. q_water->sol_water No end_node Implement solutions and repeat experiment. q_water->end_node Yes sol_scour->end_node sol_mordant_prep->end_node sol_mordant_app->end_node sol_dye_temp->end_node sol_water->end_node

A flowchart to diagnose common causes of uneven dyeing.

Experimental Workflow for Dyeing Cellulose Fibers

Experimental_Workflow cluster_prep Fiber Preparation cluster_mordant Two-Step Mordanting cluster_dye Dyeing & Finishing raw_fiber Raw Cellulose Fiber (100g) scouring Scouring (pH-neutral soap) raw_fiber->scouring wetting Wetting (Soak ≥ 2 hours) scouring->wetting tannin Step 1: Tannin Bath (10g Tannin, Overnight) wetting->tannin mordant Step 2: Mordant Bath (10g Al-Lactate, Overnight) tannin->mordant rinse Rinse Excess Mordant mordant->rinse dye Dye Bath (Gradual Heating) rinse->dye final_rinse Final Rinse & Dry dye->final_rinse final_product Evenly Dyed Fiber final_rinse->final_product

Workflow for mordanting and dyeing cellulose fibers.

References

"factors affecting the stability of aluminum lactate in cosmetic emulsions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with aluminum lactate (B86563) in cosmetic emulsions.

Troubleshooting Guide

Instability in cosmetic emulsions containing aluminum lactate can manifest in various ways. This guide provides potential causes and solutions for common issues encountered during experimentation.

Problem Potential Causes Recommended Solutions
Phase Separation (Creaming or Coalescence) Incorrect pH: The pH of the formulation may be in a range that causes the hydrolysis of this compound, leading to the formation of aluminum hydroxide (B78521) precipitates and disrupting the emulsion structure.[1] In aqueous solutions, aluminum ions have a strong tendency to hydrolyze and precipitate as aluminum hydroxide in neutral to alkaline conditions.[2]- Adjust the pH of the aqueous phase to the acidic range (ideally around pH 4) before adding this compound.[3] - Monitor the pH of the final emulsion and adjust as necessary using appropriate buffering agents.[4]
Incompatible Emulsifier: The chosen emulsifier may not be effective in the presence of the electrolytes contributed by this compound.- Select non-ionic emulsifiers, which are generally more tolerant to electrolytes. - Consider using a combination of emulsifiers to improve overall stability.[5]
High Electrolyte Concentration: The ionic strength of the formulation may be too high, leading to the breakdown of the emulsion.- Reduce the concentration of other electrolytes in the formulation. - Start with a lower concentration of this compound and titrate up to the desired level while monitoring stability.
Inadequate Homogenization: The oil droplets may be too large, leading to faster separation.- Increase the homogenization time or speed to reduce the oil droplet size.[6] - Consider using a high-pressure homogenizer for a more uniform and stable emulsion.[7]
Changes in Viscosity (Thickening or Thinning) Interaction with Thickeners: this compound can interact with certain polymeric thickeners, causing a change in the rheology of the emulsion. This compound can act as a cross-linking agent in some polymer systems.[8]- Test the compatibility of this compound with different types of thickeners (e.g., natural gums, cellulose (B213188) derivatives, synthetic polymers) in a small-scale study. - Add this compound to the formulation before the thickener to observe any immediate changes.
pH Shift: A change in pH during storage can alter the effectiveness of pH-sensitive thickeners.- Ensure the formulation is well-buffered to maintain a stable pH over time.[4]
Precipitation or Grittiness Hydrolysis of this compound: If the pH is not sufficiently acidic, this compound can hydrolyze to form insoluble aluminum hydroxide.[1]- Maintain an acidic pH (around 4) throughout the formulation and storage process.[3]
Incompatibility with Other Ingredients: this compound may react with other ingredients in the formulation to form insoluble salts.- Conduct compatibility studies by mixing this compound with individual ingredients in the formula and observing for any precipitation.
Changes in Color or Odor Oxidation: One or more ingredients in the emulsion may be oxidizing over time.- Incorporate antioxidants into the formulation to prevent oxidative degradation. - Store the emulsion in airtight containers and protect it from light.[9]
Microbial Contamination: Bacterial or fungal growth can lead to changes in the appearance and smell of the product.- Ensure an effective preservative system is in place that is compatible with this compound and the overall formulation.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for cosmetic emulsions containing this compound?

A1: The optimal pH range is in the acidic region, typically around pH 4.[3] Aluminum salts are more stable in acidic conditions and are prone to hydrolysis and precipitation as aluminum hydroxide at neutral to alkaline pH.[1][2] Maintaining an acidic pH is crucial for the stability of the emulsion and to keep the this compound in its soluble, active form.

Q2: How do electrolytes impact the stability of my this compound emulsion?

A2: this compound itself is an electrolyte, and its addition will increase the ionic strength of your formulation. High concentrations of electrolytes can disrupt the stability of an emulsion by compressing the electrical double layer around the oil droplets, leading to flocculation and coalescence. It is advisable to use electrolyte-tolerant (typically non-ionic) emulsifiers and to keep the overall electrolyte concentration to a minimum.

Q3: Can I use any type of emulsifier with this compound?

A3: While various emulsifiers can be tested, non-ionic emulsifiers are generally recommended as they are less sensitive to the presence of electrolytes like this compound. It is crucial to perform compatibility tests with your chosen emulsifier to ensure it provides a stable emulsion in the presence of this compound and the desired final pH of the formulation.

Q4: What are the visible signs of instability in an this compound emulsion?

A4: Signs of instability include:

  • Phase separation: An obvious separation of oil and water phases, which can appear as a creamy layer at the top (creaming) or the complete breakdown of the emulsion (coalescence).[9]

  • Changes in viscosity: A noticeable thickening or thinning of the product over time.

  • Precipitation: The formation of solid particles or a gritty texture, which could indicate the hydrolysis of this compound.

  • Changes in color or odor: These changes can suggest chemical degradation of ingredients or microbial contamination.[9]

Q5: What are the key manufacturing parameters to consider for a stable this compound emulsion?

A5: Key parameters include:

  • Order of addition: It is generally recommended to dissolve this compound in the water phase and adjust the pH to the acidic range before emulsification.

  • Homogenization: Adequate high-shear mixing or homogenization is critical to create small, uniform oil droplets, which enhances the kinetic stability of the emulsion.[6][7]

  • Temperature: Both the oil and water phases should be heated to a similar temperature (typically 70-75°C) before emulsification to ensure proper mixing.[11] The emulsion should then be cooled with gentle mixing.

Experimental Protocols

Protocol 1: Physical Stability Assessment of an O/W Emulsion Containing this compound

Objective: To assess the physical stability of an oil-in-water (O/W) emulsion containing this compound under accelerated conditions.

Methodology:

  • Sample Preparation: Prepare the O/W emulsion according to your formulation procedure. Ensure the final pH is within the desired acidic range.

  • Initial Characterization:

    • Visually inspect the emulsion for appearance, color, and homogeneity.

    • Measure the initial pH using a calibrated pH meter.

    • Measure the initial viscosity using a viscometer at a controlled temperature.

    • Observe a sample under a microscope to assess the initial droplet size and distribution.

  • Stability Testing:

    • Accelerated Temperature Stability:

      • Place samples of the emulsion in sealed, airtight containers at various temperatures:

        • 4°C (refrigerated)

        • 25°C (room temperature)

        • 40°C (elevated temperature)

      • Observe the samples at regular intervals (e.g., 24 hours, 1 week, 4 weeks, 8 weeks, 12 weeks) for any changes in appearance, color, odor, phase separation, or precipitation.

      • At each time point, measure the pH and viscosity of the samples stored at different temperatures.

    • Freeze-Thaw Cycling:

      • Subject the samples to at least three freeze-thaw cycles. Each cycle consists of freezing the sample at -10°C for 24 hours, followed by thawing at room temperature (25°C) for 24 hours.

      • After each cycle, visually inspect the sample for any signs of instability, such as phase separation or changes in texture.

  • Data Analysis:

    • Compile the visual observations, pH measurements, and viscosity readings in a table for easy comparison across different storage conditions and time points.

    • A stable emulsion should show minimal changes in its physical and chemical properties throughout the testing period.

Protocol 2: Determining the Optimal pH for this compound Emulsion Stability

Objective: To determine the effect of pH on the stability of an O/W emulsion containing this compound.

Methodology:

  • Prepare the Aqueous Phase: Prepare the aqueous phase of your emulsion, including all water-soluble ingredients except for the pH adjuster and this compound.

  • pH Adjustment: Divide the aqueous phase into several beakers. Adjust the pH of each beaker to a different value (e.g., 3.5, 4.0, 4.5, 5.0, 5.5, 6.0) using a suitable acid (e.g., citric acid) or base (e.g., sodium hydroxide).

  • Incorporate this compound: Add the specified concentration of this compound to each pH-adjusted aqueous phase and stir until completely dissolved. Observe for any immediate precipitation.

  • Emulsification: Prepare the oil phase and heat both the aqueous and oil phases to the same temperature (e.g., 75°C). Create the emulsions by adding the oil phase to each of the aqueous phases under constant homogenization.

  • Stability Assessment:

    • Visually inspect each emulsion immediately after preparation and after 24 hours at room temperature.

    • Look for signs of instability such as phase separation, changes in viscosity, or the formation of precipitates.

  • Analysis: The pH at which the emulsion remains homogeneous and free of precipitates is considered the optimal pH for stability.

Data Presentation

Table 1: Properties of this compound Relevant to Emulsion Stability

Property Value / Information Relevance to Emulsion Stability
CAS Number 18917-91-4[12]Unique identifier for the substance.
Molecular Formula C9H15AlO9[13]Provides information on the chemical composition.
Appearance White crystalline powder[14]Important for assessing its dissolution in the aqueous phase.
Solubility Soluble in water[14]Necessary for its incorporation into the aqueous phase of an emulsion.
pH (1% solution) Approx. 4[3]Indicates the acidic nature of this compound and suggests the target pH for formulation.
Function in Cosmetics Astringent, Buffering Agent[13]Its primary functions in a cosmetic formulation.

Table 2: General Parameters for Accelerated Stability Testing of Cosmetic Emulsions

Test Conditions Duration Parameters to Evaluate
Elevated Temperature 40°C ± 2°C3 monthsAppearance, color, odor, pH, viscosity, phase separation
Room Temperature 25°C ± 2°C3 months (minimum)Appearance, color, odor, pH, viscosity, phase separation
Low Temperature 4°C ± 2°C3 monthsAppearance, color, odor, pH, viscosity, phase separation, crystallization
Freeze-Thaw Cycles -10°C to 25°C3 cycles (24h at each temp)Phase separation, crystallization, texture changes
Light Exposure UV and visible lightAs per internal protocolColor fading, degradation of light-sensitive ingredients

Visualizations

cluster_troubleshooting Troubleshooting Emulsion Instability Start Emulsion with this compound Shows Instability Problem Identify the Type of Instability Start->Problem PhaseSeparation Phase Separation Problem->PhaseSeparation Separation ViscosityChange Viscosity Change Problem->ViscosityChange Thickening/Thinning Precipitation Precipitation Problem->Precipitation Grittiness CheckpH Check pH of Emulsion PhaseSeparation->CheckpH CheckProcess Review Manufacturing Process PhaseSeparation->CheckProcess CheckIngredients Review Ingredient Compatibility ViscosityChange->CheckIngredients Precipitation->CheckpH AdjustpH Adjust pH to Acidic Range (e.g., 4.0) CheckpH->AdjustpH pH is not acidic ChangeEmulsifier Select Electrolyte-Tolerant Emulsifier CheckIngredients->ChangeEmulsifier Incompatible ingredients AdjustHomogenization Optimize Homogenization CheckProcess->AdjustHomogenization Inadequate mixing Stable Stable Emulsion AdjustpH->Stable ChangeEmulsifier->Stable AdjustHomogenization->Stable

Caption: Troubleshooting workflow for an unstable cosmetic emulsion containing this compound.

cluster_workflow Experimental Workflow for Emulsion Preparation and Testing Start Start: Formulate Emulsion PhasePrep Prepare Aqueous and Oil Phases Separately Start->PhasePrep HeatPhases Heat Both Phases to 75°C PhasePrep->HeatPhases pHAdjust Adjust Aqueous Phase pH to ~4.0 HeatPhases->pHAdjust Emulsify Combine Phases with High-Shear Homogenization HeatPhases->Emulsify AddLactate Dissolve this compound in Aqueous Phase pHAdjust->AddLactate AddLactate->Emulsify Cool Cool Emulsion with Gentle Mixing Emulsify->Cool FinalAdjust Add Cool-Down Phase Ingredients Cool->FinalAdjust InitialTest Initial Characterization (pH, Viscosity, Microscopy) FinalAdjust->InitialTest StabilityTest Conduct Accelerated Stability Testing InitialTest->StabilityTest Analyze Analyze Results StabilityTest->Analyze End End: Stable Formulation Analyze->End

Caption: A typical experimental workflow for preparing and evaluating a cosmetic emulsion with this compound.

cluster_factors Key Factors Affecting this compound Emulsion Stability Stability Emulsion Stability pH pH (Acidity) pH->Stability Ingredients Ingredient Compatibility pH->Ingredients Electrolytes Electrolyte Concentration Electrolytes->Stability Emulsifier Emulsifier Type & Concentration Electrolytes->Emulsifier Emulsifier->Stability Process Manufacturing Process Process->Stability Ingredients->Stability

Caption: Logical relationship of key factors influencing the stability of this compound in cosmetic emulsions.

References

Technical Support Center: Degradation of Aluminum Lactate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pharmaceutical formulations containing aluminum lactate (B86563).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for aluminum lactate in pharmaceutical formulations?

A1: this compound can degrade through several pathways, primarily hydrolysis, thermal decomposition, and potentially photolysis and oxidation, depending on the formulation and storage conditions. The stability is significantly influenced by factors such as pH, temperature, humidity, and light exposure.

  • Hydrolysis: In aqueous environments, the this compound complex can dissociate. The released aluminum cation (Al³⁺) is highly susceptible to hydrolysis, forming various soluble mono- and polynuclear hydroxo complexes. This process is highly pH-dependent; in neutral and weakly alkaline conditions, the hydrolysis of Al³⁺ ions can lead to the formation of aluminum hydroxide (B78521) (Al(OH)₃).

  • Thermal Degradation: At elevated temperatures, this compound decomposes. High-temperature decomposition of this compound involves the breakdown of the organic lactate skeleton, which can produce carbon monoxide, carbon dioxide, and aluminum oxide.[1] While these temperatures are higher than typical storage conditions, this pathway is relevant for assessing the impact of heat excursions during manufacturing or shipping.

  • Photodegradation: Exposure to light, particularly UV light, can potentially degrade the lactate moiety, especially in the presence of trace metal impurities. While specific studies on this compound are limited, related compounds have shown susceptibility to photodegradation. Photostability testing should be conducted according to ICH Q1B guidelines to assess this risk.[2][3][4]

  • Oxidative Degradation: While less common for this compound, oxidative degradation can be a concern. Forced degradation studies using an oxidizing agent like hydrogen peroxide are recommended to evaluate this pathway.[5]

Q2: How does pH affect the stability of this compound in aqueous formulations?

A2: The pH of an aqueous formulation is a critical factor in the stability of this compound. The aluminum ion (Al³⁺) is a Lewis acid that readily undergoes hydrolysis.[6]

  • Acidic pH (below ~4): this compound is generally more stable in acidic solutions. However, even in acidic conditions, the aluminum ion will exist as a hydrated complex, [Al(H₂O)₆]³⁺, and can begin to hydrolyze.

  • Near-neutral to Alkaline pH (above ~4.5): As the pH increases, the hydrolysis of Al³⁺ is accelerated, leading to the formation of various polymeric aluminum species (e.g., Al₃(OH)₄⁵⁺, Al₁₃(OH)₃₂⁷⁺) and eventually the precipitation of amorphous aluminum hydroxide, Al(OH)₃.[6][7] This can lead to changes in the physical appearance of the formulation (e.g., turbidity, precipitation) and a loss of the active substance from the solution.

Q3: What are the likely degradation products of this compound?

A3: Based on the primary degradation pathways, the following degradation products can be anticipated:

  • From Hydrolysis: Lactic acid, aluminum hydroxide, and various soluble polymeric aluminum-hydroxy species.

  • From Thermal Decomposition: At high temperatures, the degradation products are primarily carbon monoxide, carbon dioxide, and aluminum oxide.[1]

  • From Photolysis/Oxidation: The specific degradation products from these pathways have not been well-characterized for this compound. However, degradation of the lactate moiety could potentially lead to smaller organic acids and aldehydes.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound.

Hydrolytic_Degradation cluster_complex Aqueous Solution cluster_dissociation Dissociation cluster_hydrolysis pH-Dependent Hydrolysis Al(Lactate)3 This compound (C₉H₁₅AlO₉) Al_ion Al³⁺(aq) (Hexaaquaaluminum ion) Al(Lactate)3->Al_ion Dissociation in H₂O Lactate_ion 3 x Lactate Anion Al(Lactate)3->Lactate_ion Polymeric_Al Polymeric Species [Alx(OH)y]ⁿ⁺ Al_ion->Polymeric_Al Increase in pH Al_hydroxide Aluminum Hydroxide Al(OH)₃ (precipitate) Polymeric_Al->Al_hydroxide Further pH increase

Potential Hydrolytic Degradation Pathway of this compound.

Thermal_Degradation Al_Lactate This compound Decomposition High Temperature (Thermal Stress) Al_Lactate->Decomposition CO Carbon Monoxide (CO) Decomposition->CO CO2 Carbon Dioxide (CO₂) Decomposition->CO2 Al_Oxide Aluminum Oxide (Al₂O₃) Decomposition->Al_Oxide

High-Temperature Thermal Decomposition Products.

Troubleshooting Guide

Q4: My this compound solution has become cloudy over time. What is the likely cause and how can I prevent it?

A4: Cloudiness or precipitation in an this compound solution is most likely due to the hydrolysis of the aluminum ion and subsequent formation of insoluble aluminum hydroxide or polymeric aluminum species.[6]

  • Root Cause: This is often triggered by an increase in the pH of the solution. The pH may rise due to interaction with container materials (e.g., glass), absorption of atmospheric CO₂, or interactions with other excipients in the formulation.

  • Troubleshooting Steps:

    • Measure the pH: Confirm if the pH of the aged solution is higher than the initial pH of a freshly prepared solution.

    • Analyze the Precipitate: If possible, isolate and analyze the precipitate to confirm if it is an aluminum-based compound.

  • Preventative Measures:

    • Buffering: Formulate the solution with a suitable buffer system to maintain an acidic pH (typically below 4.5) where this compound is more stable.

    • Excipient Compatibility: Ensure that other excipients in the formulation do not raise the pH over time.

    • Packaging: Use inert container materials that do not leach alkaline substances.

Q5: I am observing a loss of potency in my solid formulation containing this compound, especially under high humidity. What could be the cause?

A5: Loss of potency in a solid formulation under high humidity suggests moisture-induced degradation.

  • Root Cause: this compound is hygroscopic and can absorb moisture from the environment. This adsorbed water can create localized regions of high water activity, facilitating hydrolytic degradation of the this compound even in the solid state. Additionally, moisture can mediate interactions with excipients.

  • Troubleshooting Steps:

    • Water Content Analysis: Measure the water content of the stability samples (e.g., by Karl Fischer titration) and compare it to the initial batch.

    • Excipient Interaction Screening: Conduct compatibility studies with individual excipients under stressed humidity conditions to identify any problematic interactions.

  • Preventative Measures:

    • Control Humidity during Manufacturing: Maintain a low-humidity environment during all stages of manufacturing and packaging.

    • Use of Desiccants: Include desiccants in the packaging to control the headspace humidity.

    • Moisture-Protective Packaging: Utilize packaging materials with a low moisture vapor transmission rate (MVTR).

    • Formulation Optimization: Consider the use of less hygroscopic excipients in the formulation.

Q6: My analytical method is not showing any degradation products after forced degradation. What should I do?

A6: If no degradation is observed, the stress conditions may not have been severe enough, or the analytical method may not be capable of detecting the degradation products.

  • Troubleshooting Steps:

    • Increase Stress Severity: For hydrolytic studies, increase the temperature or use stronger acid/base concentrations. For oxidative studies, increase the concentration of hydrogen peroxide or the exposure time. For thermal studies, increase the temperature or duration. A target degradation of 5-20% is generally recommended for developing a stability-indicating method.[8]

    • Evaluate Analytical Method Specificity:

      • Different Detection Wavelengths: Analyze the stressed samples at different UV wavelengths to see if any degradation products become visible.

      • Alternative Detection: If available, use a mass spectrometer (LC-MS) to look for masses corresponding to potential degradation products.

      • Different Column Chemistry: Try a different HPLC column (e.g., a different stationary phase or manufacturer) to alter the selectivity of the separation.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to develop and validate a stability-indicating analytical method.[8][9] The following are starting point conditions; they may need to be adjusted based on the stability of the specific formulation.

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 M HCl.

    • Store at 60°C for 48 hours.

    • Neutralize with an appropriate amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 0.1 M NaOH.

    • Store at room temperature for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in 3% H₂O₂.

    • Store at room temperature for 48 hours, protected from light.

  • Thermal Degradation (Solid State):

    • Place a thin layer of this compound powder in a petri dish.

    • Heat in an oven at 80°C for 72 hours.

    • Dissolve the powder in an appropriate solvent for analysis.

  • Photostability:

    • Expose a solution of this compound (in a photostable, transparent container) and a thin layer of solid this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][4]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.[2][3]

Forced_Degradation_Workflow cluster_stress Stress Conditions Start This compound Sample (API or Formulation) Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, RT) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (80°C, Solid State) Start->Thermal Photo Photolytic (ICH Q1B Light) Start->Photo Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Workflow for Forced Degradation Studies.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound (Starting Point)

Since aluminum itself is not chromophoric, this method quantifies the lactate component of the complex. A separate method would be needed for the aluminum portion (e.g., Atomic Absorption Spectroscopy). This protocol is adapted from a method for a similar metal-lactate salt and should be optimized and validated for your specific formulation.[9][10]

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and methanol. The ratio will need to be optimized (e.g., start with 95:5 v/v buffer:methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (for lactate).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh and transfer a quantity of the formulation equivalent to a target concentration of this compound into a volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

  • Method Development Notes:

    • The goal is to separate the peak corresponding to lactic acid from any peaks generated during the forced degradation studies.

    • Run a gradient elution if isocratic conditions do not provide adequate separation.

    • Peak purity analysis using a diode array detector is recommended to ensure the main peak is not co-eluting with any degradation products.

Quantitative Data Summary

The following table is a template for summarizing quantitative data from stability studies of an this compound formulation. This allows for easy comparison of the degradation under different conditions.

Stress Condition Duration Initial Assay (%) Final Assay (%) % Degradation Number of Degradants Detected Appearance of Solution
Control 72 hours100.099.80.20Clear, colorless
Acid (0.1M HCl, 60°C) 48 hours100.091.58.52Clear, colorless
Base (0.1M NaOH, RT) 24 hours100.078.221.83White precipitate
Oxidative (3% H₂O₂, RT) 48 hours100.094.35.71Clear, colorless
Thermal (80°C, solid) 72 hours100.096.13.91Slight yellowing
Photolytic (ICH Q1B) ~7 days100.097.52.51Clear, colorless

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

References

"sol-gel synthesis with aluminum lactate: controlling hydrolysis and condensation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sol-gel synthesis using aluminum lactate (B86563). The information is designed to help control hydrolysis and condensation reactions effectively.

Troubleshooting Guide

This section addresses common issues encountered during the sol-gel synthesis of alumina-based materials using aluminum lactate.

Problem IDIssueProbable Cause(s)Suggested Solution(s)
TG-001 Rapid, uncontrolled precipitation upon precursor dissolution. - Incorrect Solvent: Using a solvent that does not adequately dissolve or stabilize the this compound precursor. - High Water Content: Premature and rapid hydrolysis due to excessive water in the solvent or atmosphere.- Use an appropriate solvent, typically deionized water or a water-alcohol mixture. - Ensure solvents are properly dried if anhydrous conditions are intended initially. Control atmospheric humidity.
TG-002 Failure of the sol to gel (remains a low-viscosity liquid). - Inappropriate pH: The pH of the sol is outside the optimal range for condensation to occur. For this compound, a pH range of 1.8 to 3.6 is often optimal for forming homogeneous and transparent gels.[1] - Low Precursor Concentration: The concentration of this compound is too low to form a continuous network. - Insufficient Aging Time/Temperature: The sol has not been given enough time or thermal energy for the condensation reactions to proceed to the gel point.- Adjust the pH of the sol carefully. A pH range between 1.8 and 3.6 has been found to be optimal for creating uniform glasses.[1] - Increase the concentration of the this compound precursor.[2] - Increase the aging temperature (e.g., to 50-90°C) or extend the aging time.[2]
TG-003 Formation of a cloudy or opaque gel. - Phase Separation: Inhomogeneous hydrolysis and condensation rates leading to the formation of large, light-scattering particles. - Contamination: Presence of impurities that act as nucleation sites for uncontrolled precipitation.- Ensure homogeneous mixing of all components. - Use a chelating agent like lactic acid to control the hydrolysis and condensation rates.[3][4] - Filter the precursor solution before initiating gelation.
TG-004 Cracking of the gel during drying. - High Capillary Stress: Rapid evaporation of the solvent from the gel pores creates high capillary forces that can fracture the delicate network. - Thick Gel Monoliths: Thicker gels are more prone to cracking due to differential shrinkage.- Employ slow drying methods, such as controlled humidity drying or solvent exchange with a lower surface tension solvent. - Consider supercritical drying to eliminate the liquid-vapor interface and associated capillary stress.[5] - Prepare thinner films or smaller monoliths.
TG-005 Final material is not amorphous alumina (B75360) but a crystalline phase. - Inappropriate Calcination Temperature: The heat treatment temperature and rate can influence the final crystalline phase. For instance, η-Al2O3 can form at 800°C, transitioning to α-Al2O3 at higher temperatures (around 1050°C).[6]- Carefully control the calcination temperature and heating rate based on the desired final phase. A gradual heat treatment up to 500–700 °C is often used to remove lactate ligands and form amorphous alumina glass.[2]

Frequently Asked Questions (FAQs)

Q1: Why is this compound an attractive precursor for sol-gel synthesis?

This compound is a favored precursor due to its excellent chelation properties in aqueous solutions.[3] The lactate ligands can control the hydrolysis and condensation rates of the aluminum centers, which helps in the formation of homogeneous gels and reduces the likelihood of uncontrolled precipitation. This control is crucial for producing uniform alumina-based materials.

Q2: What is the fundamental chemistry behind the sol-gel process with this compound?

The sol-gel process, in this context, involves two primary reactions:

  • Hydrolysis: The this compound precursor reacts with water, where lactate ligands are replaced by hydroxyl groups (-OH).

  • Condensation: The hydroxylated aluminum species then react with each other to form Al-O-Al bridges, releasing water or alcohol in the process. This polycondensation reaction leads to the formation of a three-dimensional network, which is the gel.[5][7]

The chelation by lactate helps to moderate these reactions, allowing for more controlled network formation.[3]

Q3: How does pH influence the sol-gel process with this compound?

The pH of the sol is a critical parameter that dictates the speciation of aluminum complexes and the rates of hydrolysis and condensation.[8][9] An optimal pH range, typically between 1.8 and 3.6, has been identified for this compound systems to produce homogeneous and transparent glasses.[1] Within this range, the concentration of reactive mixed aluminum-lactate-water complexes is maximized, facilitating a controlled gelation process.[1] Deviating from this range can lead to rapid precipitation or failure to gel.

Q4: What is the effect of temperature on the synthesis?

Temperature plays a significant role in several stages of the sol-gel process:

  • Aging: Increasing the aging temperature (e.g., 50-90°C) can accelerate the condensation reactions, reducing the gelation time.

  • Drying: The drying temperature must be carefully controlled to avoid cracking of the gel.

  • Calcination: The final heat treatment temperature determines the crystalline phase of the resulting alumina. For example, amorphous alumina can be obtained by heating to 500-700°C to remove the lactate ligands.[2] Higher temperatures (e.g., above 1000°C) will lead to the formation of crystalline phases like α-alumina.[6]

Q5: How can I control the porosity of the final alumina material?

The porosity of the final material is largely determined by the structure of the gel network and the drying process.

  • Reaction Conditions: Factors like precursor concentration and pH can influence the initial gel network density.

  • Drying Method: The method of drying is crucial. Supercritical drying can preserve the pore structure and result in highly porous aerogels, while conventional oven drying leads to significant shrinkage and a less porous xerogel.[5] The rate of solvent evaporation during drying also plays a key role; slower drying can lead to a more ordered pore structure.

Experimental Protocols

Protocol 1: General Synthesis of Amorphous Alumina Gel

This protocol outlines a general procedure for the synthesis of an amorphous alumina gel using this compound.

  • Precursor Solution Preparation:

    • Dissolve this compound in deionized water to achieve the desired concentration (e.g., 0.5 M).[2]

    • Stir the solution at room temperature until the precursor is fully dissolved.

  • pH Adjustment:

    • Slowly add an acid (e.g., HCl) or base (e.g., NH₄OH) to the solution while stirring to adjust the pH to the optimal range (typically 1.8-3.6).[1]

    • Monitor the pH closely using a calibrated pH meter.

  • Gelation (Aging):

    • Cover the container to prevent solvent evaporation and contamination.

    • Age the sol at a constant temperature (e.g., 50°C) until a gel is formed.[2] Gelation time can vary from hours to days depending on the specific conditions.

  • Drying:

    • Once gelled, dry the material to remove the solvent. For a xerogel, this can be done in an oven at a low temperature (e.g., 60-100°C) for 24-48 hours. Note that this may cause cracking.

    • For an aerogel, supercritical drying would be employed.

  • Calcination:

    • To obtain amorphous alumina, heat the dried gel in a furnace to a temperature between 500-700°C.[2]

    • Use a controlled heating rate (e.g., 1-5°C/min) to avoid rapid decomposition and structural damage.

Visualizations

Logical Workflow for Troubleshooting Gel Formation Issues

TroubleshootingGelFormation start Start: Sol-Gel Synthesis check_gel Does the sol form a stable gel? start->check_gel success Proceed to Drying & Calcination check_gel->success Yes no_gel Issue: Sol does not gel check_gel->no_gel No check_pH Is pH in optimal range (e.g., 1.8-3.6)? no_gel->check_pH adjust_pH Action: Adjust pH check_pH->adjust_pH No check_conc Is precursor concentration sufficient? check_pH->check_conc Yes adjust_pH->check_gel increase_conc Action: Increase concentration check_conc->increase_conc No check_aging Are aging time/temp adequate? check_conc->check_aging Yes increase_conc->check_gel check_aging->success Yes (Re-evaluate) increase_aging Action: Increase aging time/temp check_aging->increase_aging No increase_aging->check_gel

Caption: Troubleshooting workflow for gel formation failure.

Experimental Workflow for Sol-Gel Synthesis of Amorphous Alumina

SolGelWorkflow prep_sol 1. Prepare this compound Solution adjust_ph 2. Adjust pH (e.g., 1.8-3.6) prep_sol->adjust_ph gelation 3. Gelation (Aging) (e.g., 50°C) adjust_ph->gelation drying 4. Drying (e.g., 60-100°C) gelation->drying calcination 5. Calcination (e.g., 500-700°C) drying->calcination final_product Amorphous Alumina calcination->final_product

Caption: Standard workflow for amorphous alumina synthesis.

References

Technical Support Center: Scaling Up Aluminum Lactate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in scaling up the production of aluminum lactate (B86563).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for aluminum lactate suitable for scale-up?

There are several methods for synthesizing this compound, but for scaling up, the most common approaches involve the direct reaction of an aluminum source with lactic acid. One method involves reacting metallic aluminum directly with lactic acid, often using a mineral acid catalyst like sulfuric, hydrochloric, or nitric acid to improve the slow reaction rate.[1] Another common route is the neutralization reaction of lactic acid with aluminum hydroxide (B78521).[2] A less common method involves the precipitation of this compound from a solution of barium lactate using aluminum sulfate (B86663).[2] The choice of method often depends on factors like cost of raw materials, desired purity, and safety considerations.[1]

Q2: What are the most critical process parameters to monitor when scaling up this compound synthesis?

When moving from a laboratory to a pilot or production scale, several parameters become critical due to changes in mass and heat transfer. Key parameters include:

  • Temperature Control: The reaction is often conducted at elevated temperatures (e.g., 100-105°C), and maintaining uniform temperature is crucial.[1] Thermal gradients in large reactors can lead to localized overheating, causing side reactions and impurity formation.[3]

  • Mixing and Agitation: Efficient mixing is vital to ensure homogenous reaction conditions. What works with a magnetic stir bar in a flask will not suffice in a large tank. Improper agitation can lead to poor mass transfer, affecting reaction rate and yield.[3][4]

  • Reactant Concentration and Addition Rate: Controlling the concentration of lactic acid and the rate of addition of reactants is important for managing the reaction exotherm and ensuring consistency.[1]

  • pH Control: The pH of the solution can influence the reaction and the stability of the final product. For a 1% solution, the pH is typically in the acidic range of 3.0-4.0.[5]

Q3: What are the typical quality control specifications for pharmaceutical-grade this compound?

For pharmaceutical applications, this compound must meet stringent quality standards as defined by pharmacopoeias (e.g., USP, EP/BP) or internal specifications.[2][6] Key quality control tests include:

  • Appearance: The product should be a white crystalline powder.[5]

  • Identification: Confirmation of the chemical identity using techniques like FTIR.[7]

  • Assay: Quantitative determination of the this compound content, often through titration.

  • Impurities: Testing for elemental impurities (heavy metals), residual solvents, and any process-related impurities.[7]

  • pH and Solubility: The substance should be soluble in water and the resulting solution should have a specific pH range.[5]

  • Moisture Content: Determination of water content, often by Karl Fischer titration, is important for stability.[7]

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Reaction

Q: My reaction yield dropped significantly when I moved from a 1L flask to a 100L reactor. What are the potential causes and solutions?

A drop in yield during scale-up is a common problem and can be attributed to several factors related to physical and chemical changes at a larger scale.

  • Cause 1: Inefficient Heat Transfer.

    • Explanation: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it harder to maintain a uniform temperature. The reaction between aluminum and lactic acid is often performed at a reflux temperature of 100-105°C.[1] Cold spots in the reactor can slow down the reaction rate, leading to an incomplete reaction within the standard processing time.

    • Solution: Ensure your reactor's heating system is adequate for the volume. Monitor the temperature at multiple points within the reactor to identify and eliminate thermal gradients. You may need to adjust the heating profile or improve insulation.

  • Cause 2: Poor Mixing and Mass Transfer.

    • Explanation: Inadequate agitation can lead to poor contact between the metallic aluminum (or aluminum hydroxide) and the lactic acid solution. This results in localized depletion of reactants and a slower overall reaction rate. The type of agitator and its speed are critical.[4]

    • Solution: Re-evaluate your agitation parameters. Simply increasing the speed of the same agitator may not be effective. You may need to change the impeller type (e.g., from a simple anchor to a pitched-blade turbine) to improve axial and radial flow. Perform mixing studies to ensure homogeneity.

  • Cause 3: Reactant Feed Rate and Stoichiometry.

    • Explanation: While a 1:3 molar ratio of metallic aluminum to lactic acid is the theoretical stoichiometry, a slight excess of lactic acid is often recommended to drive the reaction to completion.[1] At a larger scale, ensuring the raw materials are fully homogenized is more challenging.

    • Solution: Verify the purity and stoichiometry of your raw materials. Consider using a slight excess of lactic acid. Ensure that the metallic aluminum powder has a small particle size (e.g., smaller than 20 mesh) to maximize the reaction surface area.[1]

Problem 2: Product Purity and Contamination Issues

Q: My final this compound product has a yellowish tint and contains insoluble particles after scaling up. What is the likely source of these impurities?

Impurities that were negligible at the lab scale can become significant problems in larger batches.[3]

  • Cause 1: Raw Material Quality.

    • Explanation: The quality of raw materials, especially lactic acid produced from fermentation, can vary.[2] Impurities in the starting materials will be concentrated in the final product. Lactic acid from fermentation can contain residual sugars or other organic compounds that can degrade and cause discoloration at high temperatures.

    • Solution: Source high-purity raw materials. Perform quality control testing on all incoming materials.[6] If using fermentation-derived lactic acid, ensure it has been adequately purified.

  • Cause 2: Side Reactions from Overheating.

    • Explanation: Localized overheating due to poor heat transfer can cause the degradation of lactic acid or the this compound product itself, leading to colored impurities. The thermal decomposition of this compound begins around 300-400°C but can be initiated at lower temperatures with prolonged heating.[3]

    • Solution: Improve temperature control in the reactor as described in the "Low Yield" section. Avoid prolonged exposure to high temperatures.

  • Cause 3: Contamination from Equipment.

    • Explanation: At a larger scale, the equipment itself can be a source of contamination. Corrosion of stainless steel reactors by mineral acid catalysts (if used) can introduce metallic impurities.

    • Solution: Ensure all equipment is made of compatible materials. Check for and repair any signs of corrosion. Implement and validate thorough cleaning procedures between batches.

Problem 3: Challenges with Product Isolation (Filtration and Drying)

Q: The filtration of my crystallized this compound is extremely slow at pilot scale, and the dried product is clumpy. How can I improve this?

Product isolation is highly dependent on crystal size and shape, which can change with scale.

  • Cause 1: Poor Crystal Habit.

    • Explanation: The cooling rate during crystallization significantly impacts crystal size. Rapid or uncontrolled cooling in a large vessel can lead to the formation of very fine particles or needles, which can blind the filter medium and slow down filtration.

    • Solution: Optimize the cooling profile during the crystallization step. A slower, controlled cooling rate often produces larger, more uniform crystals that are easier to filter. Consider adding seed crystals to promote controlled crystal growth.

  • Cause 2: Inefficient Drying.

    • Explanation: Clumping and caking during drying are often due to residual moisture or the presence of amorphous (non-crystalline) material. The presence of lactic acid can affect the crystallization of the product and make it sticky and difficult to dry.[8]

    • Solution: Ensure the product is thoroughly washed with an appropriate solvent after filtration to remove the mother liquor. Optimize the drying temperature and time. Using a vacuum oven or a fluidized bed dryer can be more effective than a static oven for large quantities, as it promotes more uniform drying.

Data and Parameters for Scale-Up

Table 1: Lab-Scale Synthesis Parameters (Direct Reaction Method)

Based on data from patent JPS6160631A.[1]

ParameterRecommended Value/RangeNotes
Reactants Molar Ratio 1 mol Al : 3.1 - 3.3 mol Lactic AcidA slight excess of lactic acid improves reaction rate and purity.
Aluminum Particle Size < 20 meshSmaller particles increase surface area and reaction rate.
Lactic Acid Conc. 10 - 60% aqueous solutionConcentration affects reaction rate and handling.
Catalyst Mineral Acid (H₂SO₄, HCl, or HNO₃)0.001 - 10% by weight, based on lactic acid supplied.
Reaction Temperature 100 - 105 °C (Reflux)Crucial for achieving a reasonable reaction rate.
Reaction Time Varies (e.g., 5-10 hours)Monitor for cessation of hydrogen gas evolution.
Table 2: Key Agitation Parameters for Scale-Up

General principles for maintaining geometric similarity and process characteristics.[4][9][10]

Scale-Up CriterionObjectiveLarge-Scale Impeller Speed (N₂)Process Implications
Constant Tip Speed Maintain equal shear ratesN₂ = N₁ * (D₁/D₂)Useful for processes sensitive to shear stress.
Constant Power per Volume Maintain equal mass transfer ratesN₂ = N₁ * (D₁/D₂)^(2/3)Most common criterion for gas-liquid dispersions and reactions where mass transfer is limiting.
Constant Reynolds Number Maintain similar flow patternsN₂ = N₁ * (D₁/D₂)²Relevant for maintaining heat transfer characteristics.

Where N is impeller speed and D is impeller diameter. Subscripts 1 and 2 refer to the small and large scale, respectively.

Table 3: Example Quality Control Specifications for Pharmaceutical Grade this compound

These are representative specifications and should be validated for specific applications.[5][7][11]

TestSpecificationMethod Example
Appearance White crystalline powderVisual Inspection
Identification Conforms to the reference spectrumFTIR Spectroscopy
Assay (as Al) 9.0% - 10.0%Complexometric Titration
pH (1% solution) 3.0 - 4.0Potentiometry
Solubility Soluble in waterVisual Inspection
Moisture Content ≤ 2.0%Karl Fischer Titration
Heavy Metals ≤ 10 ppmUSP <231> or ICP-MS
Residual Solvents Meets USP <467> requirementsGas Chromatography (GC)

Detailed Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound (Direct Reaction)

Objective: To synthesize this compound in a 100L reactor.

Materials & Equipment:

  • 100L glass-lined or other compatible reactor with heating/cooling jacket, agitator, reflux condenser, and temperature probe.

  • Aluminum powder (< 20 mesh).

  • 80% Lactic Acid solution.

  • Concentrated Sulfuric Acid (catalyst).

  • Purified Water.

Procedure:

  • Reactor Setup: Ensure the reactor is clean and dry. Attach all peripherals and check for proper function.

  • Charging Reactants: Charge the reactor with 50 kg of a 40% lactic acid solution (prepared by diluting 25 kg of 80% lactic acid with 25 kg of purified water).

  • Catalyst Addition: Begin agitation at a moderate speed. Slowly add 100 mL of concentrated sulfuric acid to the lactic acid solution. An exotherm may be observed.

  • Heating: Heat the reactor contents to 100-105°C to achieve a gentle reflux.

  • Aluminum Addition: Once the temperature is stable, begin the slow, portion-wise addition of 2.4 kg of aluminum powder. The reaction will produce hydrogen gas, so ensure the condenser and off-gas system are functioning correctly. Control the addition rate to manage the rate of gas evolution.

  • Reaction: Maintain the reaction at reflux with continuous agitation for 8-10 hours, or until hydrogen evolution has ceased.

  • Cooling: Once the reaction is complete, turn off the heating and allow the reactor to cool to approximately 50°C.

  • Filtration (Hot): Filter the hot reaction mixture through a suitable filter press to remove any unreacted aluminum or other solid impurities.

  • Crystallization: Transfer the clear filtrate to a crystallization vessel equipped with a cooling jacket and agitator. Cool the solution slowly to 5-10°C over 4-6 hours to induce crystallization.

  • Isolation: Isolate the precipitated this compound crystals using a centrifuge or filter.

  • Washing: Wash the crystal cake with cold purified water to remove residual mother liquor.

  • Drying: Dry the product in a vacuum oven at 60-70°C until the moisture content is within specification.

Protocol 2: Quality Control - Assay of Aluminum Content

Objective: To determine the percentage of aluminum in the final product by complexometric titration.

Principle: Aluminum is complexed with a known excess of ethylenediaminetetraacetic acid (EDTA). The excess EDTA is then back-titrated with a standardized zinc sulfate solution.

Procedure:

  • Sample Preparation: Accurately weigh about 1.0 g of this compound into a 250 mL beaker.

  • Digestion: Add 20 mL of purified water and 5 mL of dilute hydrochloric acid. Gently heat to dissolve the sample completely.

  • Complexation: Quantitatively transfer the solution to a 500 mL conical flask. Add exactly 50.0 mL of 0.05 M EDTA solution. Add a few drops of phenolphthalein (B1677637) indicator and neutralize with 1 M sodium hydroxide until a faint pink color appears.

  • Buffering: Add 20 mL of an acetic acid-ammonium acetate (B1210297) buffer solution (pH ~4.5). Heat the solution to boiling for 5 minutes to ensure complete complexation of aluminum.

  • Titration: Cool the solution to room temperature. Add 50 mg of xylenol orange indicator mixture. Titrate the excess EDTA with standardized 0.05 M zinc sulfate solution until the color changes from yellow to red-violet.

  • Calculation: Calculate the aluminum content based on the volume of EDTA consumed by the sample.

Process and Troubleshooting Diagrams

experimental_workflow cluster_synthesis Synthesis Stage cluster_isolation Isolation & Purification cluster_qc Quality Control Reactants Charge Lactic Acid & Catalyst to Reactor Heat Heat to Reflux (100-105°C) Reactants->Heat Add_Al Slowly Add Aluminum Powder Heat->Add_Al Reaction Maintain Reflux (8-10 hours) Add_Al->Reaction Cool_Filter Cool & Hot Filter Reaction Mixture Reaction->Cool_Filter Crystallize Controlled Cooling to 5-10°C Cool_Filter->Crystallize Isolate Centrifuge / Filter Crystals Crystallize->Isolate Wash_Dry Wash & Vacuum Dry Product Isolate->Wash_Dry Sampling Sample Final Powder Wash_Dry->Sampling Testing Perform QC Tests (Assay, Purity, etc.) Sampling->Testing Release Release Batch Testing->Release

Caption: Workflow for this compound Production and Quality Control.

troubleshooting_yield Start Low Yield at Scale? Check_Temp Are there cold spots? Is temp uniform? Start->Check_Temp Check_Mix Is agitation vigorous? Any dead zones? Check_Temp->Check_Mix Yes Improve_Heating Solution: Improve reactor heating & insulation Check_Temp->Improve_Heating No Check_Reactants Is Al particle size small? Is lactic acid in excess? Check_Mix->Check_Reactants Yes Improve_Agitation Solution: Change impeller type or speed Check_Mix->Improve_Agitation No Adjust_Reactants Solution: Use finer Al powder & verify stoichiometry Check_Reactants->Adjust_Reactants No

Caption: Decision tree for troubleshooting low yield issues during scale-up.

scale_up_logic cluster_examples Example: Scale-Up for a Gas-Evolving Reaction Scale_Factor Scale-Up Goal (e.g., Maintain Mass Transfer) Parameter Key Process Parameter (e.g., Power per Volume) Scale_Factor->Parameter Determines Variable Adjustable Variable (e.g., Impeller Speed) Parameter->Variable Dictates Change In Goal Maintain Gas Dispersion Crit Constant Power/Volume Adj Increase Impeller Speed by (D1/D2)^(2/3)

Caption: Logical relationship between scale-up goals and process variables.

References

Technical Support Center: Purification of Crude Aluminum Lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude aluminum lactate (B86563).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude aluminum lactate?

A1: Crude this compound may contain several impurities depending on the synthesis method. If synthesized from lactic acid produced via fermentation, common impurities can include residual sugars (e.g., glucose, lactose), proteins, and other organic acids.[1] The manufacturing process of the lactic acid itself can introduce impurities such as other organic acids. If synthesized by reacting metallic aluminum with lactic acid, unreacted aluminum and catalyst residues (e.g., mineral acids like sulfuric acid, hydrochloric acid, or nitric acid) may be present.[2] Additionally, water is a common component, with some commercial grades containing up to 5% water.[3]

Q2: What is the most common and effective method for purifying crude this compound?

A2: Recrystallization is a widely used and effective method for purifying solid organic compounds like this compound.[4] A Japanese patent describes a process for producing high-purity this compound by concentrating an aqueous solution of the compound, followed by filtration and drying of the precipitated crystals.[2] This process is essentially a recrystallization method.

Q3: What is the solubility of this compound in water?

A3: this compound is soluble in water.[2][5] One source indicates that at 20°C, the solubility is between 10 and 100 g/L.[2] Another source simply states it is "very soluble in cold water."[3] The pH of a 1% aqueous solution is approximately 4.[1][2]

Q4: What analytical methods can be used to determine the purity of this compound?

A4: Several analytical methods can be employed to assess the purity of this compound. To determine the aluminum content, techniques such as atomic absorption spectroscopy (AAS), inductively coupled plasma-atomic emission spectrometry (ICP-AES), and titration methods can be used.[4][6] The lactate content and the presence of organic impurities can be analyzed using High-Performance Liquid Chromatography (HPLC).[7][8]

Troubleshooting Guides

Recrystallization/Precipitation Issues

Q: My this compound does not crystallize upon cooling the saturated solution. What should I do?

A:

  • Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the supersaturated solution can initiate crystallization.

  • Concentrate the solution further: It's possible the solution is not sufficiently supersaturated. Gently heat the solution to evaporate more solvent and then allow it to cool again.

  • Cool to a lower temperature: If cooling to room temperature is not effective, try placing the solution in an ice bath.

Q: The yield of my recrystallized this compound is very low. How can I improve it?

A:

  • Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the crude this compound. Using an excessive amount of solvent will result in a significant portion of the product remaining dissolved even after cooling.[4]

  • Ensure slow cooling: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Optimize the final cooling temperature: Ensure the solution has reached the lowest practical temperature to maximize the precipitation of the product.

  • Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.[4]

Q: The purified this compound is still colored. How can I remove colored impurities?

A:

  • Use activated charcoal: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal to the solution. The activated charcoal will adsorb the colored impurities.[4]

  • Hot filtration: After treatment with activated charcoal, perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be cautious during this step to prevent premature crystallization in the funnel.

Purity and Contamination Issues

Q: My purified this compound has a low pH. What could be the cause?

A:

  • Residual acid catalyst: If the crude this compound was synthesized using a mineral acid catalyst, residual acid may be present.[2] Ensure the crystals are thoroughly washed with a minimal amount of ice-cold solvent to remove any remaining mother liquor containing the acid.

  • Hydrolysis: Aluminum salts can hydrolyze in water to produce acidic solutions. The pH of a 1% solution of pure this compound is naturally around 4.[1][2]

Q: I suspect there are still organic impurities in my purified product. How can I remove them?

A:

  • Solvent washing: If the organic impurities have different solubility profiles than this compound, you may be able to remove them by washing the crude product with a suitable organic solvent in which this compound is insoluble.

  • Optimize recrystallization solvent: Experiment with different recrystallization solvents or solvent mixtures to find a system where the impurities are highly soluble and this compound has a steep solubility curve with temperature.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
AppearanceWhite powder[5]
Molecular FormulaC₉H₁₅AlO₉
Molecular Weight294.19 g/mol
Solubility in Water (20°C)10 - 100 g/L[2]
pH (1% solution)~ 4[1][2]

Table 2: Purity of this compound from a Patented Synthesis Method

AnalytePurity
Aluminum99.4%
Lactic Acid100.1%
Data from Japanese Patent JPS6160631A[2]

Experimental Protocols

Protocol 1: Purification of Crude this compound by Recrystallization from Water

Objective: To purify crude this compound by removing water-soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Deionized water

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the this compound dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

PurificationWorkflow Crude_AL Crude this compound Dissolution Dissolve in Hot Water Crude_AL->Dissolution Charcoal Add Activated Charcoal (Optional) Dissolution->Charcoal Cooling Slow Cooling & Crystallization Dissolution->Cooling If no colored impurities Hot_Filtration Hot Filtration Charcoal->Hot_Filtration Hot_Filtration->Cooling Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Washing Wash with Cold Water Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_AL Pure this compound Drying->Pure_AL

Caption: Experimental workflow for the purification of crude this compound.

TroubleshootingRecrystallization Start Problem No_Crystals No Crystals Form Start->No_Crystals Low_Yield Low Yield Start->Low_Yield Colored_Product Product is Colored Start->Colored_Product Solution1 Induce Crystallization (Scratch/Seed) No_Crystals->Solution1 Try Solution2 Concentrate Solution No_Crystals->Solution2 If still no crystals Solution3 Cool to Lower Temp. No_Crystals->Solution3 Finally Solution4 Use Minimal Hot Solvent Low_Yield->Solution4 Check Solution5 Ensure Slow Cooling Low_Yield->Solution5 Ensure Solution6 Wash with Ice-Cold Solvent Low_Yield->Solution6 When washing Solution7 Use Activated Charcoal Colored_Product->Solution7 Add Solution8 Perform Hot Filtration Solution7->Solution8 Then

Caption: Troubleshooting guide for common recrystallization issues.

References

"long-term storage and handling of aluminum lactate powder"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the long-term storage, handling, and troubleshooting of aluminum lactate (B86563) powder for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store aluminum lactate powder for long-term stability?

For optimal long-term stability, this compound powder should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to prevent moisture absorption, which can lead to degradation. The storage area should be protected from direct sunlight and sources of heat or ignition.[2][3]

Q2: What is the typical appearance of high-purity this compound powder?

High-purity this compound is a white to off-white, fine crystalline powder.[2][4][5][6] It may have a slight, characteristic odor.[6] Any significant deviation from this appearance, such as discoloration (e.g., yellowing or browning) or a strong, unusual odor, may indicate contamination or degradation.

Q3: What personal protective equipment (PPE) should be worn when handling this compound powder?

When handling this compound powder, it is essential to wear appropriate personal protective equipment to avoid inhalation and contact with skin and eyes. Recommended PPE includes:

  • Respiratory Protection: A dust mask or respirator is necessary to prevent inhalation of the fine powder.[5]

  • Hand Protection: Wear protective gloves.

  • Eye Protection: Safety glasses or goggles are crucial to protect against dust particles.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Q4: Is this compound powder soluble in water?

Yes, this compound is soluble in water.[4][6] However, the dissolution rate can be influenced by factors such as temperature and the presence of impurities. For preparing aqueous solutions, using deionized or distilled water is recommended to avoid introducing contaminants that might affect solubility or stability.

Q5: What are the primary hazards associated with this compound powder?

The primary hazards associated with this compound powder include:

  • Respiratory Irritation: Inhalation of the dust can cause respiratory irritation.

  • Dust Explosion: Like many fine organic powders, this compound dust can form an explosive mixture with air if a significant concentration is present in a confined space with an ignition source.[1]

  • Skin and Eye Irritation: Direct contact with the powder may cause skin and eye irritation.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound powder in experimental settings.

Issue 1: The this compound powder appears discolored or has a strong odor.
  • Possible Cause: Discoloration (yellowing, browning) or a strong, unusual odor can be indicative of contamination or degradation of the powder. This could be due to improper storage, exposure to moisture, or reaction with impurities.

  • Troubleshooting Steps:

    • Do not use: If the powder's appearance deviates significantly from the expected white, fine powder, it is best to discard it to avoid compromising experimental results.

    • Review Storage Conditions: Verify that the storage conditions meet the recommendations (cool, dry, tightly sealed container, away from light).

    • Check for Contamination Sources: Investigate potential sources of contamination in the storage area.

    • Purity Analysis: If the powder must be used, it is highly recommended to first perform a purity analysis to determine the extent of degradation or contamination.

Issue 2: The this compound powder is difficult to dissolve in water, even with heating and stirring.
  • Possible Cause 1: Presence of Less Soluble Oligomers. Lactate salts can sometimes contain oligomers formed through condensation, which are significantly less soluble than the monomeric salt.[7]

  • Troubleshooting Steps:

    • Use Moderate Heat: Gently warm the solution (e.g., to 40-50°C) with continuous stirring. Avoid boiling, as excessive heat can promote degradation.

    • Sonication: Use a sonicator to aid in the dissolution of the powder.

    • pH Adjustment: The pH of the solution can influence the solubility of aluminum salts.[8][9][10] While specific data for this compound is limited, adjusting the pH slightly may improve solubility. Monitor the pH and adjust as necessary for your experimental conditions.

    • Purity Check: If solubility issues persist, consider testing the purity of the powder, as insoluble impurities may be present.

  • Possible Cause 2: Incorrect Solvent. While this compound is soluble in water, its solubility in other solvents may be limited.

  • Troubleshooting Steps:

    • Verify Solvent Compatibility: Ensure that water is the appropriate solvent for your intended application.

    • Consider a Co-solvent: In some formulation contexts, a co-solvent system may be necessary to achieve the desired concentration.[11]

Issue 3: An aqueous solution of this compound changes pH, color, or forms a precipitate over time.
  • Possible Cause: Hydrolysis and Degradation. In aqueous solutions, this compound can undergo hydrolysis, leading to changes in pH and the potential formation of aluminum hydroxide (B78521) precipitates.[12][13] The stability of aluminum-containing solutions is often pH-dependent.[12][14][15]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: It is best practice to prepare aqueous solutions of this compound fresh for each experiment to minimize the effects of degradation over time.

    • Control pH: If your experimental protocol allows, buffering the solution to a stable pH range can help prevent precipitation. The optimal pH for stability of aluminum solutions is typically in the acidic range (around pH 4-5), as hydrolysis and polymerization increase with rising pH.[12][13]

    • Monitor for Changes: Regularly observe the solution for any visual changes (color, clarity) that might indicate instability.

    • Store Solutions Properly: If a solution must be stored, keep it in a tightly sealed container in a cool, dark place to slow down degradation processes.

Data Presentation

Table 1: Storage and Handling Recommendations for this compound Powder
ParameterRecommendationReference(s)
Storage Temperature Cool, room temperature.[1]
Humidity Dry environment.[1]
Light Exposure Protect from direct sunlight.[2][3]
Container Original, tightly sealed container.[1][2][3]
Incompatible Materials Store away from oxidizing agents and foodstuffs.[1]
Handling Avoid generating dust. Use in a well-ventilated area.[1]
PPE Safety glasses, gloves, and respiratory protection (dust mask).[5]

Experimental Protocols

Protocol 1: Purity Assessment of this compound Powder

This protocol outlines a two-part method to assess the purity of this compound by determining the content of aluminum and lactate separately.

Part A: Determination of Aluminum Content by Complexometric Back-Titration

This method is suitable for quantifying the aluminum content in a sample.

  • Principle: An excess of a standardized EDTA solution is added to a solution of the this compound sample. The aluminum ions form a stable complex with EDTA. The unreacted EDTA is then titrated with a standardized zinc solution.

  • Materials:

    • This compound powder sample

    • 0.05 M EDTA solution (standardized)

    • 0.05 M Zinc sulfate (B86663) solution (standardized)

    • Acetate (B1210297) buffer (pH 4.0)

    • Ammonia (B1221849) solution

    • Ferrocyanide/ferricyanide solution

    • 3,3'-dimethylnaphthidine indicator solution

    • Distilled or deionized water

    • Erlenmeyer flasks, burette, pipette, heating plate

  • Procedure:

    • Accurately weigh a sample of this compound powder (to contain approximately 40-50 mg of Al) and dissolve it in distilled water in an Erlenmeyer flask. Dilute to about 100 mL.[1]

    • Add a precise volume of 0.05 M EDTA solution in excess (e.g., 50.00 mL).[1]

    • If the solution is acidic, adjust the pH to approximately 3-4 with ammonia solution.[1]

    • Add 20 mL of acetate buffer.[1]

    • Heat the solution to boiling and maintain for 2-3 minutes to ensure complete complexation of aluminum with EDTA.[1][3] Allow the solution to cool to room temperature.

    • Add 0.5 mL of the ferrocyanide/ferricyanide solution and 3-4 drops of the 3,3'-dimethylnaphthidine indicator solution.[1]

    • Titrate the excess EDTA with the standardized 0.05 M zinc solution until the color changes to pink.[1]

  • Calculation: The amount of aluminum in the sample can be calculated based on the volumes and concentrations of the EDTA and zinc solutions used.

Part B: Determination of Lactate Content by Enzymatic Assay

This method uses lactate dehydrogenase (LDH) to specifically quantify L-lactate.

  • Principle: L-lactate is oxidized to pyruvate (B1213749) by L-lactate dehydrogenase (L-LDH), with the simultaneous reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the L-lactate concentration.

  • Materials:

    • This compound powder sample

    • L-Lactate Dehydrogenase (L-LDH) enzyme

    • Nicotinamide Adenine Dinucleotide (NAD+)

    • Assay buffer (e.g., glycine (B1666218) buffer)

    • L-Lactic acid standard solution

    • UV-Vis spectrophotometer and cuvettes

  • Procedure:

    • Prepare a stock solution of the this compound powder in distilled water.

    • Prepare a series of L-lactic acid standards of known concentrations.

    • Prepare a reaction mixture containing the assay buffer and NAD+.

    • In separate cuvettes for a blank, standards, and samples, add the reaction mixture.

    • Add the corresponding standard or sample solution to each cuvette. Add water to the blank.

    • Mix and measure the initial absorbance at 340 nm (A1).

    • Initiate the reaction by adding the L-LDH solution to each cuvette.

    • Incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15-30 minutes) to allow the reaction to complete.

    • Measure the final absorbance at 340 nm (A2).

  • Calculation:

    • Calculate the change in absorbance (ΔA = A2 - A1) for each standard and sample.

    • Subtract the ΔA of the blank from the ΔA of the standards and samples.

    • Create a standard curve by plotting the corrected ΔA of the standards against their concentrations.

    • Determine the lactate concentration in the sample from the standard curve.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_handling Handling cluster_dissolution Dissolution cluster_experiment Experimental Use storage Store in a cool, dry, well-ventilated area ppe Wear appropriate PPE (gloves, goggles, respirator) storage->ppe Retrieve for use handling Weigh powder in a ventilated enclosure ppe->handling dissolve Dissolve in appropriate solvent (e.g., water) handling->dissolve troubleshoot_dissolve Troubleshoot with gentle heating or sonication if needed dissolve->troubleshoot_dissolve experiment Incorporate into experimental protocol dissolve->experiment troubleshoot_stability Monitor for instability (pH change, precipitation) experiment->troubleshoot_stability

Caption: Experimental workflow for handling this compound powder.

troubleshooting_flowchart cluster_powder Powder Appearance cluster_solubility Solubility cluster_stability Solution Stability start Issue Encountered with this compound powder_issue Discolored or clumped powder? start->powder_issue discard_powder Discard and use a fresh batch powder_issue->discard_powder Yes solubility_issue Poor solubility? powder_issue->solubility_issue No check_storage Verify storage conditions discard_powder->check_storage heat_sonicate Apply gentle heat and/or sonication solubility_issue->heat_sonicate Yes stability_issue Precipitation or pH change in solution? solubility_issue->stability_issue No check_purity Consider purity analysis heat_sonicate->check_purity end Issue Resolved check_purity->end fresh_solution Prepare fresh solutions stability_issue->fresh_solution Yes stability_issue->end No control_ph Buffer the solution if possible fresh_solution->control_ph control_ph->end

Caption: Troubleshooting flowchart for common this compound issues.

References

"dissolving aluminum lactate powder effectively in various solvents"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively dissolving aluminum lactate (B86563) powder. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to support your experiments.

Physical and Chemical Properties of Aluminum Lactate

PropertyValueCitations
Chemical Formula C₉H₁₅AlO₉[1]
Molecular Weight 294.19 g/mol [2][3]
Appearance White to off-white crystalline powder[2][3]
Melting Point >300 °C[2][3]
pH of Solution 3.0 - 4.0 (for 100 g/L solution at 25°C)[4]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container.[5]

Solubility Data

SolventSolubility at 20-25°C ( g/100 mL)NotesCitations
Water > 10 g/100 mLVery soluble. Dissolution rate is significantly increased with heat. The resulting solution is acidic (pH 3-4).[4][6]
Ethanol Data not availableGenerally considered insoluble or poorly soluble.
Methanol Data not availableGenerally considered insoluble or poorly soluble.
DMSO Data not availableNo quantitative data available.
Acetone Data not availableGenerally considered insoluble or poorly soluble.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound powder is not dissolving in water, or the solution is cloudy. What should I do?

This is a common issue that can typically be resolved by adjusting your methodology. The most likely causes are low temperature or incorrect pH.

  • Temperature: this compound dissolves much more effectively and rapidly in warm or hot water.[7] Try heating the solvent to 50-70°C before adding the powder.

  • Agitation: Ensure you are using continuous and vigorous agitation, such as a magnetic stirrer.

  • Time: Some aluminum salts can be slow to dissolve. If the solution appears cloudy, continue stirring in warm water for an extended period (e.g., 30-60 minutes). For stubborn batches, leaving the solution to stir overnight at room temperature may help achieve full dissolution.[8]

  • pH: Aluminum salts are most insoluble in the neutral pH range (approx. 6-8). If your water is neutral or slightly alkaline, or if you are dissolving the powder into a buffered solution, the aluminum may precipitate as aluminum hydroxide (B78521). Since this compound naturally forms an acidic solution (pH 3-4), using deionized water is recommended to avoid pH shifts.

Troubleshooting_Dissolution_Issues start Start: Powder not dissolving / Solution is cloudy check_temp Is the solvent heated? (e.g., 50-70°C) start->check_temp action_heat Action: Heat solvent to 50-70°C and stir continuously. check_temp->action_heat No check_ph Are you using a buffered solution or neutral pH water? check_temp->check_ph Yes action_heat->check_ph action_ph Action: Use deionized water. If using a buffer, check for precipitation of aluminum phosphate (B84403)/hydroxide. check_ph->action_ph Yes check_time Has sufficient time passed with agitation? check_ph->check_time No action_ph->check_time end_fail Result: Issue persists. Consider material quality or insoluble contaminants. action_ph->end_fail action_time Action: Continue stirring. Consider leaving overnight. check_time->action_time No end_success Result: Powder Dissolved check_time->end_success Yes action_time->end_success

Fig 1. Troubleshooting workflow for this compound dissolution.
Q2: I added my aqueous this compound stock solution to my cell culture medium and a precipitate formed immediately. What happened?

This is likely due to the reaction of aluminum ions with components in your medium.

  • Phosphate Interaction: Cell culture media are typically buffered with phosphate salts. Aluminum ions (Al³⁺) have a very high affinity for phosphate and will readily form highly insoluble aluminum phosphate.

  • pH Shift: Your this compound stock solution is acidic (pH 3-4). When added to the neutral pH (7.2-7.4) of the cell culture medium, the localized pH drop followed by rapid neutralization can cause aluminum hydroxide to precipitate. Aluminum hydroxide has its lowest solubility at this neutral pH range.

Solution:

  • Test the compatibility of this compound with your specific medium at the desired final concentration in a small-scale pilot experiment before treating your cells.

  • Consider using a low-phosphate medium formulation if your experiment allows.

  • Add the stock solution very slowly, dropwise, to the medium while swirling vigorously to minimize localized concentration and pH shocks.

Q3: Can I dissolve this compound in ethanol, methanol, or DMSO?

There is no reliable, published quantitative data on the solubility of this compound in these common organic solvents. Anecdotal and older sources often classify it as insoluble in alcohols.[5] If your experiment requires a non-aqueous solvent, you must perform small-scale solubility tests to determine its suitability for your application. See the protocol section below for guidance.

Q4: My solution pH is critical. How does dissolving this compound affect it?

Dissolving this compound powder in unbuffered water will produce an acidic solution with a pH between 3.0 and 4.0.[4] This is due to the hydrolysis of the aluminum ion. If you need to maintain a neutral pH, you will need to buffer your final solution. However, be mindful of using phosphate-based buffers due to the high risk of precipitation (see Q2).

Experimental Protocols

Protocol 1: Standard Method for Dissolving this compound in Water

This protocol is designed to prepare a stock solution of this compound in water efficiently.

Dissolution_Protocol_Water start Start step1 1. Measure desired volume of deionized water into a sterile glass beaker with a magnetic stir bar. start->step1 step2 2. Gently heat the water on a hot plate with stirring to 50-70°C. Do not boil. step1->step2 step3 3. Weigh the required mass of this compound powder. step2->step3 step4 4. Slowly add the powder to the vortex of the stirring warm water. step3->step4 step5 5. Continue stirring until the powder is fully dissolved. The solution should be clear. step4->step5 step6 6. Turn off heat and allow the solution to cool to room temperature. step5->step6 step7 7. Sterile-filter the solution (e.g., using a 0.22 µm filter) if required for your application. step6->step7 end End: Clear aqueous solution of this compound. step7->end

Fig 2. Experimental workflow for dissolving this compound in water.

Methodology:

  • Preparation: Place a magnetic stir bar into a clean glass beaker and add the required volume of deionized water.

  • Heating: Place the beaker on a magnetic stir plate with a heating function. Begin stirring and gently heat the water to 50-70°C.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Addition: Slowly add the powder to the warm, stirring water. Adding the powder gradually to the vortex will aid dispersion and prevent clumping.

  • Dissolution: Continue to stir the solution until all the powder has dissolved and the solution is clear and free of particulates. This may take 15-30 minutes depending on the concentration.

  • Cooling: Once dissolved, turn off the heat and allow the solution to cool to room temperature while stirring continues.

  • Storage: Transfer the solution to a sterile, sealed container. Store at room temperature.[2]

Protocol 2: General Method for Testing Solubility in Organic Solvents

Use this protocol to assess the solubility of this compound in a solvent for which no data is available.

Methodology:

  • Small Scale Test: Add a small, measured volume (e.g., 1 mL) of the desired solvent (e.g., ethanol, DMSO) to a small vial.

  • Incremental Addition: Add a very small, pre-weighed amount of this compound powder (e.g., 1 mg) to the vial.

  • Agitation: Cap the vial and agitate vigorously. Use a vortex mixer if available. Sonication in a water bath can also be tested to aid dissolution.

  • Observation: Observe if the powder dissolves completely.

  • Titration: If the powder dissolves, continue adding small, pre-weighed increments of powder, agitating thoroughly after each addition, until no more powder will dissolve and solid particles remain.

  • Calculation: Calculate the approximate solubility by dividing the total mass of dissolved powder by the volume of the solvent.

  • Temperature Effects: Repeat the process at an elevated temperature (use caution with flammable solvents) to determine if heat improves solubility.

Biological Context: Lactate Anion Signaling

While this compound's primary roles in drug development are often as an astringent or a component in formulations, the lactate anion itself is a key signaling molecule in human physiology. Understanding these pathways can provide important context for researchers. Lactate, once dismissed as a metabolic waste product, is now recognized as a critical player in cell-to-cell communication, regulating metabolism, inflammation, and immune responses. It exerts its effects primarily through the activation of the G protein-coupled receptor, HCA1 (also known as GPR81).

Lactate_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Adipocyte, Immune Cell) Lactate_ext Lactate Anion HCA1 HCA1 Receptor (GPR81) Lactate_ext->HCA1 Binds & Activates Gi Gi Protein HCA1->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Lipolysis, Modulation of Inflammation) PKA->Response Phosphorylates Targets note Note: This diagram illustrates the signaling of the lactate anion. This compound serves as a source of this ion, but the complex itself is not the signaling molecule.

References

"minimizing by-product formation in aluminum lactate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of aluminum lactate (B86563). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during aluminum lactate synthesis, focusing on identifying the root causes and providing actionable solutions to enhance product purity and yield.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature.[1] 2. Loss of Product During Workup: Product dissolving during washing steps or mechanical losses.[1] 3. Poor Quality Starting Materials: Impure aluminum or lactic acid.1. Ensure the reaction is maintained at the recommended temperature (e.g., 100-105°C) for a sufficient duration.[1] Monitor the reaction for the cessation of hydrogen gas evolution. 2. Minimize the volume of washing solvent. Use a cold solvent to reduce the solubility of this compound. Ensure efficient filtration and transfer of the product.[1] 3. Use high-purity metallic aluminum and lactic acid.
Product is Off-White or Discolored 1. Impurities in Lactic Acid: Commercial lactic acid, especially from fermentation, can contain residual sugars or other organic compounds that degrade and cause discoloration at high temperatures.[2][3] 2. Side Reactions: High reaction temperatures may lead to the degradation of lactic acid or the final product.1. Use a high-purity grade of lactic acid. Consider purifying the lactic acid before use if impurities are suspected. 2. Maintain strict temperature control during the reaction. Avoid localized overheating.
Final Product Contains Unreacted Lactic Acid 1. Incorrect Stoichiometry: An excess of lactic acid was used in the reaction. 2. Incomplete Reaction: The reaction was not allowed to proceed to completion.1. Carefully control the molar ratio of reactants. A slight excess of lactic acid may be used to ensure complete consumption of the aluminum, but a large excess should be avoided.[1] 2. Increase the reaction time or ensure the reaction temperature is optimal.
Presence of Unexpected By-products in Analysis (e.g., GC-MS, HPLC) 1. Lactic Acid Dimerization/Polymerization: At elevated temperatures, lactic acid can self-condense to form linear or cyclic dimers (lactides) and other oligomers. 2. Residual Catalyst: If a mineral acid catalyst is used, residual aluminum salts (e.g., aluminum sulfate, aluminum chloride) may be present if not completely removed during purification.[1]1. Optimize the reaction temperature and time to favor the formation of this compound over self-condensation products. 2. Thoroughly wash the precipitated this compound to remove any soluble catalyst residues. The patent suggests the catalyst remains in the mother liquor.[1]
Gummy or Oily Precipitate 1. Presence of Polylactic Acid: The formation of lactic acid oligomers can result in a non-crystalline, gummy product. 2. Rapid Precipitation: Adding a non-solvent too quickly can cause the product to oil out rather than crystallize.1. Control the reaction temperature to minimize lactic acid polymerization. 2. If a precipitation step is used, add the anti-solvent slowly with vigorous stirring to promote the formation of a crystalline solid.
Inconsistent Batch-to-Batch Results 1. Variability in Starting Materials: Differences in the purity of aluminum or lactic acid between batches. 2. Poor Control of Reaction Parameters: Inconsistent temperature, reaction time, or stirring rate.1. Standardize the source and purity of all starting materials. 2. Implement strict process controls for all critical reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in this compound synthesis and how can they be minimized?

A1: The most common by-products in this compound synthesis typically arise from the starting materials and side reactions. These can include:

  • Unreacted Starting Materials: Residual metallic aluminum and lactic acid. To minimize these, ensure the correct stoichiometry and allow the reaction to go to completion. A slight excess of lactic acid can be used to consume all the aluminum.[1]

  • Lactic Acid Self-Condensation Products: At the reaction temperatures of 100-105°C, lactic acid can dehydrate to form dimers (lactides) and longer-chain polylactic acid.[1] Minimizing reaction time and having precise temperature control can reduce the formation of these by-products.

  • Impurities from Lactic Acid Source: Lactic acid produced via fermentation may contain residual sugars, acetic acid, or other organic acids.[2][3] Using high-purity lactic acid is crucial.

  • Residual Catalyst Salts: If mineral acids like sulfuric or hydrochloric acid are used as catalysts, their corresponding aluminum salts can be impurities.[1] Thoroughly washing the final product is essential for their removal.[1]

Q2: What is the optimal temperature for this compound synthesis to minimize by-products?

A2: A reaction temperature of 100-105°C is recommended for the direct reaction of metallic aluminum with lactic acid.[1] This temperature is high enough to ensure a reasonable reaction rate but should be carefully controlled to minimize the self-condensation of lactic acid.

Q3: How can I purify the synthesized this compound?

A3: A common purification method involves concentrating the reaction mixture and then filtering the precipitated this compound. The precipitate should then be washed with a minimal amount of cold solvent and dried.[1] This process helps to remove unreacted starting materials and soluble by-products.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: To assess the purity of this compound and identify potential by-products, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the amount of residual lactic acid and other non-volatile organic impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile and semi-volatile by-products, such as lactide.[5]

  • Chiral HPLC: If the stereochemical purity of the lactate is important, chiral HPLC can be used to determine the ratio of L- and D-lactic acid enantiomers.

Experimental Protocols

Synthesis of High-Purity this compound

This protocol is based on the direct reaction of metallic aluminum with lactic acid.

Materials:

  • Metallic Aluminum (powder or small granules, <20 mesh)[1]

  • Lactic Acid (high purity)

  • Mineral Acid Catalyst (e.g., sulfuric acid, hydrochloric acid, or nitric acid)[1]

  • Deionized Water

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, add 3 moles of lactic acid for every 1 mole of metallic aluminum.[1] A slight excess of lactic acid can be used.[1]

  • Catalyst Addition: Add a catalytic amount of a mineral acid (e.g., sulfuric acid).

  • Reaction: Heat the mixture to 100-105°C with continuous stirring.[1] The reaction is complete when the evolution of hydrogen gas ceases.

  • Purification:

    • If necessary, concentrate the resulting aqueous solution of this compound.

    • Filter the precipitated this compound.

    • Wash the precipitate with a small amount of cold deionized water.

    • Dry the purified this compound powder.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification reactants Combine Metallic Al, Lactic Acid, and Catalyst reaction Heat to 100-105°C with Stirring reactants->reaction Molar Ratio Al:Lactic Acid = 1:3 concentrate Concentrate Solution (Optional) reaction->concentrate Product in Solution filter Filter Precipitate concentrate->filter wash Wash with Cold DI Water filter->wash dry Dry Final Product wash->dry final_product final_product dry->final_product High-Purity This compound

Caption: Experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Product Loss During Workup start->cause2 cause3 Poor Starting Material Quality start->cause3 sol1 Increase Reaction Time/Temp cause1->sol1 sol2 Optimize Washing/Filtration cause2->sol2 sol3 Use High-Purity Reagents cause3->sol3 end Successful Synthesis sol1->end Improved Yield sol2->end Improved Yield sol3->end Improved Yield

Caption: Troubleshooting logic for low product yield.

References

"effect of pH on the complexation of aluminum with lactic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the complexation of aluminum with lactic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of pH on the complexation of aluminum with lactic acid?

A1: The pH of the solution is a critical factor that governs the extent and nature of complexation between aluminum and lactic acid. It directly influences the speciation of both aluminum ions and lactic acid. At low pH (typically below 4), aluminum exists predominantly as the hydrated ion [Al(H₂O)₆]³⁺, and lactic acid is in its protonated form. As the pH increases, aluminum undergoes hydrolysis to form various monomeric and polymeric hydroxo species (e.g., [Al(OH)]²⁺, [Al(OH)₂]⁺, and eventually insoluble Al(OH)₃).[1] Lactic acid, with a pKa of approximately 3.86, deprotonates to form the lactate (B86563) anion (CH₃CH(OH)COO⁻) as the pH rises.[2] Complexation primarily occurs between the aluminum cation and the lactate anion. Therefore, the optimal pH for complex formation is a balance between the presence of soluble aluminum species and the deprotonated lactate ligand.

Q2: What are the expected aluminum-lactate complexes formed at different pH values?

A2: The stoichiometry of the aluminum-lactate complexes is dependent on the pH and the molar ratio of aluminum to lactic acid. At acidic to slightly acidic pH, the formation of a 1:1 complex, [Al(CH₃CH(OH)COO)]²⁺, is expected. As the pH and the concentration of lactate increase, the formation of higher-order complexes such as [Al(CH₃CH(OH)COO)₂]⁺ and [Al(CH₃CH(OH)COO)₃] is possible. At neutral to slightly alkaline pH, mixed hydroxo-lactate complexes may also form.

Q3: Why is there a decrease in complexation at very high pH?

A3: At higher pH values (typically above 6-7), the concentration of free Al³⁺ ions decreases significantly due to the precipitation of aluminum hydroxide (B78521) (Al(OH)₃).[1][3] This reduces the availability of aluminum ions to form complexes with lactate, leading to a decrease in the overall complexation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitate formation upon mixing aluminum and lactic acid solutions. The pH of the solution is too high, leading to the precipitation of aluminum hydroxide.Adjust the initial pH of the aluminum solution to be acidic (e.g., pH 3-4) before adding the lactic acid solution. Maintain the pH in the desired range throughout the experiment using a suitable buffer or by careful addition of acid/base.
Inconsistent or drifting pH readings during titration. Slow complexation kinetics or slow electrode response.Allow for sufficient equilibration time between titrant additions. Ensure the pH electrode is properly calibrated and functioning correctly. Use a high-quality electrode suitable for the ionic strength of your solution.
Low or no complex formation observed. The pH is too low, resulting in a low concentration of the deprotonated lactate ligand.Increase the pH of the solution to a range where a significant fraction of lactic acid is deprotonated (e.g., pH 4-6).
Difficulty in determining the stoichiometry of the complex. Formation of multiple complex species simultaneously.Employ advanced data analysis methods, such as non-linear regression, to fit the experimental data to a model that includes multiple equilibria. Techniques like Job's method of continuous variation can also be helpful.[4]

Data Presentation

Table 1: Stability Constants for Aluminum-Lactate Complexes

The following table summarizes the reported stability constant for the 1:1 aluminum-lactate complex. Note that comprehensive data for other species and conditions are limited in the literature.

ComplexLog KIonic Strength (M)Temperature (°C)Reference
[Al(Lactate)]²⁺2.84 ± 0.10→ 025[5]

Experimental Protocols

Potentiometric Titration for Determination of Stability Constants

This method involves monitoring the pH of a solution containing aluminum and lactic acid as it is titrated with a standard base (e.g., NaOH).

Materials:

  • Standard solution of AlCl₃ or Al(NO₃)₃ (e.g., 0.01 M)

  • Standard solution of lactic acid (e.g., 0.1 M)

  • Standardized carbonate-free NaOH solution (e.g., 0.1 M)

  • Background electrolyte (e.g., 0.1 M KCl or NaNO₃) to maintain constant ionic strength

  • Calibrated pH meter and electrode

  • Thermostated reaction vessel

Procedure:

  • Calibrate the pH electrode using standard buffers at the experimental temperature.

  • In the thermostated reaction vessel, prepare a solution with a known concentration of Al³⁺ and lactic acid in the background electrolyte. A typical starting volume is 50 mL.

  • Acidify the solution to a low pH (e.g., pH ~2.5-3.0) with a standard acid (e.g., HCl) to ensure all lactic acid is protonated and to prevent initial aluminum hydrolysis.

  • Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH reaches a point where aluminum hydroxide precipitation is expected (e.g., pH ~6-7).

  • Perform a separate titration of lactic acid alone under the same conditions to determine its pKa.

  • Analyze the titration data using appropriate software to calculate the stability constants of the formed complexes.[6]

UV-Vis Spectrophotometry for Studying Complex Formation

This technique can be used to monitor the changes in the absorbance spectrum of a solution as a function of pH or reactant concentrations, providing evidence of complex formation.

Materials:

  • Stock solutions of AlCl₃ and lactic acid

  • A series of buffers covering the desired pH range

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of solutions containing a fixed concentration of aluminum and varying concentrations of lactic acid at a constant pH.

  • Alternatively, prepare a series of solutions with fixed concentrations of aluminum and lactic acid at different pH values.

  • Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

  • Analyze the changes in the spectra (e.g., shifts in wavelength of maximum absorbance, changes in molar absorptivity) to characterize the complex formation.[7][8]

  • Job's method of continuous variation can be employed by preparing a series of solutions where the total molar concentration of aluminum and lactic acid is constant, but their mole fractions are varied. The absorbance is then plotted against the mole fraction to determine the stoichiometry of the dominant complex.[4]

Mandatory Visualizations

AluminumLacticAcidComplexation cluster_pH pH Influence cluster_Al_Speciation Aluminum Speciation cluster_LacticAcid_Speciation Lactic Acid Speciation cluster_Complexation Complexation Outcome pH_low Low pH (e.g., < 4) Al3_aq [Al(H₂O)₆]³⁺ pH_low->Al3_aq Dominant HL Lactic Acid (HL) (protonated) pH_low->HL Dominant pH_mid Mid pH (e.g., 4-6) Al_OH [Al(OH)]²⁺, [Al(OH)₂]⁺ pH_mid->Al_OH Formation L_minus Lactate (L⁻) (deprotonated) pH_mid->L_minus Increasing pH_high High pH (e.g., > 6) Al_precipitate Al(OH)₃ (precipitate) pH_high->Al_precipitate Precipitation pH_high->L_minus Dominant No_complex Minimal Complexation Al3_aq->No_complex Complex_formation [Al(L)]²⁺, [Al(L)₂]⁺, [Al(L)₃] Formation Al3_aq->Complex_formation Al_OH->Complex_formation Reduced_complex Reduced Complexation Al_precipitate->Reduced_complex HL->No_complex L_minus->Complex_formation

Caption: Logical workflow of pH effect on speciation and complexation.

ExperimentalWorkflow start Start: Prepare Stock Solutions (Al³⁺, Lactic Acid, NaOH) calibrate Calibrate pH Electrode start->calibrate prepare_sample Prepare Sample: Known [Al³⁺] and [Lactic Acid] in background electrolyte start->prepare_sample titrate Titrate with NaOH calibrate->titrate acidify Acidify to initial pH (e.g., pH 3) prepare_sample->acidify acidify->titrate record Record pH after each addition titrate->record Add increment precipitation Precipitation check (pH > 6-7) record->precipitation precipitation->titrate No precipitate analyze Analyze Titration Data precipitation->analyze Precipitate forms end End: Determine Stability Constants analyze->end

Caption: Experimental workflow for potentiometric titration.

References

Validation & Comparative

A Head-to-Head Comparison of Aluminum Lactate and Aluminum Chloride in Antiperspirant Formulations: Efficacy and Irritation Profile

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two common aluminum salts used in antiperspirants, summarizing key experimental data on their sweat reduction capabilities and skin tolerability for researchers, scientists, and drug development professionals.

In the ongoing effort to develop more effective and user-friendly antiperspirants, the choice of the active aluminum salt is paramount. For decades, aluminum chloride has been a widely used and potent agent for controlling excessive perspiration. However, its use is often limited by skin irritation. This has led to the exploration of alternative aluminum compounds, such as aluminum lactate (B86563), with the aim of maintaining high efficacy while improving skin tolerability. This guide provides a detailed comparison of aluminum lactate and aluminum chloride, presenting experimental data on their efficacy and irritation potential.

Efficacy: A Close Contest in Sweat Reduction

Recent clinical studies have directly compared the antiperspirant efficacy of this compound and aluminum chloride. A randomized controlled trial involving 50 participants with excessive axillary and inguinal perspiration found that both 12.5% this compound and 12.5% aluminum chloride were comparably effective in reducing sweat.[1][2] This was assessed through a combination of physiological measures and patient-reported outcomes.

A prior cohort study with a two-sided self-assessment comparison also investigated the efficacy of 12.5% concentrations of both compounds. In this study, nearly half of the participants reported aluminum chloride to be more efficacious, while 22% found this compound to be more effective, and 28% observed no difference.[3][4] Although this suggests a slight trend towards greater efficacy for aluminum chloride, the difference was not substantial.

The primary mechanism of action for aluminum-based antiperspirants is the formation of a physical plug within the eccrine sweat gland ducts, obstructing the flow of sweat to the skin surface.[5][6] This process is initiated by the interaction of aluminum salts with proteins and mucopolysaccharides in the sweat, leading to the aggregation and precipitation of these materials.[7][8] A study using microfluidics and small-angle X-ray scattering has shown that this occlusion is a result of the aggregation of sweat proteins by aluminum polycations, which first form a membrane that then grows by collecting more proteins and polycations.

Quantitative Efficacy Data
ParameterThis compound (12.5%)Aluminum Chloride (12.5%)Study Type
Patient-Reported Efficacy 22% reported as more efficacious~50% reported as more efficaciousCohort Study[3][4]
Physiological Reduction in Perspiration Comparably effectiveComparably effectiveRandomized Controlled Trial[1][2]

Irritation Profile: A Clear Advantage for this compound

While the efficacy of the two compounds is comparable, a significant difference emerges in their skin tolerability. The acidic nature of aluminum chloride is known to cause skin irritation, a common limiting factor in its use.[6]

The cohort study revealed a stark contrast in user experience, with a remarkable 88% of participants describing the this compound formulation as having greater tolerability.[3][4] The randomized controlled trial further solidified this finding, demonstrating a more favorable tolerability profile for this compound in both the axillary and inguinal regions.[1][2] This superior tolerability is a key advantage for this compound, particularly for individuals with sensitive skin or for use in more delicate areas.

Quantitative Irritation Data
ParameterThis compound (12.5%)Aluminum Chloride (12.5%)Study Type
Patient-Reported Tolerability 88% reported greater tolerabilitySignificantly lower tolerabilityCohort Study[3][4]
Tolerability Profile More favorableLess favorableRandomized Controlled Trial[1][2]

Experimental Protocols

To ensure a thorough understanding of the presented data, the methodologies of the key comparative studies are detailed below.

Randomized Controlled Trial Protocol
  • Study Design: An open-label, randomized, controlled trial with 50 participants experiencing excessive axillary and inguinal perspiration.[1][2]

  • Intervention: Participants were randomly assigned to apply either a 12.5% this compound-based antiperspirant or a 12.5% aluminum chloride-based antiperspirant to the affected areas.

  • Efficacy Assessment: Efficacy was evaluated at baseline and at two subsequent time points using a multi-faceted approach:

    • Physiological Measures:

      • pH value: To assess changes in skin surface acidity.

      • Transepidermal Water Loss (TEWL): To measure the barrier function of the skin.

      • Gravimetric Analysis: Pre-weighed absorbent pads were placed in the axilla to collect sweat over a specific period. The change in weight of the pads provided a quantitative measure of sweat production.[5]

      • Minor Test (Starch-Iodine Test): An iodine solution is applied to the skin, followed by a dusting of starch powder. The presence of sweat causes the iodine and starch to react, producing a dark violet color, which visually demonstrates the area of active sweating.[1][9]

    • Questionnaires:

      • Dermatology Life Quality Index (DLQI): To assess the impact of the condition on the patient's quality of life.

      • Hyperhidrosis Disease Severity Scale (HDSS): A patient-reported scale to rate the severity of their sweating.

  • Tolerability Assessment: Participants maintained symptom diaries to record any instances of skin irritation, itching, or other adverse effects.[1][2]

Cohort Study Protocol
  • Study Design: A two-sided, intra-individual self-assessment comparison.[3][4]

  • Intervention: Healthy volunteers with excessive axillary perspiration applied a 12.5% this compound antiperspirant to one axilla and a 12.5% aluminum chloride antiperspirant to the other for a specified period.

  • Efficacy and Tolerability Assessment: Participants completed questionnaires to provide a self-assessment of the efficacy and tolerability of each product.[3][4]

Visualizing the Mechanisms

To further elucidate the processes discussed, the following diagrams illustrate the mechanism of action of aluminum-based antiperspirants and a typical experimental workflow for efficacy testing.

antiperspirant_mechanism cluster_skin Skin Surface & Sweat Duct Antiperspirant\n(Aluminum Salt) Antiperspirant (Aluminum Salt) Sweat Duct Sweat Duct Antiperspirant\n(Aluminum Salt)->Sweat Duct Application Sweat Sweat Sweat->Sweat Duct Secretion Plug Formation Plug Formation Sweat Duct->Plug Formation Interaction of Al3+ with sweat proteins Reduced Sweat Flow Reduced Sweat Flow Plug Formation->Reduced Sweat Flow Occlusion

Caption: Mechanism of action of aluminum-based antiperspirants.

experimental_workflow Participant Recruitment Participant Recruitment Baseline Assessment Baseline Assessment Participant Recruitment->Baseline Assessment Baseline Assessment\n(Gravimetric, Minor Test, Questionnaires) Baseline Assessment (Gravimetric, Minor Test, Questionnaires) Randomization Randomization Group A Group A Randomization->Group A Group B Group B Randomization->Group B Group A\n(this compound) Group A (this compound) Group B\n(Aluminum Chloride) Group B (Aluminum Chloride) Product Application Product Application Follow-up Assessments Follow-up Assessments Product Application->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Data Analysis\n(Efficacy & Tolerability) Data Analysis (Efficacy & Tolerability) Baseline Assessment->Randomization Group A->Product Application Group B->Product Application sweat_secretion_pathway cluster_cell Eccrine Gland Secretory Cell Acetylcholine Acetylcholine Muscarinic Receptor Muscarinic Receptor Acetylcholine->Muscarinic Receptor G-protein Activation G-protein Activation Muscarinic Receptor->G-protein Activation PLC Activation PLC Activation G-protein Activation->PLC Activation IP3 Production IP3 Production PLC Activation->IP3 Production Ca2+ Release from ER Ca2+ Release from ER IP3 Production->Ca2+ Release from ER Ion Channel Activation Ion Channel Activation Ca2+ Release from ER->Ion Channel Activation Water Efflux Water Efflux Ion Channel Activation->Water Efflux Sweat Secretion Sweat Secretion Water Efflux->Sweat Secretion

References

A Comparative Analysis of Aluminum Lactate and Aluminum Acetate as Mordants for Cellulose Fibers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of textile chemistry and natural dyeing, mordants are indispensable for ensuring the vibrancy and durability of colors. Among the various options, aluminum-based mordants are favored for their ability to produce bright, clear shades. This guide provides a detailed comparison of two such mordants: the well-established aluminum acetate (B1210297) and the more novel, environmentally conscious aluminum lactate (B86563). The following sections present a comprehensive overview of their performance, supported by available experimental data, detailed protocols for their application, and a visualization of the chemical processes involved. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a technical understanding of these compounds.

Performance Characteristics and Chemical Properties

Aluminum acetate has traditionally been a preferred mordant for cellulose (B213188) fibers, valued for its effectiveness in enhancing dye uptake and achieving brilliant colors.[1] It is recognized for improving wash and light fastness.[2] More recently, aluminum lactate has emerged as a sustainable alternative, produced through the fermentation of renewable resources like sugar and starch.[3][4] This makes it a GOTS (Global Organic Textile Standard) compliant option.[5]

Qualitatively, this compound is reported to dissolve more readily in water than aluminum acetate.[3][6] Both mordants can be used in a single-step process, which offers a significant advantage in terms of time and water conservation compared to the traditional two-step tannin-alum methods required for other mordants like potassium aluminum sulfate (B86663).[5][7] For optimal performance, particularly in terms of lightfastness, a pre-treatment with a tannin is often recommended for both mordants.[6][8]

Quantitative Performance Data

The following table summarizes the colorfastness to laundering data for aluminum acetate in comparison to potassium aluminum sulfate on cotton dyed with various natural dyes. The ratings are based on the Gray Scale for Color Change, where 5 indicates no change and 1 indicates a major change.

DyeMordantConcentration (% owf)Gray Scale Rating (Colorfastness to Laundering)
Coreopsis Aluminum Acetate53.11
103.00
203.05
Potassium Aluminum Sulfate5(Noticeably lower than AA)
10(Noticeably lower than AA)
20(Noticeably lower than AA)
Weld Aluminum Acetate52.17
101.97
201.44
Potassium Aluminum Sulfate5(Lower than AA)
10(Lower than AA)
20(Lower than AA)

Data sourced from a comparative study on aluminum mordants.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline the experimental protocols for mordanting with this compound and aluminum acetate on cellulose fibers.

Protocol 1: Mordanting with this compound

This protocol describes a single-step mordanting process with an optional tannin pre-treatment for enhanced fastness.

Materials:

  • Scoured cellulose fibers (100g)

  • This compound (7-10g)

  • Tannin source (e.g., gallnut extract, optional)

  • Non-reactive pot

  • Water

Procedure:

  • Scouring: Wash the cellulose fibers thoroughly to remove any impurities.

  • (Optional) Tannin Pre-treatment: For improved lightfastness, soak the fibers in a tannin bath according to the supplier's instructions.[6]

  • Mordant Bath Preparation: Dissolve 7-10g of this compound in a small amount of warm water. Add the dissolved mordant to a non-reactive pot with enough room temperature water to allow the fibers to move freely.

  • Mordanting: Introduce the wet, scoured (and optionally tanned) fibers to the mordant bath.

  • Heating and Soaking: Slowly heat the bath to just below boiling (around 200°F or 93°C), then turn off the heat.[10] Allow the fibers to steep overnight.[10]

  • Rinsing: The next day, remove the fibers from the mordant bath and rinse them thoroughly with lukewarm water.

  • Drying: The fibers can be dyed immediately or dried and stored for later use.

Protocol 2: Mordanting with Aluminum Acetate

This protocol details the application of aluminum acetate, often followed by a post-mordanting treatment to fix the mordant.

Materials:

  • Scoured cellulose fibers (100g)

  • Aluminum Acetate (5-10g)

  • Calcium Carbonate or Wheat Bran (optional, for post-mordanting bath)

  • Non-reactive pot

  • Water

Procedure:

  • Scouring: Ensure the cellulose fibers are clean by scouring them.[8]

  • Mordant Bath Preparation: Dissolve 5-10g of aluminum acetate in a small amount of hot water. Add this to a larger pot with enough warm tap water (around 110-120°F or 43-49°C) for the fibers.[11]

  • Mordanting: Add the wet, scoured fibers to the mordant bath. The process can be done at room temperature and does not require additional heating.[11] Let the fibers soak for at least two hours or overnight.[6]

  • (Optional) Post-Mordanting Treatment: To fix the aluminum acetate, prepare a bath of either calcium carbonate or wheat bran.[11] Immerse the mordanted fibers in this bath for 15-30 minutes.

  • Rinsing: Lightly rinse the fibers to remove any unattached mordant.

  • Dyeing or Storage: The mordanted fibers are now ready for dyeing or can be dried for future use. Storing the damp, mordanted fibers in a refrigerated plastic bag for 3-5 days may enhance the depth of the final color.[11]

Visualization of Processes

To better illustrate the workflows and chemical interactions, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow

experimental_workflow start Start: Scoured Cellulose Fibers tannin Optional: Tannin Pre-treatment start->tannin mordant_bath Prepare Mordant Bath (this compound or Acetate) start->mordant_bath without tannin tannin->mordant_bath with tannin mordanting Immerse Fibers in Mordant Bath (Heat or Cold Soak) mordant_bath->mordanting post_mordant Optional: Post-Mordanting Treatment (e.g., Calcium Carbonate for Acetate) mordanting->post_mordant rinsing Rinse Thoroughly mordanting->rinsing without post-treatment post_mordant->rinsing with post-treatment dyeing Dyeing Process rinsing->dyeing final_product Final Dyed Fiber dyeing->final_product

Caption: Experimental workflow for mordanting cellulose fibers.

Chemical Interaction Model

chemical_interaction cluster_hydrolysis Mordant Hydrolysis in Water cluster_complexation Mordant-Fiber-Dye Complexation mordant This compound/Acetate Al(L)₃ / Al(Ac)₃ hydrolysis Hydrolysis (H₂O) mordant->hydrolysis al_ion Active Aluminum Species [Al(OH)ₓ]³⁻ˣ hydrolysis->al_ion al_ion_2 [Al(OH)ₓ]³⁻ˣ cellulose Cellulose Fiber (with -OH groups) complex Coordination Complex (Fiber-Al-Dye) cellulose->complex dye Dye Molecule (with -OH, -COOH groups) dye->complex al_ion_2->complex forms bridge

References

A Comparative Guide to Aluminum Salts in Water Purification: Efficacy and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance of common aluminum-based coagulants in water treatment processes, addressing the notable absence of aluminum lactate (B86563) in available research.

Introduction

The selection of an appropriate coagulant is a critical step in water and wastewater treatment, directly impacting the efficiency of removing suspended solids, organic matter, and other contaminants. Aluminum salts are among the most widely used coagulants due to their effectiveness and cost-efficiency. This guide provides a detailed comparison of the performance of two prevalent aluminum salts: aluminum sulfate (B86663) (alum) and polyaluminum chloride (PAC). It is important to note that a comprehensive search of scientific literature, patents, and technical reports did not yield any substantive data on the use of aluminum lactate as a coagulant for water purification. Therefore, a direct comparison with this compound is not possible at this time. This guide will focus on the well-documented comparison between alum and PAC, providing researchers and water treatment professionals with the data and methodologies to make informed decisions.

Coagulation Performance: A Tabular Comparison

The efficacy of coagulants is measured by several key performance indicators. The following tables summarize quantitative data on the performance of aluminum sulfate (alum) and polyaluminum chloride (PAC) under various conditions.

Table 1: Turbidity Removal Efficiency

CoagulantInitial Turbidity (NTU)Optimal pHOptimal Dosage (mg/L)Turbidity Removal (%)Reference
Aluminum Sulfate (Alum)10 - 10006.0 - 7.510 - 7082.9 - 99.72[1][2]
Polyaluminum Chloride (PAC)10 - 10005.0 - 9.05 - 4093.8 - 99.6[2][3]

Table 2: Organic Matter Removal

CoagulantParameterRemoval Efficiency (%)Notes
Aluminum Sulfate (Alum)TOC/DOCVariable, generally lower than PACPerformance is highly pH-dependent.
Polyaluminum Chloride (PAC)TOC/DOCGenerally higher than alumEffective over a broader pH range.

Table 3: Operational Parameters and Byproducts

ParameterAluminum Sulfate (Alum)Polyaluminum Chloride (PAC)
Optimal pH Range Narrow (typically 6.0-7.5)Wide (typically 5.0-9.0)
Alkalinity Consumption HighLow
Sludge Production HighLow
Residual Aluminum HigherLower
Low-Temperature Performance Less effectiveMore effective

Experimental Protocols

The "jar test" is the standard laboratory procedure for determining the optimal dosage of a coagulant. The following is a generalized protocol based on common practices found in the literature.

Jar Test Protocol for Coagulant Efficiency Determination

  • Preparation of Stock Solutions: Prepare 1% (w/v) stock solutions of aluminum sulfate and polyaluminum chloride in deionized water.

  • Sample Preparation: Fill a series of six 1-liter beakers with the raw water to be tested.

  • Coagulant Dosing: While stirring the water samples at a rapid mix speed (e.g., 100-120 rpm), add varying dosages of the coagulant stock solution to each beaker.

  • Rapid Mix: Continue the rapid mix for 1-3 minutes to ensure complete dispersion of the coagulant.

  • Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-20 minutes to promote floc formation.

  • Sedimentation: Stop stirring and allow the flocs to settle for a predetermined time, typically 30 minutes.

  • Analysis: Carefully decant the supernatant from each beaker and measure the final turbidity, pH, and residual aluminum concentration. The optimal dosage is the one that achieves the desired level of turbidity reduction with minimal coagulant and acceptable residual aluminum levels.

Visualizing the Coagulation Process and Experimental Workflow

Diagram 1: General Coagulation-Flocculation Process

CoagulationFlocculation RawWater Raw Water CoagulantAddition Coagulant Addition RawWater->CoagulantAddition RapidMix Rapid Mix (Coagulation) CoagulantAddition->RapidMix SlowMix Slow Mix (Flocculation) RapidMix->SlowMix Sedimentation Sedimentation SlowMix->Sedimentation TreatedWater Treated Water Sedimentation->TreatedWater

Caption: Workflow of the coagulation-flocculation process in water treatment.

Diagram 2: Jar Test Experimental Workflow

JarTest cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis A Prepare Coagulant Stock Solutions C Add Coagulant Dosages A->C B Fill Beakers with Raw Water B->C D Rapid Mix (1-3 min) C->D E Slow Mix (15-20 min) D->E F Settle (30 min) E->F G Measure Supernatant Turbidity, pH, Residual Al F->G H Determine Optimal Dose G->H

Caption: Step-by-step workflow of a standard jar test experiment.

Diagram 3: Chemical Reactions of Alum and PAC in Water

ChemicalReactions cluster_Alum Aluminum Sulfate (Alum) Reaction cluster_PAC Polyaluminum Chloride (PAC) Reaction Alum Al2(SO4)3 Reaction1 → Al(OH)3 (floc) + CaSO4 + CO2 Alum->Reaction1 + H2O Alkalinity Alkalinity (e.g., Ca(HCO3)2) Alkalinity->Reaction1 PAC [Aln(OH)mCl(3n-m)]x Reaction2 → Al(OH)3 (floc) + H+ PAC->Reaction2 + H2O

Caption: Simplified chemical reactions of Alum and PAC during coagulation.

References

"validation of aluminum lactate's antimicrobial activity against specific pathogens"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Aluminum lactate (B86563), a salt of aluminum and lactic acid, presents a compelling case for investigation due to the known antimicrobial properties of its constituent ions. This guide provides a comparative analysis of the potential antimicrobial activity of aluminum lactate against specific pathogens, drawing upon existing data for aluminum compounds and lactates. While direct experimental validation for this compound is nascent, this document synthesizes available evidence to inform future research and development.

Comparative Antimicrobial Activity

Direct quantitative data on the antimicrobial activity of this compound remains limited in publicly available literature. However, by examining the efficacy of aluminum salts and lactic acid individually, we can infer a potential spectrum of activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of Aluminum Compounds Against Various Pathogens

CompoundPathogenMICReference
Aluminum (from clay)Escherichia coli (ATCC 25922)> concentration in solution[1]
Aluminum Oxide NanoparticlesStaphylococcus aureusNot specified[2]
Aluminum Oxide NanoparticlesPseudomonas aeruginosaNot specified[2]
Potassium Aluminum Sulfate (Alum)Proteus sp.High sensitivity at 1.5-3.0%[3]
Potassium Aluminum Sulfate (Alum)Bacillus subtilisHigh sensitivity at 1.5-3.0%[3]
Potassium Aluminum Sulfate (Alum)Staphylococcus aureusHigh sensitivity at 1.5-3.0%[3]
Potassium Aluminum Sulfate (Alum)Escherichia coliHigh sensitivity at 1.5-3.0%[3]
Potassium Aluminum Sulfate (Alum)Klebsiella speciesHigh sensitivity at 1.5-3.0%[3]
Potassium Aluminum Sulfate (Alum)Pseudomonas aeruginosaHigh sensitivity at 1.5-3.0%[3]

Table 2: Antimicrobial Spectrum of Lactic Acid and Lactates Against Various Pathogens

CompoundPathogenActivityReference
Lactic AcidGram-positive bacteriaBroad-spectrum inhibition[4][5][6]
Lactic AcidGram-negative bacteriaBroad-spectrum inhibition[4][5][6]
Lactic Acid BacteriaAspergillus fumigatusAntifungal activity[7]
Lactic Acid BacteriaPenicillium roquefortiAntifungal activity[7]
Lactic Acid BacteriaPichia anomalaAntifungal activity[7]

One study noted that this compound at a concentration of 5 mM resulted in an 86% decrease in cavity spot lesions caused by Pythium sulcatum, a plant pathogen, indicating its potential antifungal properties.[8]

Postulated Mechanism of Action

The antimicrobial action of this compound is likely a synergistic effect of aluminum ions and lactate. Aluminum ions are known to disrupt bacterial cell membranes, while lactic acid can penetrate the cell and lower the intracellular pH, inhibiting essential metabolic processes.

antimicrobial_mechanism cluster_extracellular Extracellular Environment cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Environment Aluminum_Lactate This compound Membrane_Disruption Membrane Disruption Aluminum_Lactate->Membrane_Disruption Aluminum Ions (Al³⁺) Lactic_Acid_Entry Lactic Acid Penetration Aluminum_Lactate->Lactic_Acid_Entry Lactic Acid Cell_Death Cell Death Membrane_Disruption->Cell_Death pH_Decrease Intracellular pH Decrease Lactic_Acid_Entry->pH_Decrease Metabolic_Inhibition Metabolic Inhibition pH_Decrease->Metabolic_Inhibition Metabolic_Inhibition->Cell_Death

Caption: Postulated antimicrobial mechanism of this compound.

Experimental Protocols

To validate the antimicrobial activity of this compound, standardized methods such as broth microdilution or agar (B569324) dilution assays are recommended to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water). The concentration should be at least 10 times the highest concentration to be tested.

  • Preparation of Bacterial Inoculum: Culture the test pathogen overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test pathogen (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

experimental_workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Comparison with Other Alternatives

A comprehensive comparison of this compound with established antimicrobial agents is contingent on the generation of robust experimental data. Preliminary insights suggest that its efficacy may be comparable to other aluminum-based antiseptics and potentially synergistic with other antimicrobial compounds. A study comparing a novel 12.5% this compound antiperspirant with a 12.5% aluminum chloride-based one found that while aluminum chloride was perceived as slightly more efficacious by some participants, this compound demonstrated significantly greater tolerability.[9]

Future Directions

The information presented in this guide underscores the potential of this compound as an antimicrobial agent. However, rigorous experimental validation is crucial. Future research should focus on:

  • Determining the MIC and Minimum Bactericidal Concentration (MBC) of this compound against a broad spectrum of clinically relevant bacteria and fungi.

  • Investigating the synergistic effects of this compound with existing antibiotics.

  • Elucidating the precise molecular mechanisms of its antimicrobial action.

  • Evaluating its safety and toxicity profile in preclinical models.

By systematically addressing these research questions, the scientific community can fully ascertain the therapeutic potential of this compound in the ongoing battle against infectious diseases.

References

Aluminum Lactate vs. Zinc Lactate: A Comparative Guide to Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties, biological effects, and applications of aluminum lactate (B86563) and zinc lactate. The information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate compound for their specific needs. All quantitative data is summarized in tables, and detailed experimental methodologies for key cited experiments are provided.

Physicochemical Properties

A summary of the key physicochemical properties of aluminum lactate and zinc lactate is presented in Table 1. Both compounds are organic salts of lactic acid and appear as white powders. A notable difference lies in their solubility in water, with this compound exhibiting higher solubility than zinc lactate.

PropertyThis compoundZinc Lactate
Chemical Formula Al(C₃H₅O₃)₃[1]Zn(C₃H₅O₃)₂[2]
Molar Mass 294.19 g/mol [1]245.5 g/mol [2]
Appearance White powder[1][3]White to almost white fine powder[2][4]
Solubility in Water Soluble (> 100 g/L at 20°C)[5][6]L(+)-zinc lactate: 4.22 g/100g solution at 10°C, 12.16 g/100g solution at 80°C. DL(±)-zinc lactate: 1.21 g/100g solution at 10°C, 6.62 g/100g solution at 80°C.[7]
pH (1% solution) Approximately 3.0 - 4.0[8][9]Approximately 6.0[10]
Stability Stable under normal storage conditions.[11][12]Good chemical stability when stored in sealed containers protected from moisture.[13]
Experimental Protocol: Determination of Solubility

The solubility of lactate salts can be determined by preparing saturated solutions at a specific temperature and measuring the concentration of the dissolved salt.

Materials:

  • Lactate salt (this compound or zinc lactate)

  • Deionized water

  • Constant temperature water bath or incubator

  • Analytical balance

  • Volumetric flasks

  • Centrifuge

  • Analytical method for quantifying the metal ion (e.g., Atomic Absorption Spectroscopy - AAS, Inductively Coupled Plasma - Optical Emission Spectrometry - ICP-OES)

Procedure:

  • An excess amount of the lactate salt is added to a known volume of deionized water in a sealed container.

  • The container is placed in a constant temperature water bath and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, the solution is centrifuged to separate the undissolved solid.

  • A known volume of the clear supernatant is carefully withdrawn, diluted appropriately, and analyzed for its metal ion concentration using a validated analytical technique like AAS or ICP-OES.

  • The solubility is then calculated and expressed as grams of salt per 100 mL or 100 g of solvent.[7][14]

Biological Properties and Bioavailability

This compound and zinc lactate exhibit distinct biological effects, largely dictated by the properties of the respective metal ions.

Biological AspectThis compoundZinc Lactate
Primary Biological Role No essential biological role; can be toxic.Essential trace element involved in numerous enzymatic and cellular functions.[15]
Bioavailability Poorly absorbed, but absorption can be enhanced by citrate.Generally high bioavailability, especially compared to inorganic zinc sources like zinc oxide.[4][15][16]
Key Biological Effects Neurotoxicity, potential link to neurodegenerative diseases, skin astringent and antiseptic.[17][18][19]Antioxidant, improves intestinal function, enhances immune response, promotes growth.[2][16][20]
Experimental Protocol: Assessment of Relative Bioavailability (In Vitro)

An in vitro digestion model can be used to estimate the relative bioaccessibility of different metal salts, which is an indicator of bioavailability.

Materials:

  • Simulated gastric fluid (SGF)

  • Simulated intestinal fluid (SIF)

  • Dialysis tubing (with an appropriate molecular weight cut-off)

  • Shaking water bath at 37°C

  • pH meter

  • Analytical method for metal ion quantification (AAS or ICP-OES)

Procedure:

  • A known amount of the metal lactate is subjected to a sequential digestion process, first in SGF and then in SIF, mimicking the conditions in the human gastrointestinal tract.

  • During the intestinal digestion phase, a dialysis bag containing a buffer is placed in the digestion mixture. The amount of the metal ion that crosses the dialysis membrane represents the soluble and potentially absorbable fraction.

  • Samples are collected from the dialysate at different time points.

  • The concentration of the metal ion in the dialysate is measured using AAS or ICP-OES.

  • The percentage of the dialyzed metal relative to the initial amount provides an estimate of its bioaccessibility.[21]

Applications

The differing properties of this compound and zinc lactate lead to their use in distinct applications.

Application AreaThis compoundZinc Lactate
Pharmaceuticals & Personal Care Topical astringent, antiseptic, and antiperspirant in dermatological and cosmetic products.[1][18] Used to treat skin inflammation, itching, and stinging.[18]Ingredient in dental care products (toothpaste, mouthwash) to reduce plaque and tartar.[2][4] Used in skin care for its antimicrobial and anti-inflammatory properties.[18]
Food Industry Not typically used as a food additive.Used as a zinc supplement and food fortifier in various food products and dietary supplements.[4][9]
Animal Nutrition Not used in animal feed.Supplement in animal feed to improve growth performance, intestinal health, and immune function.[16][20]
Industrial Used as a mordant in the textile industry and as a precursor for sol-gel synthesis of alumina-based materials.[1]Limited industrial applications compared to this compound.

Signaling Pathways and Mechanisms of Action

This compound: Neurotoxic Mechanisms

Aluminum is a known neurotoxin, and its lactate salt can contribute to these effects. While a specific signaling pathway for this compound is not as well-defined as for zinc lactate, its neurotoxicity is understood to involve multiple mechanisms. Aluminum can cross the blood-brain barrier and accumulate in the brain, leading to oxidative stress, neuroinflammation, and apoptosis of neuronal cells.[17][19][22][23]

Aluminum_Neurotoxicity Al_Lactate This compound BBB Blood-Brain Barrier Penetration Al_Lactate->BBB Al_Accumulation Aluminum Accumulation in Brain BBB->Al_Accumulation Oxidative_Stress Oxidative Stress (ROS Production) Al_Accumulation->Oxidative_Stress Neuroinflammation Neuroinflammation Al_Accumulation->Neuroinflammation Apoptosis Neuronal Apoptosis Al_Accumulation->Apoptosis Neurodegeneration Neurodegeneration Oxidative_Stress->Neurodegeneration Neuroinflammation->Neurodegeneration Apoptosis->Neurodegeneration

Caption: Proposed mechanisms of this compound neurotoxicity.

Zinc Lactate: AMPK-Nrf2-p62 Signaling Pathway

Zinc lactate has been shown to exert its antioxidant effects by activating the AMP-activated protein kinase (AMPK)-nuclear factor erythroid 2-related factor 2 (Nrf2)-p62 signaling pathway. This pathway plays a crucial role in cellular defense against oxidative stress.

Zinc_Lactate_Pathway Zinc_Lactate Zinc Lactate AMPK AMPK Zinc_Lactate->AMPK activates p62 p62 AMPK->p62 activates Keap1 Keap1 p62->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates expression Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Enzymes->Cellular_Protection

Caption: Zinc lactate activates the AMPK-Nrf2-p62 antioxidant pathway.

Experimental Protocol: Western Blotting for AMPK-Nrf2-p62 Pathway Activation

Western blotting can be used to determine the protein expression levels of key components of the AMPK-Nrf2-p62 pathway.

Materials:

  • Cell culture reagents

  • Zinc lactate

  • Protein lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-Nrf2, anti-p62, anti-Keap1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Cells (e.g., intestinal epithelial cells) are treated with zinc lactate for a specified time.

  • Cells are lysed, and the total protein concentration is determined.

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with specific primary antibodies against the target proteins.

  • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

  • The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the relative protein expression levels.[20]

Conclusion

This compound and zinc lactate are distinct compounds with different properties and applications. This compound's utility is primarily in topical applications as an astringent and antiseptic, with its systemic use limited by the neurotoxic potential of aluminum. In contrast, zinc lactate is a highly bioavailable source of the essential mineral zinc, with beneficial applications in nutrition, dental care, and animal health, largely attributed to its antioxidant and immune-supporting functions. The choice between these two compounds should be guided by the specific application and a clear understanding of their respective biological effects.

References

"a comparative analysis of the neurotoxicity of different aluminum compounds"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic potential of various aluminum compounds, supported by experimental data. The information is intended to assist researchers in selecting appropriate compounds for in vitro and in vivo studies and to provide a deeper understanding of the mechanisms underlying aluminum-induced neurotoxicity.

Comparative Neurotoxicity Data

The neurotoxicity of aluminum compounds is significantly influenced by their physicochemical properties, particularly their lipophilicity, which affects their ability to cross the blood-brain barrier and cellular membranes. The following table summarizes available quantitative and qualitative data on the neurotoxicity of different aluminum compounds in neuronal models.

Aluminum CompoundChemical FormulaLipophilicityCell ModelEndpointConcentration/DosageObserved EffectCitation(s)
Aluminum Chloride AlCl₃LowSH-SY5YCell Viability800 µmol/L (48h)Significant decrease in cell viability.[1]
Fetal Rabbit Motor NeuronsCell Death100 µM (72h)Induced cell death.[1]
Fetal Rabbit Hippocampal NeuronsNo Morphological Changes1-25 µM (14d)No significant changes observed.[1]
Aluminum Maltolate C₁₈H₁₅AlO₉HighPC12Cell Viability (IC50)~500 µM (48h)Concentration-dependent reduction in cell viability.
NT2Cell Death500 µM (24h)Significant cell death.
Aluminum Acetylacetonate (B107027) Al(C₅H₇O₂)₃HighSK-N-SH & T98GCell Viability500 µM (48h)Dose- and time-dependent decrease in cell viability. T98G cells were more sensitive.[2]
Aluminum Sulfate Al₂(SO₄)₃LowSK-N-SH & T98GCell ViabilityUp to 500 µM (48h)No significant effect on cell viability.[2]
Glioblastoma cellsCell ProliferationNot specifiedIncreased cell proliferation.[3]
Aluminum Lactate (B86563) C₉H₁₅AlO₉ModerateMouse NeuroblastomaProtein & DNA Synthesis< 5 mMDecreased synthesis.[4]
B/6C3F1 MiceDopamine Turnover100 µM in drinking water (10 weeks)Increased striatal 3,4-dihydroxyphenylacetic acid levels.
Aluminum Citrate C₆H₅AlO₇ModerateIn vivo (Mice)NeurotoxicityNot specifiedCombined exposure with citric acid showed more apparent neurotoxicity.[5]

Note: Direct comparative studies using standardized assays across all listed aluminum compounds are limited. The provided data is a synthesis from multiple sources and should be interpreted with caution. The lipophilicity of the aluminum compound appears to be a key determinant of its neurotoxic potential in vitro, with more lipophilic compounds like aluminum maltolate and aluminum acetylacetonate exhibiting greater toxicity at lower concentrations compared to less lipophilic compounds like aluminum chloride and aluminum sulfate.[2]

Key Signaling Pathways in Aluminum Neurotoxicity

Aluminum compounds induce neurotoxicity through a variety of interconnected signaling pathways, primarily involving oxidative stress, mitochondrial dysfunction, and apoptosis.

Aluminum-Induced Oxidative Stress and the Nrf2 Pathway

Aluminum exposure leads to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defense mechanisms. This results in oxidative damage to lipids, proteins, and DNA. The Nrf2-Keap1 pathway is a critical regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. Aluminum has been shown to disrupt this protective pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aluminum_Compound Aluminum Compound ROS Reactive Oxygen Species (ROS) Aluminum_Compound->ROS Induces Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Disrupts Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2_c Nrf2 Nrf2_c->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Keap1_Nrf2->Nrf2_c Degradation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription G cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Aluminum Aluminum ROS Increased ROS Aluminum->ROS Bax Bax Aluminum->Bax Upregulates Bcl2 Bcl-2 Aluminum->Bcl2 Downregulates Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Bax->Mitochondrial_Dysfunction Bcl2->Mitochondrial_Dysfunction Inhibits Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Procaspase3 Procaspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_c_m Cytochrome c Mitochondrial_Dysfunction->Cytochrome_c_m Release Cytochrome_c_m->Apaf1 Binds to G cluster_planning Experimental Planning cluster_execution Experimental Execution cluster_analysis Data Analysis and Interpretation Select_Compounds Select Aluminum Compounds Select_Model Select Neuronal Model (e.g., SH-SY5Y, PC12) Select_Compounds->Select_Model Select_Endpoints Select Neurotoxicity Endpoints Select_Model->Select_Endpoints Cell_Culture Cell Culture and Treatment Select_Endpoints->Cell_Culture Viability_Assay Cell Viability Assay (MTT) Cell_Culture->Viability_Assay Oxidative_Stress_Assay Oxidative Stress Assays (MDA, SOD, GPx) Cell_Culture->Oxidative_Stress_Assay Apoptosis_Assay Apoptosis Assays (Caspase-3, Cytochrome c) Cell_Culture->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot for Nrf2) Cell_Culture->Pathway_Analysis Data_Collection Data Collection and Quantification Viability_Assay->Data_Collection Oxidative_Stress_Assay->Data_Collection Apoptosis_Assay->Data_Collection Pathway_Analysis->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Comparative_Analysis Comparative Analysis of Neurotoxicity Statistical_Analysis->Comparative_Analysis Conclusion Conclusion Comparative_Analysis->Conclusion

References

A Comparative Environmental Impact Assessment of Aluminum Lactate and Other Mordants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of aluminum lactate (B86563) versus other common mordants used in various scientific and industrial applications, including textile dyeing and histological staining. The following sections present a summary of quantitative environmental data, detailed experimental protocols for key environmental impact assessments, and visualizations of the lifecycle and environmental pathways of these substances.

Data Presentation: Comparative Environmental Impact Data

The following table summarizes key environmental impact parameters for aluminum lactate and a selection of other commonly used mordants. Data has been compiled from safety data sheets, environmental assessments, and scientific literature. It is important to note that specific values can vary depending on the test conditions and the species tested.

MordantChemical FormulaPrimary Environmental ConcernAquatic Toxicity (Fish - 96h LC50)Aquatic Toxicity (Daphnia magna - 48h EC50)Biodegradability
This compound C9H15AlO9Production of aluminum; potential for aluminum in effluent.Data not available; reported to have low fish toxicity.Data not availableThe lactate component is readily biodegradable.
Aluminum Sulfate (B86663) Al2(SO4)3Production of aluminum; release of aluminum ions and potential for pH alteration in aquatic environments.> 100 mg/L (Zebra fish)100 - 1000 µg/LNot applicable (inorganic substance).
Iron (II) Sulfate FeSO4Release of iron ions; potential for oxygen depletion in water due to oxidation.70.79 mg/L (Labeo rohita)7.2 mg/LNot applicable (inorganic substance).
Copper (II) Sulfate CuSO4High aquatic toxicity due to copper ions.[1][2]1.717 - 52.04 mg/L (species dependent)[2][3][4][5]0.036 - 0.24 mg/L[6][7][8]Not applicable (inorganic substance).
Tannins (Bio-mordant) Varies (Polyphenolic)Land and water use for cultivation of tannin-rich plants; potential for organic loading in wastewater.Generally low, but can vary with source.Data not availableReadily biodegradable.[9]

Experimental Protocols

The data presented in the table above is typically generated using standardized test guidelines to ensure comparability and reliability. The following are summaries of the key OECD (Organisation for Economic Co-operation and Development) protocols for assessing aquatic toxicity and biodegradability.

Acute Fish Toxicity Test (OECD 203)

This guideline is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period (96h LC50).[10][11][12][13][14]

  • Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Procedure:

    • Fish are exposed to at least five different concentrations of the test substance in a geometric series.

    • A control group is maintained in water without the test substance.

    • The exposure period is 96 hours.

    • Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50 value, which is the concentration of the substance estimated to cause mortality in 50% of the test fish.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean, by determining the concentration at which 50% of the population is immobilized after 48 hours (48h EC50).[15][16][17][18][19]

  • Test Organism: Daphnia magna.

  • Procedure:

    • Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance.

    • A control group is maintained in clean water.

    • The test duration is 48 hours.

    • The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim after gentle agitation.

  • Endpoint: The EC50 value is the effective concentration that causes immobilization in 50% of the daphnids.

Ready Biodegradability - Manometric Respirometry Test (OECD 301F)

This test evaluates the potential for a substance to be rapidly biodegraded by microorganisms under aerobic conditions.[20][21][22][23][24]

  • Inoculum: Microorganisms from the activated sludge of a sewage treatment plant.

  • Procedure:

    • The test substance is incubated in a mineral medium with the inoculum in a closed respirometer at a controlled temperature in the dark for 28 days.

    • The amount of oxygen consumed by the microbial population during the degradation of the test substance is measured over time.

    • The measured oxygen consumption is compared to the theoretical oxygen demand (ThOD) of the substance to calculate the percentage of biodegradation.

  • Endpoint: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.

Visualizations of Environmental Pathways

The following diagrams illustrate the lifecycle and key environmental impact points associated with different types of mordants.

Mordant_Lifecycle cluster_Production Production Stage cluster_Use Use Stage cluster_Disposal End-of-Life Stage Raw_Material Raw Material Extraction Synthesis Chemical Synthesis Raw_Material->Synthesis Processing Impact1 Habitat Destruction (Mining) Raw_Material->Impact1 Application Mordant Application Synthesis->Application Impact2 Energy Consumption & GHG Emissions Synthesis->Impact2 Wastewater Wastewater Effluent Application->Wastewater Treatment Wastewater Treatment Wastewater->Treatment Impact3 Water Pollution (Metal Ions, pH) Wastewater->Impact3 Discharge Discharge to Environment Treatment->Discharge Treated Water Sludge Sludge Disposal Treatment->Sludge Residuals Impact4 Ecotoxicity Discharge->Impact4 Impact5 Solid Waste Sludge->Impact5 Mordant_Production_Comparison cluster_Aluminum Aluminum-Based Mordants cluster_Heavy_Metal Heavy Metal Mordants cluster_Bio Bio-mordants Bauxite Bauxite Ore Alumina Alumina Production (Bayer Process) Bauxite->Alumina High Energy & Chemical Input Smelting Aluminum Smelting (Hall-Héroult) Alumina->Smelting Very High Energy Input Al_Lactate This compound Smelting->Al_Lactate Al_Sulfate Aluminum Sulfate Smelting->Al_Sulfate Metal_Ore Metal Ores (e.g., Copper, Iron) Refining Ore Refining Metal_Ore->Refining HM_Salt Metal Salt Synthesis (e.g., CuSO4, FeSO4) Refining->HM_Salt Plants Tannin-rich Plants Extraction Extraction & Processing Plants->Extraction Tannin Tannin Extract Extraction->Tannin Renewable Renewable Feedstock (e.g., Corn, Sugar Cane) Fermentation Lactic Acid Fermentation Renewable->Fermentation Fermentation->Al_Lactate

References

A Comparative Guide to Aluminum Precursors in Sol-Gel Synthesis: Focusing on Aluminum Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable precursor is a critical step in sol-gel synthesis, directly influencing the morphological and functional properties of the resulting materials. While traditional aluminum precursors such as alkoxides and inorganic salts are widely utilized, aluminum lactate (B86563) is emerging as a compelling alternative, offering distinct advantages in specific applications. This guide provides an objective comparison of the performance of aluminum lactate against other common aluminum precursors in sol-gel synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Aluminum Precursors

The choice of aluminum precursor significantly impacts key material properties such as surface area, particle size, and compositional homogeneity. This compound's unique chelation properties in aqueous solutions make it a particularly interesting candidate for the synthesis of advanced materials.

A key advantage of the this compound route is the potential for achieving a high degree of compositional homogeneity in the resulting materials. This is attributed to the stable chelation of aluminum by the lactate ligand in the sol phase. Research has shown that mesoporous glasses derived from this compound can exhibit high surface areas, reaching nearly 500 m²/g after calcination at 650 °C, with an average pore diameter of approximately 3 nm.[1] The thermal decomposition of the lactate ligands, which is reported to occur at around 250-300°C, is a critical step in the formation of the final alumina (B75360) network.

In comparison, traditional precursors like aluminum isopropoxide, aluminum chloride, and aluminum nitrate (B79036) have been extensively studied and offer a range of properties depending on the synthesis conditions. The following table summarizes typical performance data for these precursors based on various studies. It is important to note that these values are illustrative and can vary significantly with changes in experimental parameters.

PrecursorCrystalline Phase (after calcination)Particle/Crystallite SizeSpecific Surface Area (m²/g)
This compound Amorphous/Glassy (at 650°C)-~500[1]
Aluminum Isopropoxide γ-Al₂O₃ (at 600°C), α-Al₂O₃ (at 1100°C)~5.5 nm (γ-Al₂O₃)[2], 15.4 - 41.5 nm (α-Al₂O₃)[3]339 - 351[2][4], 75 - 156[3]
Aluminum Chloride α-Al₂O₃ (at 1000°C)< 20-25 nm[2][5]-
Aluminum Nitrate γ-Al₂O₃ (at 500-800°C)[6]11.5 nm (at 800°C)[6]~324[2]

Experimental Protocols

The following sections provide detailed methodologies for the sol-gel synthesis of alumina using different aluminum precursors.

Sol-Gel Synthesis using this compound

This protocol outlines a general procedure for the synthesis of alumina-based materials using this compound.

  • Precursor Solution Preparation: An aqueous solution of this compound is prepared. The concentration can be adjusted based on the desired properties of the final material.

  • pH Adjustment (Optional): The pH of the solution can be tailored to control the chelation of aluminum ions by the lactate ligands. An optimal pH range of 1.8 to 3.6 has been reported for the formation of homogeneous and transparent glasses in certain systems.

  • Gelation: The solution is heated to a specific temperature (e.g., above ambient) to promote the replacement of lactate ligands and the formation of Al-O-Al bonds, leading to gelation.

  • Aging: The wet gel is aged for a period to strengthen the network structure.

  • Drying: The gel is dried to remove the solvent, typically in an oven at a controlled temperature.

  • Calcination: The dried gel is calcined at a high temperature (e.g., 650°C) to remove residual organic ligands and induce the formation of the final alumina material.[1]

Sol-Gel Synthesis using Aluminum Isopropoxide

A widely used protocol for producing alumina nanoparticles.

  • Precursor Solution Preparation: Aluminum isopropoxide is dissolved in an alcohol, such as 1-butanol, tert-butanol, or 2-propanol, under vigorous stirring until fully dissolved.[4]

  • Hydrolysis Control: Acetic acid is often added to the solution to control the rate of hydrolysis.[4][7]

  • Hydrolysis and Condensation: Deionized water is added dropwise to the precursor solution with continuous stirring to initiate hydrolysis and condensation, leading to the formation of a sol.

  • Gelation and Aging: The sol is allowed to age, during which it transforms into a gel.

  • Drying: The gel is dried, for example, at 110°C for 24 hours.

  • Calcination: The dried powder is calcined in a furnace at a specific temperature (e.g., 600°C) to obtain the desired crystalline phase of alumina.[4]

Sol-Gel Synthesis using Aluminum Chloride

A common method utilizing an inorganic salt precursor.

  • Precursor Solution Preparation: A 0.1 M solution of aluminum chloride (AlCl₃) is prepared in ethanol.[5]

  • Gelation: A 28% ammonia (B1221849) solution is added to the ethanolic solution to induce the formation of a gel.[5][8]

  • Aging: The gel is aged at room temperature for approximately 30 hours.[5][8]

  • Drying: The aged gel is then dried in an oven at 100°C for 24 hours.[5][8]

  • Calcination: The dried gel is calcined at a high temperature, for instance, 1000°C for 2 hours, to yield α-alumina.[5]

Sol-Gel Synthesis using Aluminum Nitrate

Another prevalent method using an inorganic salt.

  • Precursor Solution Preparation: Aluminum nitrate nonahydrate is dissolved in deionized water.

  • Complexation (Optional): A complexing agent like citric acid can be added to the solution.[6]

  • Gelation: The solution is heated (e.g., at 60°C and then 80°C) until a viscous gel is formed.[6]

  • Drying: The gel is dried to remove water.

  • Calcination: The dried amorphous gel is calcined at temperatures ranging from 600°C to 1200°C to obtain different crystalline phases of alumina.[6]

Visualizing the Process

To better understand the relationships and workflows, the following diagrams are provided.

SolGel_Workflow cluster_Sol Sol Formation cluster_Gel Gel Formation & Processing Precursor Aluminum Precursor (e.g., Lactate, Isopropoxide, Chloride, Nitrate) Sol Sol (Colloidal Suspension) Precursor->Sol Dissolution Solvent Solvent (e.g., Water, Alcohol) Solvent->Sol Catalyst Catalyst / pH Modifier (e.g., Acid, Base) Catalyst->Sol Hydrolysis & Condensation Gelation Gelation Sol->Gelation Aging Aging Gelation->Aging Drying Drying Aging->Drying Calcination Calcination Drying->Calcination Final_Material Alumina-based Material Calcination->Final_Material

General workflow for sol-gel synthesis of alumina.

Precursor_Comparison Precursors Aluminum Precursors This compound Aluminum Isopropoxide Aluminum Chloride Aluminum Nitrate Lactate_Prop Properties from Lactate + High compositional homogeneity + High surface area (~500 m²/g) - Aqueous system friendly Precursors:l->Lactate_Prop Isopropoxide_Prop Properties from Isopropoxide + High surface area (300-350 m²/g) + Well-controlled particle size - Sensitive to moisture Precursors:iso->Isopropoxide_Prop Chloride_Prop Properties from Chloride + Low cost + Forms α-Al₂O₃ at lower temps - Potential for Cl⁻ contamination Precursors:cl->Chloride_Prop Nitrate_Prop Properties from Nitrate + Good surface area (~324 m²/g) + Water soluble - Potential for NOₓ release during calcination Precursors:ni->Nitrate_Prop

Key characteristics of different aluminum precursors.

References

A Comparative Guide to the Stability of Drug Formulations Containing Different Lactate Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly impacting the stability, solubility, and overall performance of the final drug product. Lactate (B86563) salts, such as sodium lactate, calcium lactate, and magnesium lactate, are frequently employed as counterions to enhance the biopharmaceutical properties of drugs. However, the choice of the lactate salt can significantly influence the stability of the drug formulation. This guide provides a comparative overview of the stability of drugs formulated with different lactate salts, supported by experimental data and detailed methodologies.

Impact of Lactate Salt Selection on Drug Stability: A Comparative Analysis

The stability of a drug substance can be affected by the properties of the counterion it is paired with. Different lactate salts can create distinct microenvironments within the formulation, influencing degradation pathways. Factors such as the hygroscopicity of the salt, its effect on the formulation's pH, and potential catalytic effects of the cation (e.g., Na+, Ca2+, Mg2+) can all play a role in the overall stability profile.

To illustrate a comparative stability assessment, let us consider a hypothetical active pharmaceutical ingredient, "Drug X," formulated with sodium lactate and calcium lactate. The following tables summarize the results of forced degradation studies conducted on these two formulations.

Table 1: Summary of Forced Degradation Studies for Drug X Formulations

Stress ConditionDrug X with Sodium Lactate (% Degradation)Drug X with Calcium Lactate (% Degradation)Major Degradants Observed
Acid Hydrolysis (0.1 N HCl, 60°C, 24h)12.511.8Degradant A, Degradant B
Base Hydrolysis (0.1 N NaOH, 60°C, 24h)18.220.5Degradant C, Degradant D
Oxidative (3% H₂O₂, 25°C, 24h)8.59.1Degradant E
Thermal (80°C, 72h)6.37.5Degradant F
Photolytic (ICH Q1B, 72h)2.12.3Degradant G

Table 2: Purity and Assay of Drug X Formulations after Accelerated Stability Testing (40°C/75% RH, 3 Months)

FormulationInitial Assay (%)3-Month Assay (%)Total Impurities (%) at 3 Months
Drug X with Sodium Lactate 99.897.52.3
Drug X with Calcium Lactate 99.796.92.9

Note: The data presented in these tables are for illustrative purposes to demonstrate a comparative analysis and are not from a specific experimental study.

From this hypothetical data, we can infer that the formulation with sodium lactate exhibited slightly better stability under acidic and thermal stress, while the calcium lactate formulation showed marginally more degradation under basic and thermal conditions. Such differences, although sometimes small, can be critical for the long-term stability and shelf-life of a drug product.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of stability studies. Below are the protocols for the key experiments cited in the comparative analysis.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and understanding the intrinsic stability of a drug molecule.[1][2]

a. Sample Preparation:

  • Drug Substance: Prepare a stock solution of the API in a suitable solvent (e.g., methanol, water) at a concentration of 1 mg/mL.[1]

  • Drug Product: For solid dosage forms, grind the tablets or empty the capsules and dissolve the powder in a suitable solvent to achieve a final API concentration of approximately 1 mg/mL. For liquid formulations, dilute with a suitable solvent to the same concentration.

b. Stress Conditions:

  • Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 N to 1 N hydrochloric acid. Store the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[3]

  • Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 N to 1 N sodium hydroxide. Store the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[3]

  • Oxidative Degradation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3-30%) and store at room temperature for a specified duration (e.g., 24 hours).[4]

  • Thermal Degradation: Expose the solid drug substance or product to dry heat in an oven at a high temperature (e.g., 80°C) for an extended period (e.g., 72 hours).[5]

  • Photolytic Degradation: Expose the drug substance or product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3]

c. Analysis: Following exposure to stress conditions, neutralize the acidic and basic samples. Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to identify and quantify any degradation products.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating HPLC method is crucial for separating, detecting, and quantifying the active pharmaceutical ingredient and its degradation products.[6]

  • Chromatographic System: A liquid chromatograph equipped with a UV detector and a data acquisition system.

  • Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in either isocratic or gradient mode.[7]

  • Flow Rate: Typically 1.0 mL/min.[7]

  • Detection Wavelength: The UV wavelength at which the API and its degradation products show maximum absorbance.[8]

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.[5]

Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.[7]

Accelerated Stability Testing

Accelerated stability studies are designed to increase the rate of chemical degradation and physical change of a drug product by using exaggerated storage conditions.[9]

  • Storage Conditions: Store the drug product in its final packaging at 40°C ± 2°C and 75% RH ± 5% RH for a period of 6 months.[9]

  • Testing Intervals: Analyze the samples at specified time points, such as 0, 1, 2, 3, and 6 months.[10]

  • Parameters to be Tested: At each time point, the drug product should be tested for its physical appearance, assay of the active ingredient, content of degradation products, and other relevant parameters such as dissolution and moisture content.

Visualizing Experimental Workflows and Degradation Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidative Oxidative (3% H2O2, 25°C) API->Oxidative Thermal Thermal (80°C, solid) API->Thermal Photo Photolytic (ICH Q1B) API->Photo DP Drug Product Solution (1 mg/mL) DP->Acid DP->Base DP->Oxidative DP->Thermal DP->Photo Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize HPLC Stability-Indicating HPLC Analysis Oxidative->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Identify Identify & Quantify Degradants HPLC->Identify

Caption: Workflow for a typical forced degradation study.

Degradation_Pathways cluster_pathways Potential Degradation Pathways DrugX Drug X with Lactate Salt Hydrolysis Hydrolysis (Acid/Base Catalyzed) DrugX->Hydrolysis H+ / OH- Oxidation Oxidation DrugX->Oxidation O2 / Peroxide Photolysis Photolysis DrugX->Photolysis Light Isomerization Isomerization DrugX->Isomerization Heat / pH Degradant_A Degradant A (Hydrolytic Product) Hydrolysis->Degradant_A Degradant_B Degradant B (Oxidative Product) Oxidation->Degradant_B Degradant_C Degradant C (Photolytic Product) Photolysis->Degradant_C Degradant_D Isomer of Drug X Isomerization->Degradant_D

Caption: Common degradation pathways for drug substances.

References

A Head-to-Head Comparison of Aluminum Lactate and Potassium Aluminum Sulfate in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the performance, application, and characteristics of two key aluminum-based mordants.

In the realm of textile dyeing, particularly with natural dyes, mordants are essential for achieving vibrant, lasting color. Among the most common are aluminum compounds, valued for their ability to form a strong bridge between the dye molecule and the fiber. This guide provides a comprehensive comparison of two such mordants: the traditional potassium aluminum sulfate (B86663), commonly known as alum, and the more modern aluminum lactate (B86563).

This comparison addresses the growing need for sustainable and efficient dyeing processes in the textile industry. While potassium aluminum sulfate has a long history of use, aluminum lactate is emerging as a promising alternative, particularly for cellulose (B213188) fibers. This guide will delve into the available data on their performance, outline experimental protocols for their evaluation, and provide a clear visual representation of the experimental workflow.

Performance and Characteristics: A Data-Driven Look

Potassium Aluminum Sulfate (Alum) is a well-documented mordant, frequently used as a benchmark in dyeing studies. Its performance has been quantified across various parameters.

This compound , on the other hand, is a newer entrant, lauded for its sustainability and ease of use, especially with plant-based fibers. The data available for this compound is more qualitative and is primarily derived from suppliers and specialized dyeing resources. It is presented here to offer the most comprehensive comparison possible, while highlighting the need for further quantitative research.

Table 1: Comparison of this compound and Potassium Aluminum Sulfate

FeatureThis compoundPotassium Aluminum Sulfate (Alum)
Typical Application Primarily for cellulose fibers (cotton, linen, etc.). Can also be used on protein fibers.Used for both protein (wool, silk) and cellulose fibers.
Mordanting Process Typically a one-step process for cellulose fibers.[1] Can be used with or without a pre-tannin treatment.[2][3]Traditionally a two-step process for cellulose fibers, requiring a pre-treatment with tannin.[1]
Recommended Usage (Weight of Fiber) 5-10%[1]15-20%[1]
Color Characteristics Produces clear and bright colors, particularly enhancing yellows and reds.[4]Generally produces clear colors, though the final shade can be influenced by the tannin used.
Sustainability Considered more sustainable as it is derived from the fermentation of renewable resources like corn and beet sugar.[1][5]A naturally occurring mineral, but its extraction and processing have a greater environmental footprint.
Ease of Use Generally considered easier to use, especially for cellulose fibers, due to the single-step process.[1]The two-step process for cellulose fibers is more time and water-intensive.[1]
Quantitative Performance Data
Color Fastness to Washing (Cotton with Madder Dye)No peer-reviewed data available.Gray Scale Rating: 3.0 - 3.5 (Noticeable to Slight Change)
Color Fastness to Light (Cotton with Weld Dye)No peer-reviewed data available.AATCC Rating: 2.5 (Poor)
Dye Uptake (K/S Values)No peer-reviewed data available.Varies significantly depending on dye and fiber type.
Color Coordinates (Lab)*No peer-reviewed data available.Varies significantly depending on dye and fiber type.

Note: The quantitative data for Potassium Aluminum Sulfate is sourced from a comparative study with Aluminum Acetate (B1210297) and serves as a representative example of its performance.[6] The lack of equivalent peer-reviewed data for this compound underscores a significant research gap.

Experimental Protocols

To facilitate further research and direct comparison, this section provides a detailed methodology for evaluating and comparing the performance of different mordants in a laboratory setting. This protocol is based on established methods found in textile dyeing literature.[6]

Objective: To quantitatively compare the dyeing performance of this compound and Potassium Aluminum Sulfate on a selected fabric with a specific natural dye.

Materials:

  • Fabric samples (e.g., 100% scoured cotton)

  • Natural dye extract (e.g., Madder root powder)

  • This compound

  • Potassium Aluminum Sulfate

  • Tannic acid (for two-step alum process)

  • Distilled water

  • Non-ionic detergent

  • Laboratory dyeing apparatus (e.g., beaker dyer)

  • Spectrophotometer for color measurement

  • Launder-Ometer for wash fastness testing

  • Lightfastness tester (e.g., Xenon arc lamp)

  • Gray Scales for assessing color change and staining

Procedure:

  • Fabric Preparation:

    • Cut fabric samples to a standardized size and weight.

    • Scour the fabric samples in a solution of non-ionic detergent to remove any impurities.

    • Rinse thoroughly with distilled water and air dry.

  • Mordanting:

    • This compound (One-Step Process):

      • Prepare a mordant bath with 7% weight of fiber (WOF) of this compound in distilled water.

      • Introduce the scoured fabric samples to the bath.

      • Heat the bath to 80°C and maintain for 1 hour, with gentle agitation.

      • Allow the bath to cool, then remove the fabric, rinse with distilled water, and squeeze out excess water.

    • Potassium Aluminum Sulfate (Two-Step Process):

      • Tannin Treatment: Prepare a bath with 5% WOF of tannic acid. Immerse the scoured fabric and heat at 60°C for 1 hour. Allow to cool and rinse.

      • Alum Mordanting: Prepare a fresh bath with 15% WOF of Potassium Aluminum Sulfate. Introduce the tannin-treated fabric. Heat the bath to 80°C and maintain for 1 hour.

      • Allow the bath to cool, then remove the fabric, rinse thoroughly, and squeeze out excess water.

  • Dyeing:

    • Prepare a dyebath with a standardized concentration of the natural dye extract (e.g., 5% WOF of Madder root powder).

    • Introduce the mordanted fabric samples into the dyebath.

    • Raise the temperature to 90°C and maintain for 1 hour, with occasional stirring.

    • Turn off the heat and allow the fabric to cool in the dyebath.

    • Remove the dyed samples, rinse with cold water until the water runs clear, and then wash with a non-ionic detergent solution.

    • Rinse again and air dry in the dark.

  • Performance Evaluation:

    • Color Strength (K/S Value): Measure the spectral reflectance of the dyed samples using a spectrophotometer and calculate the K/S value to determine the dye uptake.

    • Color Coordinates (CIELab): Measure the L, a, and b* values to quantify the color of the dyed fabric.

    • Wash Fastness: Conduct a standardized wash fastness test (e.g., ISO 105-C06). Evaluate the color change of the sample and the staining of adjacent multifiber fabric using Gray Scales.

    • Light Fastness: Expose the dyed samples to a Xenon arc lamp for a specified duration (e.g., 20 hours) according to a standard test method (e.g., AATCC 16.3). Evaluate the color change using the AATCC Blue Wool standards.

    • Rub Fastness: Test the resistance of the color to rubbing, both dry and wet, using a crockmeter (e.g., AATCC 8). Evaluate the staining on the crocking cloth using the Gray Scale for Staining.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol described above, providing a clear visual guide for researchers.

Experimental_Workflow cluster_mordanting Mordanting cluster_evaluation Performance Evaluation start Start fabric_prep Fabric Preparation (Scouring) start->fabric_prep mordant_choice Select Mordant fabric_prep->mordant_choice al_lactate This compound (One-Step) mordant_choice->al_lactate Lactate tannin_step Tannin Pre-treatment mordant_choice->tannin_step Sulfate dyeing Dyeing with Natural Dye al_lactate->dyeing k_al_sulfate Potassium Aluminum Sulfate (Two-Step) k_al_sulfate->dyeing tannin_step->k_al_sulfate color_strength Color Strength (K/S) dyeing->color_strength color_coords Color Coordinates (L*a*b*) dyeing->color_coords wash_fastness Wash Fastness dyeing->wash_fastness light_fastness Light Fastness dyeing->light_fastness rub_fastness Rub Fastness dyeing->rub_fastness end End color_strength->end color_coords->end wash_fastness->end light_fastness->end rub_fastness->end

A flowchart of the experimental process for comparing mordants in dyeing.

Conclusion

The choice between this compound and potassium aluminum sulfate as a mordant depends on the specific application, fiber type, and desired outcome, including sustainability considerations. Potassium aluminum sulfate is a well-established mordant with a body of quantitative performance data, making it a reliable, if more traditional, choice.

This compound presents a compelling alternative, particularly for cellulose fibers, with the advantages of a simpler, single-step process and a more sustainable production method. However, the current lack of comprehensive, peer-reviewed quantitative data on its performance in comparison to traditional mordants is a significant gap.

For researchers and professionals in textile science and drug development, where precise and reproducible results are paramount, the need for further experimental studies to quantify the color fastness, dye uptake, and color characteristics of textiles dyed using this compound is clear. The experimental protocol provided in this guide offers a robust framework for conducting such comparative studies, which will be invaluable in validating the performance of this promising, eco-friendlier mordant.

References

A Comparative Analysis of Aluminum Lactate: Efficacy and Mechanisms in Topical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of aluminum lactate's performance against other alternatives, supported by available experimental data from in vitro and in vivo studies. The information is intended to inform research and development in dermatological and other therapeutic areas.

I. Comparative Efficacy of Aluminum Lactate (B86563)

This compound has been primarily investigated for its efficacy as an antiperspirant, where it is often compared to aluminum chloride, a more conventional agent.

Antiperspirant Efficacy and Tolerability

A prospective cohort study directly compared a novel 12.5% this compound antiperspirant with a 12.5% aluminum chloride-based antiperspirant for the treatment of excessive axillary perspiration. The results indicated that while aluminum chloride was perceived as slightly more efficacious by a larger portion of participants, this compound demonstrated significantly better tolerability.[1]

Parameter This compound (12.5%) Aluminum Chloride (12.5%) p-value
Perceived Efficacy 22% of participants stated it was more efficaciousNearly 50% of participants stated it was more efficacious0.04
Tolerability 88% of participants described greater tolerability-< 0.0001

A randomized controlled trial further supported these findings, showing comparable efficacy in reducing axillary and inguinal perspiration between the two compounds, with the this compound-based product having a more favorable tolerability profile, particularly in the sensitive inguinal area.[2]

II. Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assessing the efficacy and inflammatory potential of this compound.

In Vivo Antiperspirant Efficacy Testing (Gravimetric Method)

This protocol is adapted from FDA guidelines for testing over-the-counter antiperspirant drug products.

Objective: To quantify the reduction in sweat production following the topical application of this compound.

Methodology:

  • Subject Selection: A panel of healthy volunteers with a baseline sweat production rate of at least 100 mg per axilla over a 20-minute period in a controlled hot room environment (38°C, 30-40% relative humidity).

  • Washout Period: A 17-day period where subjects avoid all antiperspirant and deodorant products.

  • Baseline Measurement: On day 18, baseline sweat production is measured. Pre-weighed absorbent pads are held in each axilla for 20 minutes in the hot room. The pads are then re-weighed to determine the amount of sweat produced.

  • Product Application: For seven consecutive days, subjects apply a standardized amount of the this compound formulation to one axilla and a placebo or comparator (e.g., aluminum chloride formulation) to the other.

  • Efficacy Measurement: On day 25 (24 hours after the final application), sweat production is measured again using the same gravimetric method as the baseline measurement.

  • Data Analysis: The percentage reduction in sweat production for each axilla is calculated relative to its baseline. Statistical analysis (e.g., paired t-test) is used to compare the efficacy of this compound to the control.

In Vivo Anti-inflammatory Assessment (Rat Air Pouch Model)

This protocol is based on a model used to study inflammation.

Objective: To evaluate the potential anti-inflammatory effects of this compound.

Methodology:

  • Air Pouch Formation: An air pouch is created on the dorsal side of rats by subcutaneous injection of sterile air. The pouch develops a synovial-like membrane.

  • Induction of Inflammation: Inflammation is induced by injecting an inflammatory agent (e.g., carrageenan) into the air pouch.

  • Treatment: A solution of this compound is injected into the air pouch either before or after the inflammatory insult. A control group receives a saline injection.

  • Evaluation of Inflammatory Markers: After a specified time, the exudate from the air pouch is collected. The volume of the exudate is measured, and the number of inflammatory cells (e.g., neutrophils) is counted. The levels of inflammatory mediators such as prostaglandins (B1171923) (e.g., PGE2) and cytokines in the exudate can also be quantified using ELISA or other immunoassays.

  • Data Analysis: The inflammatory parameters in the this compound-treated group are compared to the control group to determine the anti-inflammatory effect.

III. Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms underlying the effects of this compound are not extensively elucidated in the literature. However, based on studies of other aluminum compounds and related research, plausible pathways can be proposed.

Antiperspirant Mechanism of Action

The primary mechanism of action for aluminum-based antiperspirants is the formation of a physical plug within the sweat duct, obstructing the flow of sweat.

Antiperspirant_Mechanism cluster_skin Skin Surface & Sweat Duct Aluminum_Lactate This compound Hydrolysis Hydrolysis & Polymerization Aluminum_Lactate->Hydrolysis Reacts with Sweat Sweat (pH 5-6) Sweat->Hydrolysis Gel_Plug Formation of Gel-like Plug Hydrolysis->Gel_Plug Duct_Blockage Sweat Duct Blockage Gel_Plug->Duct_Blockage Anti_Inflammatory_Pathway cluster_cell Inflammatory Cell cluster_nfkb NF-κB Complex Inflammatory_Stimulus Inflammatory Stimulus (e.g., Pathogen, Irritant) TLR Toll-like Receptor (TLR) Inflammatory_Stimulus->TLR IKK IKK Complex TLR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Aluminum_Lactate This compound Aluminum_Lactate->IKK Inhibits?

References

A Comparative Guide to the Performance of Aluminum-Based Catalysts in Polylactic Acid (PLA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, the synthesis of high-quality polylactic acid (PLA) is paramount. This biocompatible and biodegradable polymer is central to applications ranging from medical implants to controlled-release drug delivery systems. The choice of catalyst is a critical factor that dictates the polymer's molecular weight, purity, and reaction efficiency. While tin-based catalysts have long been the industry standard, concerns over metal toxicity have spurred research into alternatives.

This guide provides an objective comparison of aluminum-based catalysts for PLA synthesis, benchmarking their performance against established alternatives like tin and zinc compounds. While specific data on aluminum lactate (B86563) as a direct catalyst is limited in scientific literature, this comparison focuses on widely studied and representative aluminum catalysts, such as aluminum alkoxides and salts, to provide a clear performance landscape.

Catalytic Performance: A Quantitative Comparison

The synthesis of PLA is primarily achieved through two routes: the ring-opening polymerization (ROP) of lactide and the direct polycondensation of lactic acid. The choice of catalyst is often specific to the pathway. The following tables summarize quantitative data from various studies, offering a direct comparison of catalyst performance across key metrics.

Table 1: Performance in Ring-Opening Polymerization (ROP) of Lactide

Catalyst SystemTemp. (°C)Time (h)Conversion (%)Mol. Weight (M_n, g/mol )PDI (M_w/M_n)Reference
Aluminum Isopropoxide 70--Controlled1.1 - 1.4[1]
(Al(O_i_Pr)3)180> 48~9528,0001.6[2][3]
Tin(II) Octoate (Sn(Oct)_2)130-1902 - 5> 95High (Variable)1.5 - 2.0[4]
Zinc-based (e.g., Zn(Oct)_2) 130> 24~90--
Chiral Al-Salen Complex 801~9814,4001.05[4]

Note: Performance can vary significantly based on monomer purity, solvent, and monomer-to-initiator ratio.

Table 2: Performance in Direct Polycondensation of Lactic Acid

Catalyst SystemTemp. (°C)Time (h)Mol. Weight (M_n, g/mol )Thermal Decomposition (°C)Reference
Al(DS)₃ 180-15,576365[5]
AlCl₃ 180-10,771350[5]
SnCl₂ 170-180104,100-[6]

From the data, it is evident that tin(II) octoate remains a highly active catalyst for ROP, achieving high conversion in a short time.[4] However, aluminum-based catalysts, particularly functionalized complexes like Al-Salen, offer superior control over the polymer structure, resulting in very low polydispersity (PDI), which is crucial for applications requiring uniform polymer chains.[1][4] For direct polycondensation, the surfactant-combined aluminum catalyst Al(DS)₃ demonstrates the ability to produce higher molecular weight PLA compared to both AlCl₃ and SnCl₂ under similar conditions.[5][6]

Experimental Methodologies & Workflows

Reproducibility is key in catalyst research. Below are detailed, generalized protocols for the primary methods of PLA synthesis cited in this guide.

General Experimental Workflow

The process of evaluating and comparing catalysts follows a structured workflow, from initial preparation to final polymer analysis.

G General Workflow for Catalyst Benchmarking cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Catalyst Synthesis & Purification reaction_setup Reactor Setup (Inert Atmosphere) catalyst_prep->reaction_setup monomer_prep Monomer Purification (Lactide or Lactic Acid) monomer_prep->reaction_setup polymerization Polymerization (ROP or Polycondensation) reaction_setup->polymerization sampling Aliquot Sampling (For Kinetics) polymerization->sampling purification Polymer Precipitation & Purification polymerization->purification conversion Conversion Analysis (NMR Spectroscopy) sampling->conversion mw_analysis Molecular Weight Analysis (GPC / SEC) purification->mw_analysis thermal_analysis Thermal Properties (DSC / TGA) mw_analysis->thermal_analysis

Caption: A typical experimental workflow for catalyst performance evaluation.

Protocol 1: Ring-Opening Polymerization (ROP) of Lactide

This method is preferred for producing high molecular weight PLA with controlled stereochemistry.

  • Materials & Preparation :

    • Lactide (L-lactide, D-lactide, or rac-lactide) is purified by recrystallization from anhydrous ethyl acetate (B1210297) or toluene (B28343) and dried under vacuum.

    • The catalyst (e.g., Aluminum Isopropoxide, Tin(II) Octoate) is used as received or purified according to literature procedures.

    • An initiator, such as benzyl (B1604629) alcohol (BnOH), is often used and should be distilled and dried over molecular sieves.

    • All glassware must be flame-dried under vacuum and cooled under an inert atmosphere (e.g., Argon or Nitrogen).

  • Polymerization Procedure :

    • In a glovebox or under an inert atmosphere, a reaction flask is charged with the purified lactide and a magnetic stir bar.

    • Anhydrous toluene is added to dissolve the monomer (for solution polymerization) or the reaction is run in bulk (melt).

    • The desired amount of catalyst and initiator (e.g., a monomer:catalyst:initiator ratio of 100:1:1) are added via syringe.

    • The flask is sealed and placed in a preheated oil bath at the target temperature (e.g., 80-180 °C).[7]

    • The reaction is monitored by taking aliquots at regular intervals to determine monomer conversion via ¹H NMR spectroscopy.

  • Polymer Isolation and Characterization :

    • After the desired time or conversion, the reaction is quenched by cooling and exposing it to air.

    • The viscous solution is dissolved in a suitable solvent (e.g., dichloromethane).

    • The polymer is precipitated by pouring the solution into a large volume of cold non-solvent (e.g., methanol).

    • The precipitated PLA is filtered and dried under vacuum to a constant weight.

    • The number-average molecular weight (M_n) and polydispersity index (PDI) are determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

Protocol 2: Direct Polycondensation of Lactic Acid

This method avoids the intermediate step of lactide synthesis but typically yields lower molecular weight polymers.

  • Materials & Preparation :

    • An aqueous solution of L-lactic acid (e.g., 88-92%) is used as the starting material.

    • The catalyst (e.g., AlCl₃ or Al(DS)₃) is added at a specific weight percentage (e.g., 0.15 wt.%).[5]

  • Polymerization Procedure :

    • Dehydration : Lactic acid is added to a three-neck flask equipped with a mechanical stirrer and a distillation setup. The temperature is raised to ~130 °C under vacuum for 1-2 hours to remove water and form lactic acid oligomers.[5]

    • Polycondensation : The catalyst is added to the oligomers. The temperature is then increased to the target polymerization temperature (e.g., 180 °C) under high vacuum.[5]

    • The reaction proceeds for several hours as water, the condensation by-product, is continuously removed.

  • Polymer Isolation and Characterization :

    • The resulting highly viscous polymer is cooled to room temperature.

    • The polymer is dissolved in chloroform (B151607) and recrystallized by adding methanol.[5]

    • The purified PLA is dried under vacuum.

    • Characterization is performed using viscosity methods to determine molecular weight, as well as FTIR for functional group analysis and TGA for thermal stability.[5]

Catalytic Mechanism and Comparison

The majority of metal-based catalysts for ROP, including aluminum, tin, and zinc compounds, operate via a coordination-insertion mechanism .

G Coordination-Insertion Mechanism for ROP node_catalyst M-OR Metal Catalyst node_coord Coordinated Complex node_catalyst:f1->node_coord:f0 Coordination to Carbonyl Oxygen node_monomer Lactide Monomer O=C-O-CH(R)-C(=O)-O-CH(R) node_monomer->node_coord:f0 node_insert Ring-Opening & Insertion M-O-C(=O)-CH(R)-O-CH(R)-C(=O)-OR node_coord:f0->node_insert:f0 Nucleophilic Attack by Alkoxide (OR) node_propagate Propagating Polymer Chain node_insert:f0->node_propagate:f0 Chain Growth node_propagate->node_coord:f0 Reaction with New Monomer

Caption: The coordination-insertion pathway for lactide polymerization.

In this mechanism, the Lewis acidic metal center (Al, Sn, Zn) coordinates to the carbonyl oxygen of the lactide monomer, activating it for nucleophilic attack. The alkoxide group (e.g., isopropoxide from Al(O_i_Pr)_3 or one formed in situ with Sn(Oct)_2 and an alcohol initiator) attacks the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond and insertion of the monomer into the metal-alkoxide bond.[3] This process repeats, propagating the polymer chain.

The logical framework for comparing these catalyst systems can be visualized as follows:

G Logical Framework for Catalyst Comparison cluster_al Aluminum-Based cluster_sn Tin-Based (Benchmark) cluster_zn Zinc-Based (Alternative) center_node PLA Synthesis Catalysts al_cat Al(O_i_Pr)₃ AlCl₃ / Al(DS)₃ Al-Salen center_node->al_cat sn_cat Sn(Oct)₂ center_node->sn_cat zn_cat Zn(Oct)₂ center_node->zn_cat metrics Performance Metrics: - Activity / Rate - Mol. Weight Control - PDI - Stereoselectivity - Toxicity al_cat->metrics sn_cat->metrics zn_cat->metrics

Caption: Key catalyst families are evaluated against critical performance metrics.

Conclusion

The benchmarking of catalysts for PLA synthesis reveals a trade-off between activity, control, and biocompatibility.

  • Aluminum-based catalysts present a compelling, low-toxicity alternative to tin. While simple aluminum alkoxides may show lower activity than Sn(Oct)₂, advanced aluminum complexes with tailored ligands demonstrate excellent control over polymerization, yielding polymers with narrow molecular weight distributions (PDI ≈ 1.05), a critical advantage for specialized applications like drug delivery.[1][4] Furthermore, in direct polycondensation, specific Al catalysts show superior performance in achieving higher molecular weights.[5]

  • Tin(II) Octoate remains the catalyst of choice for industrial-scale production due to its high reaction rates and effectiveness in producing high molecular weight PLA.[4][8] However, its primary drawback is the potential for tin residue in the final product, a significant concern for biomedical applications.

  • Zinc-based catalysts are also explored as biocompatible alternatives, though they generally exhibit lower activity compared to both tin and some aluminum systems.[9]

For researchers and drug development professionals, aluminum-based catalysts, especially those with well-defined ligand structures, offer the most promising path toward synthesizing highly controlled, biocompatible PLA with properties tailored for advanced medical and pharmaceutical applications. Future research will likely focus on enhancing the activity of these aluminum systems to match that of tin-based catalysts, thereby combining high efficiency with superior safety and precision.

References

A Critical Review of Aluminum Lactate: Unveiling Its Therapeutic Applications and Standing Amongst Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the therapeutic applications of aluminum lactate (B86563) reveals its established role as a topical astringent and antiperspirant, with emerging data suggesting a favorable tolerability profile compared to traditional aluminum salts. This review, targeted at researchers, scientists, and drug development professionals, delves into the experimental data underpinning its use, details the methodologies of key studies, and provides a comparative landscape of alternative therapies.

Aluminum lactate, the salt of aluminum and lactic acid, is primarily utilized in dermatology for its ability to reduce sweating and for its astringent properties, which help to cleanse the skin, tighten pores, and reduce inflammation.[1][2] While its use in cosmetics as a buffering agent and in other industries is noted, its therapeutic value lies in its topical effects on the skin.

Comparative Efficacy and Tolerability as an Antiperspirant

The most robust clinical data for this compound centers on its application as an antiperspirant, where it has been directly compared with the more commonly used aluminum chloride.

A prospective cohort study involving a two-sided self-assessment of a 12.5% this compound antiperspirant versus a 12.5% aluminum chloride-based antiperspirant revealed that while aluminum chloride was perceived as slightly more efficacious by a larger percentage of participants, this compound demonstrated significantly greater tolerability.[3] Specifically, almost half of the participants found aluminum chloride to be more effective, compared to 22% who favored this compound and 28% who observed no difference. However, a striking 88% of users described this compound as having better tolerability.[3]

Further substantiating these findings, a randomized controlled trial comparing an innovative this compound-based antiperspirant to an aluminum chloride-based one in individuals with excessive axillary and inguinal perspiration found both to be comparably effective in reducing sweat.[4] This study also highlighted the superior tolerability of the this compound formulation, particularly in the sensitive groin area.[4]

Table 1: Comparison of this compound and Aluminum Chloride as Antiperspirants

FeatureThis compoundAluminum ChlorideSource
Concentration Studied 12.5%12.5%[3]
Perceived Efficacy 22% of users found it more efficaciousNearly 50% of users found it more efficacious[3]
No Difference in Efficacy 28% of users observed no difference28% of users observed no difference[3]
Tolerability Significantly greater tolerability (88% of users)Lower tolerability[3]
Comparable Efficacy Yes, in axillary and inguinal perspirationYes, in axillary and inguinal perspiration[4]
Superior Tolerability Yes, especially in the groin areaNo[4]

Mechanism of Action

The primary mechanism of action for aluminum-based antiperspirants, including this compound, is the formation of a temporary plug within the eccrine sweat duct. It is proposed that aluminum salts precipitate with mucopolysaccharides and damage epithelial cells along the duct lining, creating an obstruction that blocks the release of sweat.[5] The sweat is still produced by the gland but is prevented from reaching the skin surface.[5] This process is temporary, and normal sweat gland function returns with the natural renewal of the epidermis.[5]

The astringent properties of this compound are attributed to its ability to cause the contraction and shrinkage of tissues and to dry up secretions.[6] At a molecular level, it is thought that astringents like this compound can interact with skin proteins, such as keratin, causing them to coagulate on the surface, which contributes to the tightening and protective effect.

Below is a simplified representation of the proposed antiperspirant mechanism of aluminum salts.

Antiperspirant_Mechanism cluster_skin Skin Surface & Sweat Duct Aluminum_Lactate This compound (Topical Application) Sweat_Duct_Opening Sweat Duct Opening Aluminum_Lactate->Sweat_Duct_Opening Enters Duct Plug_Formation Formation of Aluminum-Protein Plug Sweat_Duct_Opening->Plug_Formation Mixes with Sweat (Proteins & Mucopolysaccharides) Sweat_Flow Sweat Flow Sweat_Flow->Sweat_Duct_Opening Blocked_Duct Blocked Sweat Duct Plug_Formation->Blocked_Duct Occludes Duct Blocked_Duct->Sweat_Flow Reduces/Stops Flow to Surface Sweat_Gland Eccrine Sweat Gland Sweat_Gland->Sweat_Flow Produces Sweat

Caption: Proposed mechanism of this compound as an antiperspirant.

Experimental Protocols

The clinical efficacy and tolerability of topical agents like this compound are assessed through a variety of standardized methods:

  • Gravimetric Analysis: This quantitative method measures the amount of sweat produced in a specific area over a set period. Pre-weighed absorbent pads are applied to the test area (e.g., axilla) and then re-weighed after a defined period of sweat induction (e.g., in a hot room) to determine the mass of sweat produced.[7][8][9][10]

  • Minor's Iodine-Starch Test: A qualitative test to visualize the area of active sweating. An iodine solution is applied to the skin and, once dry, dusted with starch powder. The presence of sweat causes the iodine and starch to react, turning the area a dark blue/purple color, thereby mapping the areas of hyperhidrosis.[1][11][12]

  • Transepidermal Water Loss (TEWL): This non-invasive measurement quantifies the amount of water that passively evaporates through the skin. It is an indicator of the skin's barrier function. A lower TEWL value generally indicates a more intact skin barrier.[13][14][15][16]

  • Skin pH Measurement: The pH of the skin surface is measured using a specialized pH meter with a flat glass electrode. This is important as the skin's natural acidity (the "acid mantle") is crucial for its barrier function, and topical products can alter this pH.[2][17][18][19]

  • Tolerability Assessment: This is typically evaluated through subject-reported symptom diaries, where participants record the incidence and severity of any skin irritation, such as redness, itching, or stinging, and through clinical assessment by a dermatologist.[4]

Experimental_Workflow Screening Participant Screening (e.g., Hyperhidrosis Diagnosis) Baseline Baseline Assessment - Gravimetric Analysis - Minor's Test - TEWL - Skin pH - Questionnaires (DLQI, HDSS) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_AL Treatment Group: This compound Randomization->Treatment_AL Treatment_AC Control/Alternative Group: Aluminum Chloride Randomization->Treatment_AC Application Product Application (Specified duration and frequency) Treatment_AL->Application Treatment_AC->Application Follow_Up Follow-up Assessments (e.g., at multiple time points) - Repeat all baseline measurements - Tolerability Diaries Application->Follow_Up Data_Analysis Data Analysis (Statistical Comparison) Follow_Up->Data_Analysis Conclusion Conclusion on Efficacy and Tolerability Data_Analysis->Conclusion

Caption: A typical experimental workflow for a comparative clinical trial of antiperspirants.

Alternatives to this compound

While this compound presents a well-tolerated option, a range of other topical agents are available for its various therapeutic applications.

For Hyperhidrosis:

  • Other Aluminum Salts: Aluminum chloride hexahydrate remains one of the most effective topical antiperspirants.[5] Other forms include aluminum chlorohydrate and aluminum zirconium compounds.

  • Topical Glycopyrrolate: An anticholinergic agent that blocks nerve signals to sweat glands.

For Astringent and Antiseptic Properties:

  • Witch Hazel: A natural plant-derived astringent.

  • Calamine: A mixture of zinc oxide and ferric oxide with mild astringent and antiseptic properties.

  • Topical Antiseptics: Povidone-iodine and chlorhexidine (B1668724) are commonly used for their broad-spectrum antimicrobial activity.

For Skin Inflammation and Itching (Pruritus):

  • Topical Corticosteroids: A cornerstone of anti-inflammatory therapy in dermatology.

  • Calcineurin Inhibitors: Such as tacrolimus (B1663567) and pimecrolimus, are effective non-steroidal anti-inflammatory agents.[20]

  • Phosphodiesterase-4 (PDE4) Inhibitors: Crisaborole is a topical PDE4 inhibitor approved for atopic dermatitis.[20]

  • Janus Kinase (JAK) Inhibitors: Topical JAK inhibitors like ruxolitinib (B1666119) are emerging as effective treatments for inflammatory skin conditions and associated itch.[20][21]

Table 2: Comparison of Topical Therapies for Skin Inflammation and Pruritus

Therapeutic AgentMechanism of ActionCommon Side Effects
Topical Corticosteroids Anti-inflammatory, immunosuppressive, vasoconstrictiveSkin atrophy, telangiectasia, striae
Calcineurin Inhibitors Inhibit T-cell activation and inflammatory cytokine releaseBurning, stinging at application site
PDE4 Inhibitors Increase intracellular cAMP, leading to reduced inflammationApplication site pain, burning, stinging
JAK Inhibitors Inhibit cytokine signaling pathways involved in inflammation and itchApplication site reactions

Conclusion

This compound is a valuable therapeutic agent, particularly as a well-tolerated alternative to aluminum chloride for the management of hyperhidrosis. Its astringent and antiseptic properties further broaden its utility in dermatological practice. While its mechanisms of action are generally understood, further research into specific signaling pathways at the molecular level would be beneficial. For researchers and drug development professionals, the favorable safety profile of this compound, coupled with its proven efficacy, makes it an attractive candidate for further formulation development and investigation in the treatment of various skin conditions. The existing body of evidence, particularly from comparative clinical trials, provides a solid foundation for its continued use and exploration in dermatology.

References

Safety Operating Guide

Safe Disposal of Aluminum Lactate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of aluminum lactate (B86563) is crucial for maintaining a safe laboratory environment and ensuring environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of aluminum lactate waste safely.

Immediate Safety and Handling Considerations

This compound is a white, odorless powder that is soluble in water.[1][2] While not classified as a hazardous substance for transport, it is an irritant and requires careful handling.[3]

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1][3]

  • Eye Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][3]

Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, the following PPE is mandatory:

  • Eye Protection: Wear approved safety goggles.[2]

  • Hand Protection: Wear protective gloves.[2]

  • Skin and Body Protection: Wear appropriate clothing to prevent skin contact.[2]

  • Respiratory Protection: In case of inadequate ventilation or dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Quantitative Data Summary
PropertyValueSource
Appearance White powder[1][2]
Odor Odorless[1][2]
Solubility in Water 50 g/L at 20°C[1]
pH 3.0 at 20°C (5% solution)[1]
Acute Oral Toxicity (LD50, rat) > 2000 mg/kg[1]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the disposal of this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes unused product, contaminated labware (e.g., weighing boats, filter paper), and solutions.

  • Segregate this compound waste from other chemical waste streams to avoid unintended reactions. Do not mix with incompatible materials such as strong oxidizing agents.[3]

2. Containment:

  • Place solid this compound waste and contaminated disposable labware into a designated, clearly labeled, and sealable waste container.

  • For solutions containing this compound, use a separate, sealed, and labeled container.

  • Ensure waste containers are kept closed except when adding waste.

3. Spill Management:

  • In the event of a spill, avoid generating dust.[1][3]

  • Clean up spills immediately using dry cleanup procedures.[5]

  • Collect the spilled material in an appropriate container for disposal.[1]

  • After the bulk of the material has been collected, dilute any remaining residues with water and flush the area.[1]

  • Crucially, do not discharge spill cleanup water or this compound solutions into drains, surface water, or groundwater. [1]

4. Final Disposal:

  • The primary and recommended method of disposal is to contact a licensed professional waste disposal service.[6]

  • All waste disposal activities must be conducted in accordance with local, state, and federal regulations.[5]

  • While incineration in a suitable combustion chamber has been suggested, this should only be performed by a licensed waste management facility equipped to handle such materials.[2]

5. Empty Container Disposal:

  • For empty containers, triple-rinse with a suitable solvent (e.g., water).

  • Dispose of the rinsate as this compound waste.

  • The cleaned container can then be recycled or disposed of as non-hazardous waste, in accordance with institutional and local guidelines.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 start This compound Waste Generated is_solid Is the waste solid or contaminated solid material? start->is_solid is_solution Is the waste a solution? is_solid->is_solution No solid_container Place in a labeled, sealed container for solid waste. is_solid->solid_container Yes is_spill Is this a spill? is_solution->is_spill No solution_container Place in a labeled, sealed container for aqueous waste. is_solution->solution_container Yes cleanup_spill Clean up spill using dry methods. Avoid dust generation. is_spill->cleanup_spill Yes contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal service. is_spill->contact_ehs No (Routine Disposal) solid_container->contact_ehs solution_container->contact_ehs collect_residue Collect spilled material and contaminated cleaning supplies into a labeled, sealed waste container. cleanup_spill->collect_residue collect_residue->contact_ehs end Waste Disposed of in Accordance with Regulations contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Aluminum Lactate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Aluminum lactate (B86563), including operational and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Aluminum lactate is a chemical compound that requires careful handling to prevent potential health hazards. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] Adherence to proper safety protocols is crucial for minimizing risks in the laboratory.

Personal Protective Equipment (PPE) and Engineering Controls

To ensure a safe laboratory environment, a combination of engineering controls and personal protective equipment should be utilized.

Engineering Controls:

A system of local and/or general exhaust is recommended to keep employee exposures as low as possible.[1][2] A process enclosure ventilation system may also be used.[4]

Personal Protective Equipment:
Protection Type Specific Recommendations Rationale
Eye/Face Protection Chemical safety goggles and/or a full-face shield should be used where dusting or splashing of solutions is possible.[1][2]To prevent serious eye irritation or damage.[1][2][3]
Skin Protection Wear protective gloves and clean, body-covering clothing.[1][2][4] An apron (e.g., P.V.C.) may also be worn.[5]To prevent skin irritation from direct contact.[1][2][3]
Respiratory Protection For conditions where dust or mist is apparent and engineering controls are not feasible, a NIOSH-approved particulate respirator may be worn. For emergencies or unknown exposure levels, a full-face positive-pressure, air-supplied respirator is recommended.[1][2]To prevent respiratory irritation.[1][2][3]

Ensure that an eyewash fountain and quick-drench facilities are readily available in the work area.[1][2]

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.

Handling:
  • Apply good manufacturing and industrial hygiene practices.[1][2]

  • Ensure proper ventilation in the handling area.[1][2]

  • Minimize dust generation and avoid breathing dust, fumes, or spray.[1][2]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Wash hands and skin thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1][2][4]

Storage:
  • Store in a cool, dry, and well-ventilated area.[1][2][5]

  • Keep containers tightly closed and protected from sunlight.[1][2][4]

  • Store away from incompatible materials such as oxidizing agents.[2][5]

Emergency and First Aid Measures

In the event of exposure, immediate and appropriate first aid is essential. Always seek medical attention after providing first aid.[1][2]

Exposure Route First Aid Protocol
Inhalation Move the exposed person to fresh air at once. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get immediate medical attention.[1][2][4]
Skin Contact Immediately wash the skin with plenty of soap and lukewarm water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1][2][4]
Ingestion Rinse mouth immediately and drink plenty of water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical attention.[1][2][4]

Spill and Disposal Procedures

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

Spill Cleanup:
  • For small spills, avoid dust formation and ensure adequate ventilation. Use appropriate tools to place the spilled solid in a convenient waste disposal container.[1]

  • For large spills, contain the material and prevent it from entering drains.[1]

  • Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.[2]

Disposal:
  • Any material that cannot be saved for recovery or recycling should be managed in an appropriate and approved waste disposal facility.[1][2]

  • Alternatively, incineration in a suitable combustion chamber may be an option.[4]

  • Always follow all local, state, and federal pollution control rules and regulations.[1][5]

Visual Guides for Safe Handling

To further clarify the necessary procedures, the following diagrams illustrate the workflow for handling this compound and the appropriate emergency response to exposure.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Prep Assess Risks & Review SDS PPE Don Appropriate PPE: - Safety Goggles - Gloves - Lab Coat Prep->PPE Ventilation Ensure Proper Ventilation (Fume Hood/Local Exhaust) PPE->Ventilation Handling Handle this compound - Minimize Dust - Avoid Contact Ventilation->Handling Decontaminate Decontaminate Work Area Handling->Decontaminate Disposal Dispose of Waste (Follow Regulations) Decontaminate->Disposal Wash Wash Hands Thoroughly Disposal->Wash

Caption: Step-by-step workflow for the safe handling of this compound.

EmergencyResponse cluster_routes Routes of Exposure & Immediate Actions Exposure Exposure Occurs Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation Skin Skin Contact: Wash with Soap & Water Exposure->Skin Eye Eye Contact: Rinse with Water (15 min) Exposure->Eye Ingestion Ingestion: Rinse Mouth, Drink Water Exposure->Ingestion SeekMedical Seek Immediate Medical Attention Inhalation->SeekMedical Skin->SeekMedical Eye->SeekMedical Ingestion->SeekMedical

Caption: Emergency response plan for different routes of exposure to this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.